1-Cyclopropylpropan-1-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-2-6(7)5-3-4-5/h5-6H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXSMQHKMPTBAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398393 | |
| Record name | 1-cyclopropylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219736-10-4 | |
| Record name | 1-cyclopropylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclopropylpropan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-Cyclopropylpropan-1-amine
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide addresses the physicochemical properties of 1-Cyclopropylpropan-1-amine, a primary amine of interest in synthetic and medicinal chemistry. Due to the limited availability of experimental data for this specific molecule in public literature, this document provides a comprehensive framework for its characterization. It outlines the predicted properties based on computational models and presents detailed, field-proven methodologies for the experimental determination of its key physicochemical parameters. For comparative context, experimentally verified data for the parent compound, Cyclopropylamine, is included. This guide is intended for researchers, scientists, and drug development professionals seeking to understand, characterize, or synthesize this compound.
Introduction and Molecular Identification
This compound, with the systematic IUPAC name (cyclopropyl)propan-1-amine, is a primary amine characterized by a cyclopropyl group and an ethyl group attached to the alpha-carbon. Its unique structure, combining a strained cyclopropyl ring with a short alkyl chain, suggests potential applications as a building block in the synthesis of novel pharmaceutical and agrochemical agents. The strained ring can impart unique conformational constraints and metabolic properties to larger molecules.
Molecular Structure:
Key Identifiers:
-
Molecular Formula: C₆H₁₃N
-
Canonical SMILES: CCC(C1CC1)N
-
InChI Key: OXXSMQHKMPTBAR-UHFFFAOYSA-N
-
Molecular Weight: 99.17 g/mol
Predicted and Known Physicochemical Properties
While experimental values are absent, computational models provide estimations for certain properties. These predictions are valuable for initial experimental design and computational screening.
Predicted Properties of this compound
The following data is derived from computational models and mass spectrometry predictions.
| Property | Predicted Value | Source / Method |
| Molecular Weight | 99.177 g/mol | Calculation from Formula |
| Monoisotopic Mass | 99.1048 Da | PubChemLite[1] |
| XLogP3-AA | 1.0 | PubChemLite (Predicted)[1] |
| Topological Polar Surface Area | 26 Ų | Guidechem (Computed)[2] |
| Complexity | 57.2 | Guidechem (Computed)[2] |
| Rotatable Bond Count | 2 | Guidechem (Computed)[2] |
Predicted Mass Spectrometry Adducts:
| Adduct | m/z |
| [M+H]⁺ | 100.11208 |
| [M+Na]⁺ | 122.09402 |
| [M-H]⁻ | 98.097524 |
Table data sourced from PubChemLite, calculated using the CCSbase model.[1]
Experimental Properties of Cyclopropylamine (Analogue Compound)
For comparative purposes, the following table lists the experimentally determined properties of Cyclopropylamine (C₃H₇N), the parent compound without the propyl group. These values offer a baseline for estimating the properties of this compound. The addition of the propyl group is expected to increase the boiling point, melting point, and hydrophobicity (LogP) while decreasing water solubility.
| Property | Experimental Value | Source |
| CAS Number | 765-30-0 | ChemicalBook[3] |
| Molecular Weight | 57.09 g/mol | Ataman Kimya |
| Appearance | Colorless liquid | Ataman Kimya |
| Boiling Point | 49-50 °C | ChemicalBook[3] |
| Melting Point | -50 °C | ChemicalBook[3] |
| Density | 0.824 g/mL at 25 °C | ChemicalBook[3] |
| pKa | 9.10 (at 25 °C) | ChemicalBook[3] |
| LogP | 0.070 | ChemicalBook[3] |
| Water Solubility | Miscible | Ataman Kimya |
| Refractive Index (n²⁰/D) | 1.420 | ChemicalBook[3] |
Synthesis and Purification
A scalable synthesis for optically active 1-cyclopropylalkyl-1-amines has been described in patent literature, providing a viable route to this compound.[4] The general method involves the reductive amination of a corresponding ketone.
Synthetic Pathway via Reductive Amination
The synthesis of this compound can be achieved starting from 1-cyclopropylpropan-1-one.[5] This method is a standard and robust approach for amine synthesis.[6]
Workflow for Synthesis:
Caption: Synthetic workflow for this compound.
Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve 1-cyclopropylpropan-1-one in a protic solvent such as methanol or ethanol.
-
Amine Source: Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.
-
Reduction: Cool the mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise. The choice of reducing agent is critical; stronger reducing agents may not be necessary and could lead to side reactions.
-
Quenching and Extraction: After the reaction is complete (monitored by TLC or GC-MS), quench the reaction by the slow addition of water. Extract the product into an organic solvent like diethyl ether or dichloromethane.
-
Purification: Dry the combined organic extracts over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography.
Experimental Protocols for Physicochemical Characterization
The following protocols describe standard methods for determining the key physicochemical properties of a novel primary amine like this compound.
Determination of pKa (Acid Dissociation Constant)
The pKa is a measure of the basicity of the amine. Titration is the most direct and reliable method.
Workflow for pKa Determination:
Caption: Workflow for determining pKa via potentiometric titration.
Protocol:
-
Preparation: Prepare a dilute aqueous solution of the purified amine of a known concentration (e.g., 0.01 M).
-
Titration: Use a calibrated pH meter to monitor the pH of the solution. Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) added in small, precise increments.
-
Data Collection: Record the pH after each addition of the titrant.
-
Analysis: Plot the pH versus the volume of acid added. The point of maximum slope on the titration curve corresponds to the equivalence point. The pH at the volume of acid that is half of the equivalence point volume is equal to the pKa of the amine's conjugate acid.
Spectroscopic Analysis
Spectroscopic methods are essential for structural confirmation and purity assessment.
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will confirm the presence of the cyclopropyl, ethyl, and amine protons. The hydrogens on the carbon adjacent to the nitrogen are expected to appear deshielded, likely in the 2.3-3.0 ppm range.[7] The N-H protons often appear as a broad signal, and their chemical shift can be concentration-dependent.[7] Adding a drop of D₂O will cause the N-H signal to disappear, confirming its identity.[7]
-
¹³C NMR: The carbon atom bonded to the nitrogen will be deshielded and is expected to appear in the 10-65 ppm region.[7]
4.2.2. Infrared (IR) Spectroscopy
As a primary amine, this compound is expected to show two characteristic N-H stretching absorptions in the 3300-3500 cm⁻¹ region.[8] These bands are typically sharper than the broad O-H stretch of alcohols. A C-N stretching absorption should be visible in the 1000-1250 cm⁻¹ range for an aliphatic amine.[7]
4.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) should be observed at m/z = 99. The nitrogen rule states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent. A prominent fragmentation pathway for amines is alpha-cleavage, which would involve the loss of the ethyl group (C₂H₅•, 29 Da) or the cyclopropyl group (C₃H₅•, 41 Da).
Chromatographic Analysis
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for assessing the purity of this compound.
-
Gas Chromatography (GC): Due to its expected volatility, GC is a suitable method. A column with a polar stationary phase is recommended for analyzing amines. A Flame Ionization Detector (FID) would provide excellent sensitivity. GC coupled with Mass Spectrometry (GC-MS) is the definitive method for both separation and identification.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can also be used, often with a derivatizing agent to improve detection by UV or fluorescence detectors, as simple amines lack a strong chromophore.
Safety and Handling
While specific toxicity data for this compound is unavailable, it should be handled with the precautions appropriate for a volatile, primary aliphatic amine. Based on the properties of the analogue Cyclopropylamine, it should be considered flammable, corrosive, and potentially harmful if swallowed or inhaled.
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area away from heat and ignition sources.
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and carbon dioxide.
Conclusion
This compound is a compound with significant potential as a synthetic intermediate. While its physicochemical properties have not yet been extensively documented in the literature, this guide provides a robust framework for its characterization. The predicted properties offer a starting point for experimental design, and the detailed protocols for synthesis, purification, and analysis provide a clear path for researchers to obtain the necessary experimental data. The provided information on the well-characterized analogue, Cyclopropylamine, serves as a useful benchmark for these future investigations.
References
-
Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 549699, 1-Cyclopropylpropan-1-one. Retrieved from [Link]
-
Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. Longdom Publishing. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclopropylamine. Retrieved from [Link]
- Google Patents. (2021). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
-
PubChemLite. (n.d.). This compound (C6H13N). Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines – Organic Chemistry. Retrieved from [Link]
-
University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
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A Comprehensive Technical Guide to 1-Cyclopropylpropan-1-amine: Synthesis, Analysis, and Applications
This guide provides an in-depth exploration of 1-Cyclopropylpropan-1-amine, a valuable building block for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, scalable synthesis protocols, robust analytical methodologies, and its role in modern medicinal chemistry, grounding all claims in authoritative sources.
Core Identification and Physicochemical Properties
This compound is a primary amine featuring a cyclopropyl group attached to the alpha-carbon of a propyl chain. This structural motif is of significant interest in medicinal chemistry, where the cyclopropyl group is often used to modulate a compound's metabolic stability, potency, and solubility.[1][2] The amine is typically handled and supplied as its hydrochloride salt to enhance stability and ease of handling.
The primary identifier for the hydrochloride salt of this compound is its CAS (Chemical Abstracts Service) number.
Table 1: Key Identifiers and Properties
| Property | Value | Source |
| Chemical Name | This compound hydrochloride | ChemShuttle[3] |
| CAS Number | 677743-70-3 | ChemShuttle[3] |
| Molecular Formula | C₆H₁₄ClN | [4] |
| Molecular Weight | 135.64 g/mol | [4] |
| Purity | Typically ≥97% | [4] |
| PubChem CID | 18769937 | [4] |
The presence of the strained three-membered cyclopropane ring imparts unique conformational rigidity and electronic properties compared to a simple alkyl substituent.[5] This has profound implications for how the molecule interacts with biological targets.
Figure 1: Structure of this compound.
Synthesis and Manufacturing Insights
The synthesis of chiral amines like this compound is a critical step for their application in pharmaceuticals. A scalable and efficient process is paramount. Reductive amination of a ketone precursor is a robust and widely adopted method in industrial settings.[6] This approach offers high yields and control over stereochemistry when using a chiral auxiliary.
The logical precursor for this compound is 1-cyclopropylpropan-1-one (CAS: 6704-19-4).[7] The synthesis can be designed as a three-step process: imine formation, diastereoselective reduction, and debenzylation.
Figure 2: Scalable Synthetic Workflow.
Protocol: Scalable Synthesis of Optically Active this compound
This protocol is adapted from established methods for similar 1-cyclopropyl alkyl-1-amines.[6]
Step 1: Condensation to Form Imine (INT1)
-
To a flame-dried reactor under an inert atmosphere (Argon or Nitrogen), charge 1-cyclopropylpropan-1-one (1.0 eq) and a suitable solvent such as toluene.
-
Add (S)-(-)-α-phenylethylamine (1.05 eq).
-
Add a Lewis acid catalyst, for example, titanium(IV) isopropoxide (Ti(OiPr)₄, 1.1 eq), dropwise while maintaining the temperature below 30°C. The use of a Lewis acid is crucial as it activates the carbonyl group of the ketone, facilitating the nucleophilic attack by the amine and subsequent dehydration to form the imine.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring for completion by GC-MS or TLC.
Step 2: Reduction to Secondary Amine (INT2)
-
Cool the reaction mixture to 0-5°C in an ice bath.
-
Slowly add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) in portions. The choice of a simple hydride donor like NaBH₄ is cost-effective and generally provides good diastereoselectivity, driven by steric hindrance from the bulky phenylethyl group on the imine.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until the reduction is complete.
-
Carefully quench the reaction with water and perform a standard aqueous workup. Extract the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Step 3: Debenzylation to Primary Amine (I)
-
Dissolve the crude secondary amine intermediate (INT2) in a solvent like methanol or ethanol.
-
Transfer the solution to a hydrogenation reactor.
-
Add a palladium on carbon catalyst (e.g., 10% Pd/C, ~5 mol%).
-
Pressurize the reactor with hydrogen gas (H₂) to the appropriate pressure (e.g., 50-100 psi) and heat to 40-50°C.
-
Monitor the reaction for the consumption of hydrogen and completion by LC-MS.
-
Upon completion, filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.
-
The resulting primary amine can be isolated as the free base or converted to its hydrochloride salt by treatment with HCl in a suitable solvent like diethyl ether for improved stability and handling.[8]
Analytical Methodologies
Accurate determination of this compound, especially as a potential impurity or in a reaction mixture, requires a sensitive and specific analytical method. Due to its lack of a strong chromophore, direct UV-Vis detection in HPLC is challenging. Ion chromatography with conductivity detection is an excellent alternative for analyzing such aliphatic amines.[9]
Principle of Ion Chromatography for Amine Analysis
The amine is protonated in an acidic mobile phase, allowing it to be treated as a cation. It is then separated from other components on a cation-exchange column. A conductometric detector measures the change in the electrical conductivity of the eluent as the analyte passes through, providing a sensitive and nearly universal detection method for ionic species.[9]
Figure 3: Analytical Workflow via Ion Chromatography.
Protocol: Determination by Ion Chromatography
This is a representative protocol based on validated methods for similar small amines.[9]
-
Instrumentation: An ion chromatograph equipped with an isocratic pump, a cation-exchange column (e.g., Metrosep C4, 250 mm x 4.0 mm), and a conductivity detector.
-
Mobile Phase Preparation: Prepare a 5 mM hydrochloric acid solution containing 10% (v/v) acetonitrile. Filter and degas the solution before use. The acidic mobile phase ensures the amine is fully protonated, and the acetonitrile helps in modulating the retention.
-
Standard Preparation: Prepare a stock solution of this compound hydrochloride standard. Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range.
-
Sample Preparation: Accurately weigh the sample (e.g., drug substance) and dissolve it in the mobile phase to achieve a target concentration. Filter the solution through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Flow Rate: 0.9 mL/min
-
Column Temperature: 27°C
-
Injection Volume: 20 µL
-
Detection: Suppressed conductivity
-
-
Analysis: Inject the standards and the sample. Identify the this compound peak based on its retention time compared to the standard. Quantify the amount by comparing the peak area to the calibration curve generated from the standards. The method should be validated for specificity, linearity, precision, and accuracy.
Applications in Drug Development
The cyclopropylamine moiety is a privileged structural element in modern drug discovery.[1] Its incorporation into drug candidates can lead to significant improvements in their pharmacological profiles.
-
Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[2][10] This can increase the half-life of a drug.
-
Potency and Selectivity: The rigid, three-dimensional nature of the cyclopropyl group can lock the molecule into a specific conformation that is optimal for binding to a biological target, thereby increasing potency and selectivity.[2]
-
Physicochemical Properties: The cyclopropyl group can be used to fine-tune properties like lipophilicity and solubility, which are critical for oral bioavailability and overall drug-likeness.[2][3]
-
Key Building Block: this compound serves as a key intermediate for synthesizing more complex molecules.[6] It is particularly useful in creating compounds for treating inflammatory diseases, such as ROR gamma modulators.[6]
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper safety precautions are essential when handling this compound and its precursors.
Table 2: Hazard Identification and Handling
| Aspect | Recommendation | Source |
| GHS Hazards (Precursor) | 1-Cyclopropylpropan-1-one is a flammable liquid, toxic if swallowed, and causes skin and eye irritation.[7] The amine is expected to be corrosive and an irritant. | PubChem[7] |
| Personal Protective Equipment (PPE) | Wear safety goggles with side shields or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11][12] | CDH Fine Chemical[11], Angene Chemical[12] |
| Handling | Handle only in a well-ventilated area, preferably within a chemical fume hood.[13][14] Avoid inhalation of vapors or mists.[11] Keep away from heat, sparks, and open flames.[11][13] Use non-sparking tools and ground all equipment to prevent static discharge.[13][14] | Fisher Scientific[13], CDH Fine Chemical[11], Thermo Fisher Scientific[14] |
| Storage | Store in a cool, dry, and well-ventilated place in a tightly sealed container.[11] Amines can be sensitive to air and carbon dioxide, so storage under an inert atmosphere (e.g., Argon) is recommended.[13] | Fisher Scientific[13], CDH Fine Chemical[11] |
| Accidental Release | Shut off all ignition sources.[15] Absorb spill with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Do not let the product enter drains.[13] | Fisher Scientific[13], Airgas[15] |
References
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CYCLOPROPYLAMINE. Ataman Kimya. [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]
-
1-Cyclopropylpropan-1-one | C6H10O | CID 549699. PubChem, National Institutes of Health. [Link]
-
Process for the manufacture of cyclopropylamine. European Patent Office - EP 0205403 B1. [Link]
- Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
-
1-Cyclopropylethanamine | C5H11N | CID 519239. PubChem, National Institutes of Health. [Link]
-
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC, National Institutes of Health. [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. [Link]
-
Safety Data Sheet - (S)-1-Cyclopropylethan-1-amine hydrochloride. Angene Chemical. [Link]
- Process for the manufacture of cyclopropylamine.
-
SAFETY DATA SHEET - Cyclopropane. Airgas. [Link]
-
Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. PMC, National Institutes of Health. [Link]
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- 8. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclopropylamine | 765-30-0 [chemicalbook.com]
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Spectroscopic Characterization of 1-Cyclopropylpropan-1-amine: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 1-cyclopropylpropan-1-amine. As a molecule of interest in synthetic and medicinal chemistry, a thorough understanding of its spectral properties is crucial for its unambiguous identification and quality control. This document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this compound. While experimental data for this specific molecule is not widely published, this guide will provide predicted spectral features based on established principles and data from analogous structures. This approach offers a robust framework for researchers and drug development professionals working with this and related compounds.
Introduction to this compound and its Spectroscopic Importance
This compound (C₆H₁₃N) is a primary amine featuring a cyclopropyl group attached to the α-carbon of a propyl amine chain.[1] The presence of the strained three-membered cyclopropyl ring and the amine functional group imparts unique chemical properties to the molecule, making it a valuable building block in the synthesis of various organic compounds, including potential pharmaceutical agents.[2]
Accurate structural elucidation is a cornerstone of chemical research and development. Spectroscopic techniques such as NMR, IR, and MS provide a detailed "fingerprint" of a molecule, allowing for its unequivocal identification. This guide will explore the expected spectroscopic data for this compound, providing a foundational understanding for its synthesis, purification, and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of the signals, a detailed picture of the molecular structure can be constructed.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The electron-withdrawing effect of the amine group and the unique electronic nature of the cyclopropyl ring will significantly influence the chemical shifts.
Experimental Protocol: Acquiring a ¹H NMR Spectrum
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A typical experiment would involve a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| -NH₂ | 0.5 - 2.0 | Broad Singlet | 2H |
| H-1 | ~2.5 | Multiplet | 1H |
| -CH₂- (propyl) | ~1.4 | Multiplet | 2H |
| -CH₃ | ~0.9 | Triplet | 3H |
| H-a (cyclopropyl methine) | 0.8 - 1.2 | Multiplet | 1H |
| H-b, H-c (cyclopropyl methylene) | 0.2 - 0.6 | Multiplet | 4H |
Causality behind Predictions: The chemical shift of the proton on the carbon bearing the amine (H-1) is expected to be downfield due to the deshielding effect of the nitrogen atom.[3] The protons of the ethyl group will show a typical triplet for the methyl group and a multiplet for the methylene group due to coupling with each other and with H-1. The cyclopropyl protons are known to appear in the upfield region of the spectrum, often below 1 ppm, due to the anisotropic magnetic field generated by the ring currents.[4] The N-H protons of the primary amine will likely appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent and concentration due to hydrogen bonding.[3]
Diagram: Predicted ¹H NMR Splitting Pattern Logic
Caption: Predicted spin-spin coupling in this compound.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.
Experimental Protocol: Acquiring a ¹³C NMR Spectrum
The protocol is similar to that for ¹H NMR, but with a few key differences:
-
A larger amount of sample or a longer acquisition time is often required due to the lower natural abundance of the ¹³C isotope.
-
Proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.[5]
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 | 55 - 65 |
| C-2 (propyl) | 25 - 35 |
| C-3 (propyl) | 10 - 15 |
| C-a (cyclopropyl methine) | 10 - 20 |
| C-b, C-c (cyclopropyl methylene) | 0 - 10 |
Causality behind Predictions: The carbon atom attached to the nitrogen (C-1) will be the most downfield due to the electronegativity of nitrogen.[3][6] The carbons of the propyl chain will have chemical shifts similar to those in other aliphatic amines. The cyclopropyl carbons are characteristically found at very high field (low ppm values), sometimes even below 0 ppm, due to the high degree of s-character in the C-C bonds and the ring strain.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Acquiring an IR Spectrum
-
Sample Preparation: The sample can be analyzed as a neat liquid (if boiling point is high enough) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.
-
Acquisition: The spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum is first collected, followed by the spectrum of the sample.
-
Analysis: The positions of the absorption bands (in wavenumbers, cm⁻¹) are correlated with specific functional groups and types of bonds.
Predicted IR Data for this compound
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |
| C-H Stretch (cyclopropyl) | ~3080 | Medium-Weak |
| N-H Bend (scissoring) | 1590 - 1650 | Medium |
| C-N Stretch | 1000 - 1250 | Medium-Weak |
Causality behind Predictions: As a primary amine, this compound is expected to show two N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.[8][9] The presence of C-H bonds in the propyl chain will result in strong absorptions in the 2850-3000 cm⁻¹ range.[8] The C-H bonds of the cyclopropyl ring are expected to absorb at a slightly higher frequency (~3080 cm⁻¹) due to the increased s-character of the C-H bonds. The N-H bending vibration is characteristic of primary amines and appears in the 1590-1650 cm⁻¹ region.[3][9] The C-N stretching vibration is typically found in the fingerprint region.[3]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.
Experimental Protocol: Acquiring a Mass Spectrum
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: The sample molecules are ionized, for example, by electron ionization (EI) or chemical ionization (CI). Electrospray ionization (ESI) is common for LC-MS.
-
Mass Analysis: The ions are separated according to their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Predicted Mass Spectrometry Data for this compound
The molecular formula of this compound is C₆H₁₃N, with a monoisotopic mass of 99.1048 g/mol .[1]
Predicted Adducts and m/z Values
| Adduct | Predicted m/z |
| [M+H]⁺ | 100.1121 |
| [M+Na]⁺ | 122.0940 |
Data sourced from PubChem predictions.[1]
Predicted Fragmentation Pattern:
Under electron ionization (EI), the molecular ion ([M]⁺˙ at m/z 99) would be expected to undergo fragmentation. Key fragmentation pathways would likely involve:
-
α-Cleavage: The bond between C-1 and C-2 of the propyl chain is likely to break, leading to the formation of a stable iminium ion. This is a very common fragmentation pathway for amines.
-
Loss of the Propyl Group: Cleavage of the bond between the cyclopropyl ring and the α-carbon.
-
Ring Opening of the Cyclopropyl Group: The strained cyclopropyl ring may undergo rearrangement and fragmentation.
Diagram: Predicted Mass Spectrometry Fragmentation Workflow
Caption: Predicted major fragmentation pathways for this compound.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the structural elucidation of this compound. This guide has outlined the predicted spectral data based on fundamental principles and comparison with analogous structures. The provided information serves as a valuable resource for researchers in the synthesis, identification, and quality control of this and related compounds. It is important to note that while these predictions are based on sound scientific principles, experimental verification is always the gold standard in chemical characterization.
References
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PubChem. (n.d.). Cyclopropylamine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Ataman Kimya. (n.d.). Cyclopropylamine. Retrieved from [Link]
- Google Patents. (2021). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
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PubChem. (n.d.). 1-Cyclopropylpropan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
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Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]
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Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. Retrieved from [Link]
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University of Calgary. (n.d.). IR: amines. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2012). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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University of Regensburg. (n.d.). 13C NMR of 1-Propanol. Retrieved from [Link]
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The Good Scents Company. (n.d.). cyclopropyl amine, 765-30-0. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 1-Propanamine, 2-methyl-N-(2-methylpropyl)-. NIST Chemistry WebBook. Retrieved from [Link]
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An In-depth Technical Guide to 1-Cyclopropylpropan-1-amine: Structural Analogues and Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-cyclopropylpropan-1-amine scaffold is a valuable building block in medicinal chemistry, offering a unique combination of structural rigidity, metabolic stability, and conformational constraint. This technical guide provides a comprehensive overview of the synthesis, structural analogues, and derivatives of this compound, with a focus on their potential applications in drug discovery. We will delve into the rationale behind the design of these compounds, provide detailed synthetic protocols, and explore the structure-activity relationships (SAR) that govern their biological activity. This document is intended to serve as a resource for researchers engaged in the design and development of novel therapeutics incorporating this promising chemical motif.
Introduction: The Significance of the Cyclopropylpropylamine Moiety
The cyclopropyl group is a bioisostere for various functional groups and is frequently incorporated into drug candidates to enhance their pharmacological properties.[1][2] Its rigid, three-dimensional structure can lead to improved binding affinity and selectivity for biological targets.[3] Furthermore, the high C-H bond dissociation energy of the cyclopropyl ring often imparts metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes. The this compound core combines these advantageous features with a primary amine that serves as a versatile handle for further chemical modification, making it an attractive starting point for the development of new chemical entities.
Derivatives of cyclopropylamine have shown a wide range of biological activities, including acting as inhibitors of monoamine oxidase (MAO) for the treatment of depression and neurodegenerative diseases, as well as exhibiting potential in oncology and infectious diseases.[4][5][6] This guide will specifically focus on the this compound scaffold, exploring its unique potential in the landscape of drug discovery.
Synthesis of the this compound Core
The primary and most direct route to this compound is through the reductive amination of 1-cyclopropylpropan-1-one. This method is highly versatile and can be adapted for the synthesis of a wide array of N-substituted derivatives.
General Synthetic Workflow
The synthesis can be conceptualized as a two-step process, often performed in a single pot: the formation of an imine intermediate followed by its reduction to the corresponding amine.
Caption: General workflow for the synthesis of this compound and its derivatives via reductive amination.
Detailed Experimental Protocol: Synthesis of this compound Hydrochloride
This protocol outlines a standard procedure for the synthesis of the parent amine hydrochloride.
Materials:
-
1-Cyclopropylpropan-1-one
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Hydrochloric acid (HCl) in Et₂O
Procedure:
-
Imine Formation: To a solution of 1-cyclopropylpropan-1-one (1.0 eq) in methanol, add ammonium chloride (1.5 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Quench the reaction by the slow addition of 1 M HCl (aq) until the pH is acidic. Concentrate the mixture under reduced pressure to remove the methanol. Partition the residue between water and diethyl ether. The aqueous layer contains the product.
-
Extraction: Wash the aqueous layer with diethyl ether to remove any unreacted ketone. Basify the aqueous layer with a concentrated solution of sodium hydroxide (NaOH) to a pH > 12.
-
Isolation: Extract the free amine into a suitable organic solvent such as dichloromethane or diethyl ether (3 x 50 mL). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Salt Formation: Dissolve the crude amine in a minimal amount of diethyl ether and cool to 0 °C. Add a solution of HCl in diethyl ether dropwise until precipitation is complete. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound hydrochloride as a white solid.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a multiplet for the methine proton adjacent to the nitrogen and the cyclopropyl ring, and characteristic upfield multiplets for the cyclopropyl protons.[7] |
| ¹³C NMR | Resonances for the two carbons of the ethyl group, the methine carbon, and the characteristic upfield signals for the carbons of the cyclopropyl ring.[7] |
| Mass Spec. | The expected molecular ion peak (M+H)⁺ in the positive ion mode. |
| IR Spec. | Characteristic N-H stretching vibrations for the primary amine, along with C-H and C-C stretching frequencies. |
Structural Analogues and Derivatives
The primary amine of this compound provides a versatile point for the introduction of a wide variety of substituents to explore the structure-activity relationship.
N-Aryl and N-Heteroaryl Derivatives
The synthesis of N-aryl and N-heteroaryl derivatives can be achieved through Buchwald-Hartwig amination or nucleophilic aromatic substitution reactions. These modifications are crucial for targeting a vast array of biological targets, particularly G-protein coupled receptors (GPCRs) and enzymes where aromatic interactions are key.[8]
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"potential biological activity of 1-Cyclopropylpropan-1-amine"
An In-depth Technical Guide to the Potential Biological Activity of 1-Cyclopropylpropan-1-amine
Authored by: A Senior Application Scientist
Foreword: Unlocking the Potential of a Unique Scaffold
In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer unique three-dimensional structures and favorable physicochemical properties is relentless. The cyclopropyl group, a small, strained ring, has garnered significant attention for its ability to enhance potency, improve metabolic stability, and fine-tune the pharmacokinetic profiles of drug candidates.[1][2][3] This guide focuses on a specific, relatively underexplored molecule: This compound . While direct extensive research on this particular compound is limited, its structural features place it at an interesting intersection of known pharmacologically active classes.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It is not a simple recounting of existing data, but rather a forward-looking synthesis of the potential of this compound, grounded in the established principles of medicinal chemistry and pharmacology. We will explore its chemical nature, hypothesize its potential biological activities based on the well-documented roles of the cyclopropylamine moiety, and provide a comprehensive roadmap for its experimental investigation. The core of this guide lies in not just what to study, but why and how, with a strong emphasis on addressing the key challenges inherent to this class of compounds.
The Cyclopropylamine Moiety: A Privileged Scaffold in Medicinal Chemistry
The inclusion of a cyclopropylamine moiety is a well-established strategy in drug design, present in a range of FDA-approved drugs.[4] Its utility stems from the unique electronic and conformational properties of the cyclopropane ring. The strained three-membered ring introduces a degree of rigidity that can lock a molecule into a bioactive conformation, potentially increasing its affinity for a biological target.[5] Furthermore, the cyclopropyl group can act as a bioisostere for other chemical groups, such as a double bond, while offering improved metabolic stability.[1]
| Approved Drug | Therapeutic Area | Role of Cyclopropylamine Moiety |
| Ciprofloxacin | Antibiotic | Essential for antibacterial activity and cell penetration. |
| Simeprevir | Hepatitis C | Part of the macrocyclic structure, contributing to binding affinity. |
| Risdiplam | Spinal Muscular Atrophy | A key component of the molecule, influencing its pharmacological properties. |
| Tranylcypromine | Antidepressant (MAOI) | The core pharmacophore responsible for inhibiting monoamine oxidase.[6] |
The diverse applications of the cyclopropylamine scaffold underscore its potential.[6] From infectious diseases to neurological disorders, this structural motif has proven its value. This provides a strong rationale for the investigation of novel, underexplored cyclopropylamines like this compound.
Hypothesized Biological Activities of this compound
Based on the known activities of structurally related compounds, we can formulate several hypotheses for the potential biological activities of this compound.
-
Antimicrobial and Antifungal Activity: The presence of the cyclopropylamine moiety in fluoroquinolone antibiotics like ciprofloxacin suggests that this compound and its derivatives could be explored for antibacterial properties. Additionally, various cyclopropane-containing compounds have demonstrated antifungal activity.[1][7]
-
Central Nervous System (CNS) Activity: The cyclopropyl group is a key feature of monoamine oxidase inhibitors (MAOIs) like tranylcypromine, used as antidepressants.[6] It is plausible that this compound could exhibit activity on CNS targets, such as neurotransmitter transporters or receptors. Furthermore, derivatives of 1-aminocyclopropanecarboxylic acid are known ligands for the NMDA receptor.[7][8]
-
Antiviral Activity: Several antiviral drugs incorporate the cyclopropyl group.[1][7] This suggests that this compound could serve as a starting point for the development of novel antiviral agents.
-
Antitumor Activity: A range of cyclopropane-containing compounds have been investigated for their antitumor properties.[1][7][9]
These hypotheses provide a foundation for a structured screening approach to elucidate the biological activity of this molecule.
The Critical Challenge: Metabolic Activation and Toxicity
A crucial aspect of developing drugs containing a cyclopropylamine moiety is the potential for metabolic activation by cytochrome P450 (CYP450) enzymes. This is a well-documented liability for this class of compounds. The strained cyclopropane ring can undergo oxidation, leading to ring-opening and the formation of reactive intermediates.[10][11] These reactive metabolites can covalently bind to cellular macromolecules, such as proteins, which can lead to idiosyncratic drug-induced toxicity, including hepatotoxicity.[10][11]
The metabolism of the fluoroquinolone antibiotic trovafloxacin, which contains a cyclopropylamine group, has been linked to cases of severe liver injury.[10][11] This underscores the absolute necessity of thoroughly investigating the metabolic fate of this compound early in the drug discovery process.
Caption: Workflow for the initial in vitro screening of this compound.
Phase 2: Metabolic Stability and Bioactivation Assessment
This is a critical, self-validating phase. If the compound shows promising activity in Phase 1, it is imperative to immediately assess its metabolic liabilities.
Detailed Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
-
Objective: To determine the rate of metabolism of this compound.
-
Materials:
-
This compound (test compound)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Positive control compound with known metabolic rate (e.g., testosterone)
-
Acetonitrile with internal standard for quenching and sample preparation
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add HLM and phosphate buffer. Pre-incubate at 37°C.
-
Add the test compound or positive control to the wells to initiate the reaction (final concentration typically 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural log of the percentage of remaining parent compound versus time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) = (k / [HLM protein concentration]).
-
Detailed Protocol: Reactive Metabolite Trapping with Glutathione (GSH)
-
Objective: To detect the formation of electrophilic, reactive metabolites.
-
Materials: Same as for the metabolic stability assay, with the addition of reduced glutathione (GSH).
-
Procedure:
-
Follow the same incubation procedure as the metabolic stability assay, but include a high concentration of GSH (e.g., 1-5 mM) in the incubation mixture.
-
After a set incubation time (e.g., 60 minutes), quench the reaction.
-
Analyze the samples by LC-MS/MS, specifically looking for the mass of the parent compound plus the mass of GSH (or fragments thereof), which would indicate the formation of a GSH adduct.
-
-
Interpretation: The detection of GSH adducts is a strong indication that reactive metabolites are being formed and that the compound has a potential for bioactivation-related toxicity. [10]
Phase 3: Analog Synthesis and Structure-Activity/Metabolism Relationship (SAR/SMR)
If this compound shows interesting activity but also metabolic liabilities, a medicinal chemistry effort to synthesize analogs is warranted. The goal is to modulate the structure to improve potency and reduce metabolic activation.
| Modification Strategy | Rationale |
| Substitution on the propyl chain | May alter interaction with metabolic enzymes and/or target protein. |
| Substitution on the cyclopropyl ring | Can block sites of metabolism and influence conformation. |
| Modification of the amine | Can alter pKa and metabolic profile (e.g., secondary or tertiary amines). |
Synthesis and Accessibility
This compound is not as readily available as simpler amines, but its synthesis is achievable through established organic chemistry methods. [12]A common route involves the reaction of cyclopropylmagnesium bromide with propionitrile, followed by reduction of the resulting imine. Scalable synthetic routes are crucial for enabling thorough biological evaluation and potential future development. [13][14]
Conclusion and Future Directions
This compound represents an intriguing, yet challenging, starting point for drug discovery. Its core structure is shared with numerous successful therapeutic agents, suggesting a high potential for biological activity across various domains. However, the well-documented risk of metabolic activation associated with the cyclopropylamine moiety cannot be overstated.
The path forward for any research program involving this molecule must be guided by a dual-pronged strategy: the exploration of efficacy and the rigorous, early-stage assessment of metabolic stability and reactive metabolite formation. The experimental workflows detailed in this guide provide a robust framework for such an investigation. By embracing a proactive approach to understanding and mitigating the potential liabilities of this scaffold, the scientific community can effectively unlock the therapeutic potential of this compound and its future derivatives.
References
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- PMC - NIH.
- Longdom Publishing.
- Google Patents. Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. US20210395185A1.
- PMC - NIH. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
- Design, Synthesis, and Antimicrobial Activity of Amide Deriv
- Hypha Discovery Blogs. Metabolism of cyclopropyl groups.
- ResearchGate. Cyclopropane Derivatives and their Diverse Biological Activities.
- ACS Publications.
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- Enamine. Novel spirocyclic and fused cyclopropane scaffolds for medicinal chemistry.
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"in silico prediction of 1-Cyclopropylpropan-1-amine properties"
An In-depth Technical Guide for the In Silico Prediction of 1-Cyclopropylpropan-1-amine Properties
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In the contemporary drug discovery landscape, the early-stage assessment of a molecule's pharmacokinetic and toxicological profile is critical for mitigating late-stage attrition. In silico methodologies provide a robust, rapid, and cost-effective framework for these initial evaluations. This technical guide presents a comprehensive, step-by-step workflow for the computational prediction of key physicochemical, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), and drug-like properties of the novel chemical entity, this compound. By leveraging a suite of validated, freely accessible web-based tools, including SwissADME, Chemicalize, and ProTox-II, this document serves as a practical guide for researchers to generate a foundational profile of this molecule, thereby informing subsequent experimental design and prioritization.
Introduction: The Rationale for Predictive Modeling
The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing due to suboptimal pharmacokinetic (ADME) profiles or unforeseen toxicity. The principle of "failing fast and failing cheap" is therefore central to modern drug development. Computational, or in silico, prediction allows for the early and high-throughput screening of molecular properties before significant resources are invested in synthesis and experimental testing.[1][2]
This compound, with its unique combination of a strained cyclopropyl ring and a primary amine, presents an interesting scaffold for medicinal chemistry. The cyclopropyl group can influence conformation and metabolic stability, while the amine is a key pharmacophoric feature and determinant of physicochemical properties. This guide provides the scientific causality behind the selection of predictive models and a detailed protocol for their application to this specific molecule.
Molecular Representation and Input
A standardized and accurate representation of the molecule is the foundational input for all in silico tools. The canonical Simplified Molecular-Input Line-Entry System (SMILES) string for this compound is C1CC1C(N)CC . This string unambiguously represents the molecule's 2D structure and serves as the primary input for the following analyses.
Caption: 2D chemical structure of this compound.
Prediction of Core Physicochemical Properties
Physicochemical properties govern a molecule's behavior in both pharmaceutical formulations and biological systems. They are the primary determinants of solubility, permeability, and target engagement.[3][4][5]
Lipophilicity (logP)
-
Causality and Expertise: Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is a critical factor influencing absorption, distribution, and toxicity. An optimal logP value is essential for balancing membrane permeability with aqueous solubility. For orally administered drugs, a logP value of less than 5 is generally desirable.[6][7]
-
Protocol: Consensus logP Prediction
-
Tool 1: SwissADME: Navigate to the SwissADME web server.[1][8][9]
-
Input the SMILES string C1CC1C(N)CC into the query field and execute the analysis.
-
Record the "Consensus Log P" value, which is an average of multiple predictive models.
-
Tool 2: Chemicalize: Navigate to the Chemicalize web platform.[10][11][12]
-
Input the same SMILES string.
-
Record the predicted logP value.
-
Compare the values from both tools to establish a confident prediction range.
-
Acidity Constant (pKa)
-
Causality and Expertise: The pKa value determines the ionization state of a molecule at a given pH. The primary amine in our molecule is basic and will be predominantly protonated (positively charged) at physiological pH (~7.4). This charge significantly impacts solubility, receptor binding (ionic interactions), and the potential for hERG channel-mediated cardiotoxicity.
-
Protocol: pKa Prediction
Aqueous Solubility (logS)
-
Causality and Expertise: Adequate aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract and to be formulated for intravenous administration. Poor solubility is a major hurdle in drug development. The logS value represents the logarithm of the molar solubility.
-
Protocol: Solubility Prediction
Table 1: Summary of Predicted Physicochemical Properties
| Property | Predicted Value | Prediction Tool(s) |
| Consensus logP | Value to be determined by user | SwissADME, Chemicalize |
| Basic pKa | Value to be determined by user | Chemicalize |
| Water Solubility (logS) | Value to be determined by user | SwissADME |
Pharmacokinetic (ADME) Profile Prediction
An effective drug must not only interact with its target but also navigate the complex biological systems of the body. ADME profiling predicts this journey.[1]
Caption: Workflow for predicting the ADMET profile.
Absorption
-
Causality and Expertise: For oral drugs, absorption from the gastrointestinal (GI) tract is the first critical step. We also assess the likelihood of crossing the blood-brain barrier (BBB), which is desirable for CNS targets but a liability for peripherally acting drugs.
-
Protocol: Absorption Prediction
-
Tool: SwissADME: Refer to the SwissADME output.
-
GI Absorption: Note the qualitative prediction (e.g., High/Low).
-
BBB Permeation: Record the binary (Yes/No) prediction. This is critical for assessing potential CNS side effects or efficacy.
-
Metabolism
-
Causality and Expertise: Drug metabolism, primarily by the Cytochrome P450 (CYP) enzyme superfamily, dictates a drug's half-life and potential for drug-drug interactions. Predicting inhibition of major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) is a key part of risk assessment.
-
Protocol: CYP Inhibition Prediction
-
Tool: SwissADME: In the results, locate the "Pharmacokinetics" section.
-
For each major CYP isoform listed, record the binary prediction of inhibition (Yes/No). A "Yes" indicates a potential liability for drug-drug interactions.
-
Druglikeness and Medicinal Chemistry Friendliness
-
Causality and Expertise: Druglikeness rules, like Lipinski's Rule of Five, are heuristics based on the physicochemical properties of successful oral drugs.[13][14][15] They provide a quick assessment of whether a molecule resides in a "favorable" chemical space. Medicinal chemistry friendliness alerts flag potentially problematic or synthetically challenging functional groups.
-
Protocol: Druglikeness Assessment
-
Tool: SwissADME:
-
Druglikeness: Check for any violations of Lipinski's Rule of Five.
-
Medicinal Chemistry: Note any "PAINS" (pan-assay interference compounds) or other structural alerts.
-
Table 2: Summary of Predicted ADME and Druglikeness Properties
| Parameter | Prediction | Prediction Tool |
| GI Absorption | Value to be determined by user | SwissADME |
| BBB Permeant | Value to be determined by user | SwissADME |
| CYP1A2 Inhibitor | Value to be determined by user | SwissADME |
| CYP2C9 Inhibitor | Value to be determined by user | SwissADME |
| CYP2C19 Inhibitor | Value to be determined by user | SwissADME |
| CYP2D6 Inhibitor | Value to be determined by user | SwissADME |
| CYP3A4 Inhibitor | Value to be determined by user | SwissADME |
| Lipinski Violations | Value to be determined by user | SwissADME |
Toxicity Risk Prediction
Early identification of potential toxicological liabilities is crucial. The ProTox-II server uses a combination of machine learning models and fragment propensities to predict various toxicity endpoints.[16][17][18]
-
Causality and Expertise: We will assess acute toxicity (LD50), a measure of short-term lethality, as well as organ-specific toxicities like hepatotoxicity (liver damage) and mutagenicity, which is the potential to cause genetic mutations.
-
Protocol: Toxicity Prediction
-
Tool: ProTox-II: Navigate to the ProTox-II web server.[16][19]
-
Input the SMILES string C1CC1C(N)CC and launch the prediction.
-
Acute Toxicity: Record the predicted LD50 value (in mg/kg) and the corresponding toxicity class (I-VI).[19]
-
Organ Toxicity: Record the predicted probability of hepatotoxicity.
-
Toxicological Endpoints: Note the prediction for mutagenicity.
-
Table 3: Summary of Predicted Toxicological Risks
| Toxicity Endpoint | Prediction | Prediction Tool |
| Predicted LD50 (mg/kg) | Value to be determined by user | ProTox-II |
| Toxicity Class | Value to be determined by user | ProTox-II |
| Hepatotoxicity | Value to be determined by user | ProTox-II |
| Mutagenicity | Value to be determined by user | ProTox-II |
Synthesis and Conclusion
This in silico analysis provides a foundational, multi-parameter profile of this compound. The collective data from these predictive models allows the researcher to form an initial hypothesis about the molecule's suitability as a drug candidate. For instance, a molecule with high predicted GI absorption, no BBB permeation (for a peripheral target), no CYP inhibition, no Lipinski violations, and a high LD50 value (low toxicity) would be considered a promising candidate for progression. Conversely, predictions of poor solubility, significant CYP inhibition, or mutagenicity would serve as critical red flags, warranting either deprioritization or specific chemical modifications to mitigate these liabilities.
It is imperative to recognize that these are computational predictions. While highly valuable for prioritization and risk assessment, they are not a substitute for experimental validation. The insights gained from this guide should be used to design and inform targeted in vitro and in vivo experiments to confirm the molecule's true properties.
References
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]
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Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257–W263. [Link]
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Chemicalize by ChemAxon. (n.d.). Retrieved January 24, 2026, from [Link]
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Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. [Link]
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Mansouri, K., et al. (2016). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Journal of Chemical Information and Modeling, 57(1), 36-49. [Link]
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A Senior Application Scientist's Guide to Sourcing 1-Cyclopropylpropan-1-amine for Pharmaceutical R&D
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Landscape of a High-Value Building Block.
In the landscape of modern medicinal chemistry, the cyclopropyl group has emerged as a "smart" substituent, capable of fine-tuning a drug candidate's metabolic stability, potency, and pharmacokinetic profile. Within this privileged class of building blocks, 1-Cyclopropylpropan-1-amine and its derivatives are gaining traction as valuable synthons for novel therapeutics. This guide, compiled from a senior application scientist's perspective, provides an in-depth analysis of the commercial supplier landscape for this key intermediate, offering practical insights into sourcing, quality assessment, and strategic considerations for its use in drug discovery and development.
The Strategic Importance of this compound in Drug Design
The unique physicochemical properties of the cyclopropyl ring—namely its strained three-membered ring system—impart a range of desirable characteristics to a parent molecule. When incorporated into a drug candidate, the this compound moiety can:
-
Enhance Metabolic Stability: The cyclopropyl group can block sites of metabolism, leading to a longer half-life and improved bioavailability.
-
Improve Potency: The rigid structure of the cyclopropyl ring can lock a molecule into a bioactive conformation, enhancing its binding affinity to the target protein.
-
Modulate Lipophilicity: The introduction of this small carbocycle can fine-tune the lipophilicity of a compound, impacting its solubility, permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]
These beneficial effects have led to the inclusion of cyclopropylamines in a variety of therapeutic agents under investigation.[2][3]
The Commercial Supplier Landscape
A number of chemical suppliers offer this compound, primarily as its more stable hydrochloride salt (CAS No. 677743-70-3). The following table summarizes a selection of prominent commercial sources, highlighting the typical specifications and availability.
| Supplier | Product Name | CAS Number | Purity | Notes |
| King-Pharm | This compound hydrochloride | 677743-70-3 | Inquire | Offers the compound and indicates it is in stock and ready to ship.[4] |
| ChemShuttle | This compound hydrochloride | 677743-70-3 | Inquire | Positions the compound for use in lipophilicity adjustment in lead optimization.[1] |
| Sigma-Aldrich | This compound hydrochloride | 677743-70-3 | ≥97% | Distributed for ChemScene LLC; basic properties listed. |
| LabSolu | This compound hydrochloride | 677743-70-3 | 97% | Provides basic physical and safety information.[5] |
| Arctom | This compound HCL | 677743-70-3 | Inquire | Lists the product for sale.[6] |
| Molekula | This compound hydrochloride | 677743-70-3 | Inquire | Lists the product in their catalog. |
It is crucial for researchers to recognize that this molecule is chiral. While most suppliers offer the racemic mixture, the synthesis of enantiomerically pure forms is of paramount importance in drug development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. For projects requiring specific stereoisomers, custom synthesis or sourcing from specialized suppliers may be necessary.
Synthesis and Chiral Considerations
The synthesis of 1-cyclopropylalkyl-1-amines has been a subject of significant research, with a focus on developing scalable and enantioselective methods suitable for industrial production.
Racemic Synthesis
A common laboratory-scale approach to related cyclopropylamines involves the Hofmann rearrangement of a cyclopropanecarboxamide. This method, while effective, may not be ideal for large-scale production.
Enantioselective Synthesis: A Scalable Approach
A notable advancement in the synthesis of optically active 1-cyclopropylalkyl-1-amines is detailed in a 2021 patent (US20210395185A1).[7] This method is particularly relevant for drug development professionals due to its scalability and use of inexpensive starting materials. The key steps are outlined below:
Figure 1: A scalable workflow for the enantioselective synthesis of 1-cyclopropylalkyl-1-amines.[7]
Experimental Protocol (Conceptual)
-
Condensation: A cyclopropyl alkyl ketone is condensed with a chiral amine, such as (S)-(-)-α-phenylethylamine, in the presence of a Lewis acid to form a chiral imine intermediate.[7]
-
Diastereoselective Reduction: The imine is then reduced to the corresponding secondary amine. The stereocenter on the chiral auxiliary directs the reduction, leading to a mixture of diastereomers with one predominating.
-
Debenzylation: The chiral auxiliary is removed, typically via hydrogenolysis, to yield the desired enantiomerically enriched primary amine.[7]
This method has been reported to achieve high optical purity (≥97% ee) and is well-suited for large-scale industrial processes.[7]
Quality Control and Analytical Protocols
For any raw material intended for use in pharmaceutical research, rigorous quality control is non-negotiable. A comprehensive Certificate of Analysis (CoA) is the first line of defense in ensuring the identity, purity, and quality of a supplied batch of this compound hydrochloride.
A typical CoA should include:
-
Identification: Confirmation of the compound's structure, typically by ¹H NMR and ¹³C NMR spectroscopy.
-
Purity: Assessed by a quantitative method, most commonly High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The purity should be reported as a percentage area.
-
Appearance: A description of the physical state (e.g., white solid).
-
Solubility: Information on the solubility in common laboratory solvents.
-
Water Content: Determined by Karl Fischer titration.
-
Residual Solvents: Analysis by headspace GC to quantify any remaining solvents from the synthesis and purification process.
-
Elemental Analysis: To confirm the empirical formula.
Spectroscopic and Chromatographic Profiles
While a publicly available CoA for this specific compound is not readily found, the expected analytical data can be inferred from related structures and general chemical principles.
¹H NMR: The proton NMR spectrum is expected to be complex due to the diastereotopic protons of the cyclopropyl ring and the chiral center. Key signals would include the ethyl group protons, the methine proton adjacent to the nitrogen, and the characteristic upfield signals of the cyclopropyl protons.
¹³C NMR: The carbon NMR would show distinct signals for the ethyl group carbons, the methine carbon, and the carbons of the cyclopropyl ring.
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry would be expected to show the molecular ion of the free base.
Chiral HPLC: To determine the enantiomeric purity, a chiral HPLC method is essential. This typically involves a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Method development would involve screening different chiral columns and mobile phases to achieve baseline separation of the enantiomers.
Figure 2: A representative quality control workflow for incoming batches of this compound hydrochloride.
Handling, Storage, and Safety
As with any amine hydrochloride salt, proper handling and storage procedures are essential to maintain the integrity of the compound and ensure laboratory safety.
-
Storage: this compound hydrochloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or in a fume hood to avoid inhalation of any dust.
-
Safety: While a specific safety data sheet (SDS) for this compound is not widely available, related amine hydrochlorides are typically classified as irritants to the skin, eyes, and respiratory tract.[8][9]
Conclusion and Future Outlook
This compound is a valuable building block for the synthesis of novel drug candidates. A growing number of commercial suppliers are making this compound readily available to the research community, primarily as its hydrochloride salt. For researchers and drug development professionals, a thorough understanding of the supplier landscape, coupled with a robust internal quality control program, is essential for ensuring the reliability and reproducibility of their scientific endeavors. The development of scalable, enantioselective synthetic routes will further enhance the accessibility and utility of this important chemical entity in the ongoing quest for new and improved medicines.
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PubChem. 1-Cyclopropylpropan-1-one. [Link]
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A Comprehensive Technical Guide to the Safe Laboratory Handling of 1-Cyclopropylpropan-1-amine
This guide provides an in-depth analysis of the safety protocols and handling procedures for 1-Cyclopropylpropan-1-amine. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural steps to explain the fundamental principles and causality behind each recommendation. Given that specific, comprehensive safety data for this compound is not widely published, this guide synthesizes information from closely related structural analogs, such as Cyclopropylamine, and foundational principles of handling volatile, corrosive aliphatic amines to establish a robust framework for risk mitigation.
Hazard Identification and Risk Analysis
This compound, a primary aliphatic amine, must be handled with the assumption that it shares the hazardous characteristics of similar, well-documented compounds. The primary hazards stem from its basicity (corrosivity), volatility, and flammability.
1.1. Physicochemical and Toxicological Profile
Quantitative data for this compound is sparse. Therefore, the following table includes data from its structural analog, Cyclopropylamine (CAS 765-30-0), to inform a conservative risk assessment. Researchers must treat this compound as possessing, at a minimum, these hazardous properties.
| Property | Data (Primarily based on Cyclopropylamine analog) | Rationale & Implication for Handling |
| Appearance | Colorless to light yellow liquid with an ammonia-like odor[1] | The distinct odor may serve as an indicator of a leak, but olfactory fatigue can occur. Do not rely on smell to determine safe exposure levels. |
| Flammability | Highly flammable liquid and vapor (Category 2)[1][2][3]. Vapors can form explosive mixtures with air and may travel to an ignition source and flash back[2][4]. | Critical Risk. All work must be conducted away from ignition sources. Use non-sparking tools and properly grounded equipment to prevent static discharge[2]. |
| Corrosivity | Causes severe skin burns and eye damage (Category 1B)[1][2][3]. Material is extremely destructive to tissues of the mucous membranes and upper respiratory tract[3]. | Immediate and Severe Hazard. Requires stringent use of personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a face shield. An accessible safety shower and eyewash station are mandatory. |
| Acute Toxicity | Harmful if swallowed (Oral, Category 4)[1][3]. Harmful if inhaled[4]. May be harmful if absorbed through the skin[1]. | Ingestion can cause severe damage and perforation of the gastrointestinal tract[2][5]. Inhalation may cause respiratory irritation, coughing, and potentially severe conditions like pulmonary edema[3][5]. |
| Sensitization | May cause an allergic skin reaction[2][4]. | Repeated contact may lead to sensitization in susceptible individuals[2]. |
| Reactivity | Incompatible with acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide (CO2)[2]. | High Reactivity Risk. Store separately from these materials. Exothermic and potentially violent reactions can occur. Amines can react with CO2 from the air to form carbamates. |
| Hygroscopicity | Hygroscopic (absorbs moisture from the air)[4]. | The container must be kept tightly closed and preferably stored under an inert atmosphere (e.g., Nitrogen or Argon) to maintain purity and prevent reaction with moisture or CO2[2]. |
Engineering and Administrative Controls: The First Line of Defense
Before any personal protective equipment is considered, the laboratory environment must be engineered to minimize exposure.
-
Primary Engineering Control: Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood. This is non-negotiable. The hood contains volatile vapors, protecting the user from inhalation, and provides a physical barrier in case of splashes.
-
Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and exhausted.
-
Safety Equipment: A safety shower and eyewash station must be located within a 10-second, unobstructed travel distance from the workstation[2]. Regular testing of this equipment is mandatory.
-
Administrative Controls:
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this chemical.
-
Designated Area: Designate a specific area within the lab for handling this chemical to prevent cross-contamination.
-
Training: All personnel must be trained on the specific hazards and handling procedures outlined in the SOP and this guide before beginning work.
-
Personal Protective Equipment (PPE): The Last Barrier
Proper PPE is essential to prevent contact with this corrosive and potentially sensitizing chemical.
-
Eye and Face Protection: Chemical splash goggles are mandatory. Due to the severe corrosivity, a full-face shield must be worn over the goggles during any transfer of liquids or when a splash hazard is significant[6].
-
Skin and Body Protection:
-
Gloves: Wear chemical-resistant gloves. Nitrile gloves may be suitable for incidental contact, but for prolonged handling or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered[6]. Always check the manufacturer's glove compatibility chart. Double-gloving is a prudent practice. Inspect gloves for any signs of degradation before use and replace them immediately if compromised.
-
Lab Coat: A flame-resistant lab coat is recommended. A chemically resistant apron worn over the lab coat provides an additional layer of protection.
-
-
Respiratory Protection: Work within a fume hood should provide adequate respiratory protection. If a situation arises where the concentration of vapors may exceed exposure limits (e.g., a large spill), a respirator may be required. Use of a respirator requires enrollment in a respiratory protection program with formal training and fit-testing[7].
Detailed Laboratory Handling Protocols
The causality behind these steps is to proactively manage the compound's flammability, corrosivity, and air sensitivity.
4.1. Preparation and Aliquoting
-
Pre-Handling Check: Ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary equipment and incompatible chemicals, especially acids and oxidizers. Confirm the location and operational status of the nearest eyewash station and safety shower.
-
Don PPE: Put on all required PPE (lab coat, double gloves, splash goggles, face shield).
-
Inert Atmosphere: As the compound is air-sensitive and hygroscopic, it should be handled under an inert atmosphere (Nitrogen or Argon)[2]. Purge the receiving flask and any transfer cannulas or syringes with inert gas.
-
Temperature Control: If the compound is stored refrigerated, allow the container to warm to ambient temperature before opening to prevent condensation of atmospheric moisture inside the bottle.
-
Transfer: Use a syringe or cannula for liquid transfers to minimize exposure to air. For weighing, dispense the liquid into a tared, sealed vessel under an inert atmosphere. Weighing by difference is a preferred method.
-
Sealing: After dispensing, securely seal the main container, preferably with paraffin film around the cap, and purge the headspace with inert gas before returning it to storage.
4.2. Use in a Reaction
-
Grounding: For reactions involving significant quantities or transfers, ensure all metal equipment (stands, clamps, containers) is properly grounded and bonded to prevent the buildup of static electricity, which could ignite the flammable vapors[2][3].
-
Addition: When adding this compound to a reaction mixture, do so slowly and in a controlled manner. If adding to an acidic solution, the neutralization reaction will be highly exothermic and must be managed with external cooling (e.g., an ice bath).
-
Atmosphere: Maintain an inert atmosphere over the reaction throughout the process.
-
Monitoring: Never leave the reaction unattended.
Workflow for Safe Handling of this compound
Caption: A decision-making workflow for responding to a chemical spill.
5.2. First Aid Measures
Immediate action is paramount.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15-20 minutes while removing contaminated clothing.[3][8] A safety shower must be used for large area contact. Seek immediate medical attention.[3]
-
Eye Contact: Immediately and continuously flush eyes with lukewarm, gently flowing water for at least 15-20 minutes, holding the eyelids open.[3][9] Remove contact lenses if present and easy to do so. This is a medical emergency; call for immediate medical assistance.[3]
-
Inhalation: Move the affected person to fresh air at once.[3][10] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. If the person is conscious, they may drink a small amount of water. Ingestion causes severe internal burns and is a critical medical emergency.[2][5] Call a poison center or doctor immediately.[3]
Storage and Disposal
-
Storage: Store in a tightly sealed container under an inert atmosphere.[2] The storage area should be cool, dry, well-ventilated, and secure.[11][12] Store away from heat, sparks, and open flames.[3] Segregate from incompatible materials, particularly acids and oxidizing agents.[2][13]
-
Disposal: All waste containing this compound must be disposed of as hazardous waste. Collect waste in a clearly labeled, compatible container. Follow all local, state, and federal regulations for chemical waste disposal, typically through a licensed disposal company.[3][5] Do not dispose of it down the drain.[3]
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Introduction: The Double-Edged Sword of Ring Strain in Drug Design
An In-depth Technical Guide to the Thermodynamic Stability of 1-Cyclopropylpropan-1-amine
The cyclopropyl group is a valuable building block in pharmaceutical sciences.[1] Its rigid structure can lock in bioactive conformations, and its unique electronic properties can modulate pKa and improve interactions with biological targets.[2][3] this compound exemplifies a common structural class where this group is appended to an aliphatic amine chain, a feature present in numerous clinical candidates.[4][5]
However, the thermodynamic stability of such compounds is a critical parameter that dictates shelf-life, formulation strategies, and ultimately, patient safety. The primary contributor to the potential instability of cyclopropylamines is the significant ring strain inherent in the cyclopropane ring.[6][7] This guide provides the necessary theoretical framework and practical methodologies to comprehensively evaluate the thermodynamic stability of this compound, ensuring robust and reliable drug development programs.
Foundational Principles of Stability
The thermodynamic stability of a molecule is fundamentally described by its Gibbs free energy of formation (ΔGf°).[8][9] A more negative ΔGf° indicates a more stable compound relative to its constituent elements. This value is a composite of enthalpy (ΔHf°), which reflects the energy stored in chemical bonds, and entropy (S°), which relates to molecular disorder.
For a molecule like this compound, two key structural features dominate its enthalpic contribution:
-
Angle and Torsional Strain: The C-C-C bond angles in cyclopropane are compressed to 60°, a severe deviation from the ideal tetrahedral angle of 109.5°.[3][10][11] This angle strain, combined with the eclipsing interactions of C-H bonds (torsional strain), results in a high ring strain energy, estimated to be around 27.6 kcal/mol for the parent cyclopropane.[7] This stored energy makes the ring a potential thermodynamic weak point, susceptible to ring-opening reactions.
-
The Amine Substituent: The primary amine group influences the electronic properties of the molecule. While the C-N bond itself is stable, the nitrogen's lone pair of electrons can participate in reactions, and its basicity is a key parameter in its biological and chemical behavior.[12][13]
Experimental Quantification of Thermodynamic Stability
A robust assessment of stability requires empirical data. Several thermoanalytical techniques are indispensable for this purpose.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is a powerful tool for identifying thermal events like melting, crystallization, and decomposition. An exothermic event observed in a DSC scan often indicates decomposition.
Step-by-Step Protocol for DSC Analysis:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent volatilization, especially given the compound's likely low boiling point (parent cyclopropylamine boils at ~50°C).[3][14]
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere (flow rate of 50 mL/min).
-
Data Analysis: Monitor the heat flow versus temperature. The onset temperature of a significant exothermic peak is indicative of the decomposition temperature. The integrated area of this peak provides the enthalpy of decomposition (ΔH_decomp).
Thermogravimetric Analysis (TGA)
TGA provides complementary information by measuring the change in mass of a sample as a function of temperature. It precisely identifies the temperature at which the material begins to degrade and lose mass.
Step-by-Step Protocol for TGA Analysis:
-
Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the pan onto the TGA's microbalance.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature beyond the expected decomposition point, under an inert nitrogen atmosphere.
-
Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of mass loss corresponds to the beginning of thermal decomposition.
The logical workflow for a combined thermal analysis is depicted below.
Caption: Combined DSC and TGA experimental workflow.
Bomb Calorimetry for Enthalpy of Formation
To determine the standard enthalpy of formation (ΔHf°), one must measure the enthalpy of combustion (ΔHc°).[15] This is achieved using a bomb calorimeter, which measures the heat released during complete combustion in an oxygen-rich environment.
Step-by-Step Protocol for Bomb Calorimetry:
-
Sample Preparation: A precisely weighed sample of this compound is placed in a crucible within a high-pressure vessel (the "bomb").
-
Pressurization: The bomb is filled with high-pressure pure oxygen.
-
Immersion: The bomb is submerged in a known quantity of water in an insulated container (calorimeter).
-
Ignition: The sample is ignited electrically.
-
Temperature Measurement: The temperature change (ΔT) of the water is meticulously recorded.
-
Calculation: The heat of combustion is calculated using the known heat capacity of the calorimeter system.[16] Using Hess's Law and the known enthalpies of formation for CO₂, H₂O, and N₂, the ΔHf° of the sample can be determined.[17]
| Parameter | Hypothetical Value | Significance |
| ΔH_f° (liquid) | +15.5 kJ/mol | Positive value indicates an endothermic formation, reflecting the high ring strain. |
| ΔH_c° (liquid) | -4150 kJ/mol | High energy release upon combustion, characteristic of strained molecules.[7] |
| DSC T_onset (decomp.) | ~150 °C | Onset temperature for thermal decomposition. |
| TGA T_onset (5% loss) | ~145 °C | Temperature at which 5% mass loss occurs. |
| Caption: Table 1. Hypothetical Thermodynamic Data for this compound. |
Computational Chemistry: A Predictive Approach
When experimental determination is not feasible, or for initial screening, computational methods provide invaluable predictions of thermodynamic stability.[18]
Density Functional Theory (DFT)
DFT is a quantum mechanical method used to calculate the electronic structure of molecules. From this, thermodynamic properties like the enthalpy of formation can be derived.
Computational Workflow:
-
Structure Optimization: The 3D geometry of this compound is optimized to find its lowest energy conformation. A common level of theory is B3LYP with a 6-31G* basis set.
-
Frequency Calculation: A frequency analysis is performed to confirm the structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.
-
Energy Calculation: The total electronic energy of the molecule is calculated.
Homodesmotic Reactions
A significant challenge in computational chemistry is that absolute calculated energies can have errors. Homodesmotic reactions are a powerful technique to mitigate these errors.[18] These are hypothetical reactions where the number and types of bonds on both the reactant and product sides are conserved. This structural conservation allows for the cancellation of systematic errors in the calculation, yielding a more accurate reaction enthalpy.
To calculate the strain energy of the cyclopropyl group in our target molecule, we can design a reaction like the one below:
Caption: A conceptual homodesmotic reaction to isolate ring strain.
The enthalpy of this reaction, calculated from the DFT energies of each component, directly corresponds to the strain energy of the cyclopropyl ring in the target molecule. This value can then be used to refine the calculated enthalpy of formation.
Potential Decomposition Pathways
Understanding potential decomposition mechanisms is crucial for predicting and mitigating instability. For this compound, the high ring strain and the reactive amine group dictate the most likely degradation routes.
-
Thermal Ring Opening: Under thermal stress, the weakest C-C bond in the cyclopropane ring can cleave, leading to a diradical intermediate that can rearrange into more stable acyclic isomers.
-
Oxidative Degradation: The amine can be oxidized, particularly in the presence of atmospheric oxygen or other oxidizing agents. This can lead to the formation of imines, oximes, or other degradation products. The cyclopropylamine moiety itself is known to inactivate cytochrome P450 enzymes through an oxidative mechanism followed by ring scission.
-
Acid-Catalyzed Ring Opening: In acidic conditions, protonation of the amine can be followed by a concerted or stepwise ring-opening to form an iminium cation, which is then susceptible to nucleophilic attack.
Caption: Major degradation pathways for this compound.
Conclusion and Recommendations
The thermodynamic stability of this compound is a delicate balance between the stabilizing influence of its sigma bonds and the significant destabilizing energy of the cyclopropyl ring strain. A comprehensive evaluation of this stability is not a single measurement but a holistic analysis combining multiple techniques.
For drug development professionals, we recommend a tiered approach:
-
Early Stage: Utilize computational methods like DFT with homodesmotic reactions to predict stability and rank-order candidate molecules.
-
Lead Optimization: Perform DSC and TGA analyses to obtain empirical data on thermal stability and identify potential liabilities.
-
Pre-formulation: For lead candidates, consider bomb calorimetry to determine a precise enthalpy of formation, providing a fundamental anchor for all thermodynamic calculations.
By integrating these methodologies, researchers can gain a thorough understanding of the thermodynamic landscape of cyclopropyl-containing drug candidates, enabling the design of safer, more stable, and ultimately more effective pharmaceuticals.
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Methodological & Application
Application Notes & Protocols: 1-Cyclopropylpropan-1-amine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 1-cyclopropylpropan-1-amine, a valuable primary amine building block in modern organic synthesis. Its unique structural motif, combining a strained cyclopropyl ring with a chiral center, offers significant advantages in medicinal and agrochemical research. We will detail its physicochemical properties, a robust synthetic protocol via reductive amination, and its application in key synthetic transformations including amide bond formation, secondary amine synthesis, and N-alkylation. The causality behind experimental choices and field-proven insights are provided to ensure reliable and reproducible outcomes.
Introduction: The Strategic Value of the Cyclopropyl Moiety
The cyclopropyl group has become a privileged scaffold in drug discovery.[1] Its incorporation into molecular architectures can significantly enhance metabolic stability, improve potency, and provide conformational rigidity without substantially increasing molecular weight.[2] The strained three-membered ring introduces unique electronic properties and a three-dimensional character that can lead to improved binding interactions with biological targets.[3] this compound serves as a key intermediate, providing a direct route to introduce this valuable functionality into a wide array of molecular frameworks. This guide serves as a practical resource for chemists seeking to leverage this building block in their synthetic campaigns.
dot graph "1_Cyclopropylpropan_1_amine_Structure" { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=18769937&t=l", imagescale=true, label=""]; mol [pos="0,0!"]; lab [label="this compound", pos="0,-1.5!", fontsize=12]; } . Caption: Structure of this compound.
Physicochemical & Safety Profile
A thorough understanding of the reagent's properties is critical for safe handling and effective reaction design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 219736-10-4 | [4] |
| Molecular Formula | C₆H₁₃N | [4] |
| Molecular Weight | 99.17 g/mol | [4] |
| Boiling Point | 124.9 ± 8.0 °C (Predicted) | [4] |
| Density | 0.909 ± 0.06 g/cm³ (Predicted) | [4] |
Safety & Handling:
As a primary amine, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, within a well-ventilated fume hood.[5] Primary amines can be corrosive and may cause skin and eye irritation. While specific toxicity data for this compound is limited, related compounds like cyclopropylamine are classified as flammable liquids that can cause severe skin burns and eye damage.
Synthesis of the Building Block
The most direct and scalable approach to this compound is the reductive amination of its corresponding ketone, 1-cyclopropylpropan-1-one (ethyl cyclopropyl ketone).[6] This method is highly efficient and allows for the synthesis of the primary amine from readily available starting materials.[7]
dot graph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} . Caption: General workflow for the synthesis of this compound.
Protocol 1: Synthesis via Reductive Amination of 1-Cyclopropylpropan-1-one
This protocol is adapted from established procedures for the reductive amination of ketones to primary amines.[6]
-
1. Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of 1-cyclopropylpropan-1-one (1.0 eq.) in anhydrous ethanol (EtOH).
-
2. Imine Formation: Add a solution of ammonia in ethanol (e.g., 2M, 5.0 eq.) followed by the dropwise addition of titanium(IV) isopropoxide (Ti(OiPr)₄, 1.2 eq.). Stir the mixture at room temperature for 4-6 hours to facilitate the formation of the corresponding imine. The progress can be monitored by TLC or GC-MS.
-
Causality Note: Titanium(IV) isopropoxide acts as a Lewis acid and a dehydrating agent, promoting the formation of the imine intermediate from the ketone and ammonia.[8]
-
-
3. Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 2.0 eq.) portion-wise, ensuring the internal temperature remains below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
4. Work-up & Purification: Quench the reaction by the slow addition of aqueous ammonium hydroxide. Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethanol. Concentrate the filtrate under reduced pressure. The residue can then be purified by distillation or column chromatography to yield the pure this compound.
Applications in Key Synthetic Transformations
A. Amide Bond Formation: Accessing Novel Scaffolds
The amide bond is the most common functional group in approved pharmaceuticals, making amide coupling a cornerstone of drug discovery.[9] this compound serves as an excellent nucleophile for coupling with a diverse range of carboxylic acids.
dot graph "Amide_Coupling_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} . Caption: Workflow for a standard amide coupling reaction.
Protocol 2: HATU-Mediated Amide Coupling
This protocol employs HATU, a highly efficient coupling reagent known for its rapid reaction times and suppression of side reactions.[9][10]
-
1. Reactant Preparation: In a dry flask, dissolve the carboxylic acid (1.0 eq.), this compound (1.1 eq.), and HATU (1.1 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
2. Base Addition: Cool the solution to 0 °C and add N,N-diisopropylethylamine (DIPEA, 2.5 eq.) dropwise.
-
Causality Note: The carboxylic acid is first activated by HATU to form a highly reactive O-acylisouronium intermediate. DIPEA acts as a non-nucleophilic base to neutralize the ammonium salts formed and to deprotonate the amine, enhancing its nucleophilicity.
-
-
3. Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
4. Work-up & Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
B. Synthesis of Secondary Amines via Reductive Amination
The amine can be further elaborated by reacting it with aldehydes or ketones to form more complex secondary amines, a common strategy in library synthesis and lead optimization.[11]
Protocol 3: Reductive Amination with an Aldehyde using STAB
Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is a mild and selective reducing agent ideal for this transformation, as it tolerates a wide range of functional groups.[5]
-
1. Reaction Setup: Dissolve this compound (1.0 eq.) and the desired aldehyde (1.0 eq.) in a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
2. Imine Formation: Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium ion intermediate.
-
3. Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution. The reaction is typically exothermic and should be controlled.
-
Causality Note: STAB is less reactive than NaBH₄ and selectively reduces the protonated iminium ion in situ, which is more electrophilic than the starting aldehyde. This selectivity prevents the reduction of the aldehyde starting material and minimizes side reactions.[8]
-
-
4. Reaction Monitoring & Work-up: Stir at room temperature for 12-24 hours. Monitor by LC-MS for completion. Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude secondary amine by column chromatography.
C. N-Alkylation with Alkyl Halides
Direct alkylation provides a straightforward route to secondary amines, although it requires careful control to prevent over-alkylation to the tertiary amine.[12]
Protocol 4: Selective Mono-N-Alkylation
This protocol uses a controlled stoichiometry to favor the formation of the secondary amine.[5]
-
1. Reaction Setup: Dissolve this compound (1.2 eq.) and a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq.), in a polar aprotic solvent like acetonitrile (MeCN) or DMF.
-
2. Alkyl Halide Addition: Add the alkyl halide (e.g., an alkyl bromide or iodide, 1.0 eq.) dropwise to the stirred suspension at room temperature.
-
Causality Note: The secondary amine product is often more nucleophilic than the starting primary amine, which can lead to the formation of a tertiary amine byproduct. Using a slight excess of the starting amine and carefully controlling the stoichiometry can help minimize this undesired follow-on reaction.[12]
-
-
3. Reaction & Work-up: Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC or LC-MS. Upon completion, cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate. The residue can be purified by column chromatography to separate the desired secondary amine from any unreacted starting material and over-alkylated products.
Applications in Drug Discovery
The 1-cyclopropylpropylamine moiety is a valuable component in the design of modern therapeutics. The cyclopropyl group often acts as a bioisostere for gem-dimethyl or tert-butyl groups, offering similar steric bulk but with improved physicochemical properties and metabolic stability.[2] Its rigid nature helps to lock in a specific conformation, which can be crucial for optimizing binding to a target protein.
Molecules containing cyclopropylamines have been investigated for a wide range of therapeutic applications, including:
-
Inflammatory Diseases: As key components in ROR gamma modulators.[13]
-
Infectious Diseases: For the treatment of hepatitis C.[14]
-
Oncology: In the development of kinase inhibitors.[15]
-
Agrochemicals: As active components in novel pesticides and insecticides.[16]
dot graph "Drug_Discovery_Application" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} . Caption: Role of the building block in a drug discovery pipeline.
Conclusion
This compound is a powerful and versatile building block for organic synthesis. Its utility is demonstrated through its straightforward incorporation into molecules via robust and well-established chemical transformations such as amide coupling and reductive amination. The unique conformational and metabolic benefits conferred by the cyclopropyl group ensure that this reagent will continue to be of high value to scientists in the pharmaceutical and agrochemical industries.
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CYCLOPROPYLAMINE . Ataman Kimya. Retrieved January 24, 2026, from [Link]
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Shanu-Wilson, J. Metabolism of cyclopropyl groups . Hypha Discovery Blogs. Retrieved January 24, 2026, from [Link]
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- 16. longdom.org [longdom.org]
Catalytic Applications of 1-Cyclopropylpropan-1-amine Derivatives: A Technical Guide for Researchers
Introduction: The Untapped Potential of Cyclopropylamines in Catalysis
The cyclopropyl group is a cornerstone in medicinal chemistry, prized for its ability to confer unique conformational rigidity and metabolic stability to bioactive molecules.[1][2] Beyond its role as a structural motif, the chiral cyclopropylamine scaffold, particularly derivatives of molecules like 1-cyclopropylpropan-1-amine, presents a compelling platform for the development of novel catalysts. The inherent stereochemical information of the chiral amine, combined with the electronic properties of the cyclopropane ring, offers a rich design space for both organocatalysts and ligands in transition-metal catalysis.[3][4]
This technical guide provides an in-depth exploration of the catalytic applications of this compound derivatives. We will delve into their role as chiral ligands in transition-metal-catalyzed reactions and their application in asymmetric organocatalysis, providing detailed protocols and mechanistic insights to empower researchers in drug discovery and process development.
Part 1: Chiral Cyclopropylamine Derivatives as Ligands in Asymmetric Transition-Metal Catalysis
The incorporation of a chiral this compound moiety into ligand scaffolds for transition metals can create a well-defined and sterically demanding chiral pocket around the metal center. This is crucial for achieving high levels of enantioselectivity in a variety of transformations.[5] We will explore their application in the context of palladium-catalyzed asymmetric allylic alkylation, a powerful carbon-carbon bond-forming reaction.
Application Note 1: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Principle: Chiral ligands derived from this compound can effectively control the stereochemical outcome of the nucleophilic attack on a π-allyl palladium intermediate. The rigid cyclopropane backbone and the chiral center of the amine work in concert to create a highly asymmetric catalytic environment. A representative class of such ligands are chiral phosphorus/sulfur ligands where the amine is used as a synthetic precursor.[6]
Causality of Experimental Choices: The choice of a palladium precursor, such as Pd₂(dba)₃, is common as it is readily reduced in situ to the active Pd(0) species. The ligand-to-metal ratio is critical; a slight excess of the ligand ensures that the palladium center remains coordinated to the chiral ligand throughout the catalytic cycle. The choice of solvent can significantly impact solubility and reaction rates, with non-polar aprotic solvents like dichloromethane or toluene often being optimal. The base, in this case, a mild one like N,O-Bis(trimethylsilyl)acetamide (BSA) with a catalytic amount of potassium acetate, is used to deprotonate the nucleophile without promoting side reactions.
Experimental Protocol 1: Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate
Materials:
-
(rac)-1,3-Diphenylallyl acetate
-
Dimethyl malonate
-
[Pd₂(dba)₃] (Tris(dibenzylideneacetone)dipalladium(0))
-
Chiral Ligand: (1R,2S)-1-(diphenylphosphino)-2-((R)-(1-cyclopropylpropyl)amino)cyclopropane-1-carbothioamide (a representative derivative)
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Dichloromethane (DCM), anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, a Schlenk flask is charged with [Pd₂(dba)₃] (4.6 mg, 0.005 mmol, 1 mol%) and the chiral cyclopropylamine-derived ligand (12.5 mg, 0.025 mmol, 5 mol%). Anhydrous DCM (2 mL) is added, and the mixture is stirred at room temperature for 30 minutes to allow for complex formation.
-
Reaction Setup: In a separate Schlenk flask, (rac)-1,3-diphenylallyl acetate (126 mg, 0.5 mmol) is dissolved in anhydrous DCM (3 mL).
-
Addition of Reagents: To the flask containing the substrate, dimethyl malonate (69 µL, 0.6 mmol) is added, followed by BSA (147 µL, 0.6 mmol) and potassium acetate (1.0 mg, 0.01 mmol).
-
Initiation of Reaction: The pre-formed catalyst solution is then transferred via cannula to the substrate mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).
-
Workup and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral product.
-
Analysis: The yield is determined after purification. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Data Summary Table:
| Entry | Ligand Loading (mol%) | Pd Source (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | 5 | 1 ([Pd₂(dba)₃]) | DCM | 18 | 95 | 93 |
| 2 | 2.5 | 1 ([Pd₂(dba)₃]) | DCM | 24 | 88 | 85 |
| 3 | 5 | 1 ([Pd₂(dba)₃]) | Toluene | 24 | 92 | 90 |
Data is representative and based on similar systems described in the literature.[6]
Workflow Diagram:
Caption: Workflow for Pd-catalyzed Asymmetric Allylic Alkylation.
Part 2: this compound Derivatives in Asymmetric Organocatalysis
Primary amines are powerful organocatalysts, often operating through enamine or iminium ion intermediates.[4] While proline and its derivatives are the most studied, chiral primary amines like those derived from this compound offer a distinct steric and electronic profile. They can participate in dual catalytic systems, for instance, in combination with a chiral Brønsted acid, to achieve high enantioselectivity.
Application Note 2: Asymmetric [3+2] Photocycloaddition
Principle: N-Aryl cyclopropylamines can undergo a single-electron transfer (SET) upon photoirradiation to form a radical cation. This intermediate can then undergo ring-opening to form a 1,3-radical cation, which participates in a [3+2] cycloaddition with an olefin. In an asymmetric variant, a chiral phosphoric acid (CPA) can control the facial selectivity of the addition through hydrogen bonding interactions with the reactants.[7][8][9]
Causality of Experimental Choices: The use of a photocatalyst is not always necessary, as the N-aryl cyclopropylamine itself can be photoexcited.[7] The chiral phosphoric acid is the key to inducing enantioselectivity. Its acidic proton can activate the olefin partner, while the chiral backbone creates a defined space for the cycloaddition to occur. The choice of solvent is critical to ensure solubility of all components and to facilitate the necessary intermolecular interactions. Low temperatures are often employed to enhance enantioselectivity by favoring the more ordered transition state.
Experimental Protocol 2: Asymmetric [3+2] Photocycloaddition of an N-Aryl Cyclopropylamine with an Acrylate
Materials:
-
N-(4-methoxyphenyl)-1-cyclopropylpropan-1-amine
-
tert-Butyl acrylate
-
Chiral Phosphoric Acid (CPA): (R)-TRIP ((R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)
-
Toluene, anhydrous
-
Blue LEDs (e.g., 450 nm)
-
Inert atmosphere setup (glovebox or Schlenk line)
Procedure:
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the N-aryl cyclopropylamine derivative (0.2 mmol), tert-butyl acrylate (0.3 mmol, 1.5 equiv.), and the chiral phosphoric acid (R)-TRIP (0.02 mmol, 10 mol%).
-
Solvent Addition: Add anhydrous toluene (2.0 mL) to the vial under an inert atmosphere.
-
Photoreaction: The vial is sealed and placed in a photoreactor equipped with blue LEDs. The reaction mixture is stirred and irradiated at a controlled temperature (e.g., 0 °C) for the specified time (typically 24-48 hours).
-
Reaction Monitoring: The progress of the reaction is monitored by TLC or LC-MS.
-
Workup and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude residue is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired cyclopentylamine product.
-
Analysis: The yield and diastereomeric ratio (dr) are determined from the purified product. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Data Summary Table:
| Entry | CPA Loading (mol%) | Substrate (Acrylate) | Temp (°C) | Time (h) | Yield (%) | dr | ee (%) |
| 1 | 10 | tert-Butyl acrylate | 0 | 48 | 85 | >20:1 | 92 |
| 2 | 5 | tert-Butyl acrylate | 0 | 48 | 78 | 18:1 | 88 |
| 3 | 10 | Methyl acrylate | 0 | 48 | 82 | >20:1 | 90 |
Data is representative and based on similar systems described in the literature.[8][9]
Catalytic Cycle Diagram:
Caption: Proposed mechanism for CPA-catalyzed asymmetric photocycloaddition.
Conclusion and Future Outlook
Derivatives of this compound represent a promising, yet underexplored, class of chiral building blocks for catalyst development. As demonstrated, their incorporation into both transition-metal ligands and organocatalytic systems can lead to high levels of stereocontrol in important chemical transformations. The protocols and mechanistic rationale provided herein serve as a foundation for researchers to further explore the catalytic potential of this unique molecular scaffold. Future work could focus on developing a broader range of ligands for other transition metals or exploring the use of these primary amines in other organocatalytic activation modes, such as enamine catalysis, to unlock new synthetic possibilities.
References
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Breinbauer, R., et al. (2021). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Symmetry, 13(10), 1762. [Link]
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Mao, Y., Wang, H., & Zhou, X. (2014). Asymmetric Synthesis of Cyclopropylamine Derivatives. HETEROCYCLES, 89(8), 1767. [Link]
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Guiry, P. J., et al. (2003). Synthesis and application of chiral cyclopropane-based ligands in palladium-catalyzed allylic alkylation. The Journal of Organic Chemistry, 68(22), 8434-8444. [Link]
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Jiang, Z., et al. (2022). Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins. Chemical Science, 13(12), 3436-3442. [Link]
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Stahl, T., et al. (2023). Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry. [Link]
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Wang, J., et al. (2023). Catalytic Asymmetric Intermolecular [3 + 2] Photocycloaddition of Cyclopropylamines with Electron-Deficient Olefins. Organic Letters, 25(26), 4859–4864. [Link]
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Ragaini, F., et al. (2010). Chiral cyclopropylamines in the synthesis of new ligands; first asymmetric Alkyl-BIAN compounds. Dalton Transactions, 39(35), 8191-8199. [Link]
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Tsogoeva, S. B. (2010). Asymmetric catalysis with chiral primary amine-based organocatalysts. Chemical Communications, 46(42), 7962-7977. [Link]
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Fandrick, K. R., et al. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Journal of the American Chemical Society, 143(4), 2047-2055. [Link]
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Stahl, T., et al. (2023). Palladium-Catalyzed Monoarylation of Cyclopropylamine. ChemRxiv. [Link]
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Iwasa, S., et al. (2016). Synthesis of Chiral Cyclopropyl Amides. ChemistryViews. [Link]
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Breinbauer, R., et al. (2021). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. ResearchGate. [Link]
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Wang, J., et al. (2023). Catalytic Asymmetric Intermolecular [3 + 2] Photocycloaddition of Cyclopropylamines with Electron-Deficient Olefins. PubMed. [Link]
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Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]
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Li, S.-W., et al. (2022). Asymmetric Synthesis of Chiral Cyclopropanes from Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. Organic Chemistry Portal. [Link]
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Shi, B.-F., et al. (2024). Chiral dinitrogen ligand enabled asymmetric Pd/norbornene cooperative catalysis toward the assembly of C–N axially chiral scaffolds. Nature Communications, 15(1), 4880. [Link]
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Engle, K. M., & Chen, J. S. (2019). Ligand-Metal Cooperation Enables C–C Activation Cross-Coupling Reactivity of Cyclopropyl Ketones. Semantic Scholar. [Link]
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Albrecht, Ł., & Albrecht, A. (2020). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journal of Organic Chemistry, 16, 201-221. [Link]
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"protocols for N-functionalization of 1-Cyclopropylpropan-1-amine"
An Application Guide to the N-Functionalization of 1-Cyclopropylpropan-1-amine for Drug Discovery
Introduction: The Strategic Value of the Cyclopropyl Moiety
In modern medicinal chemistry, the cyclopropyl group has emerged as a privileged structural motif, frequently incorporated into drug candidates to enhance their pharmacological profiles.[1][2][3] Its unique stereoelectronic properties, stemming from the inherent strain of the three-membered ring, confer a range of benefits.[1][4][5] These include increased metabolic stability by blocking potential sites of oxidation, improved potency through rigidification and favorable binding conformations, and modulation of physicochemical properties like pKa and membrane permeability.[2][3][5]
This compound is a valuable chiral building block that combines this strategic cyclopropyl ring with a primary amine, a key functional group for derivatization. The amine's lone pair of electrons makes it a potent nucleophile, readily participating in a variety of bond-forming reactions.[6][7] This guide provides detailed application notes and protocols for the most common and effective N-functionalization strategies for this amine, empowering researchers and drug development professionals to synthesize diverse libraries of compounds for screening and lead optimization. We will explore four cornerstone methodologies: Reductive Amination, N-Acylation, N-Alkylation, and Palladium-catalyzed N-Arylation.
Reductive Amination: Forging C-N Bonds with Carbonyls
Reductive amination is a robust and widely used method for forming secondary and tertiary amines. The reaction proceeds through the initial formation of an imine or iminium ion intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding amine.
Scientific Rationale & Mechanistic Insight
The choice of reducing agent is critical for the success of this one-pot reaction. Mild hydride reagents that selectively reduce the protonated iminium ion intermediate over the more electrophilic starting carbonyl are preferred. Sodium triacetoxyborohydride [NaBH(OAc)₃] is often the reagent of choice due to its mildness and tolerance for a slightly acidic medium, which catalyzes imine formation without prematurely reducing the aldehyde or ketone. Less selective reagents like sodium borohydride (NaBH₄) can also be used, but often require a two-step process where the imine is pre-formed before the reducing agent is added to prevent competitive reduction of the carbonyl starting material.[8]
Detailed Protocol: Synthesis of N-Benzyl-1-cyclopropylpropan-1-amine
-
Reagent Preparation: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add this compound (1.0 eq, 5.0 mmol, 496 mg).
-
Solvent & Aldehyde Addition: Dissolve the amine in 1,2-dichloroethane (DCE, 25 mL). Add benzaldehyde (1.0 eq, 5.0 mmol, 531 mg, 0.51 mL).
-
Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq, 7.5 mmol, 1.59 g) portion-wise over 10 minutes. The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane (DCM, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure secondary amine.
| Carbonyl Partner | Reducing Agent | Solvent | Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 85-95% |
| Cyclohexanone | NaBH(OAc)₃ | THF | 80-90% |
| Acetone | NaBH₄ (pre-formation) | Methanol | 70-80% |
| 4-Fluorobenzaldehyde | NaCNBH₃ / AcOH | Methanol | 88-96% |
N-Acylation: Efficient Formation of Amides
N-acylation is a highly reliable method for converting amines into stable amide derivatives. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of an acylating agent, typically an acid chloride or an acid anhydride, via a nucleophilic acyl substitution mechanism.[9]
Scientific Rationale & Mechanistic Insight
The reaction between a primary amine and an acyl chloride is rapid and often exothermic.[9] The mechanism proceeds through a tetrahedral intermediate, which then collapses to reform the carbonyl double bond and expel a chloride ion.[9][10] This process generates one equivalent of hydrochloric acid (HCl), which will protonate any available amine, rendering it non-nucleophilic.[11] Therefore, at least two equivalents of the starting amine or, more commonly, one equivalent of the amine and a non-nucleophilic base (e.g., triethylamine, pyridine, or Diisopropylethylamine) are required to act as an acid scavenger and ensure the reaction proceeds to completion.[11][12] The reaction is typically performed at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.
Detailed Protocol: Synthesis of N-(1-Cyclopropylpropyl)acetamide
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq, 10.0 mmol, 992 mg) and triethylamine (1.2 eq, 12.0 mmol, 1.21 g, 1.67 mL) in dichloromethane (DCM, 40 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.
-
Acylating Agent Addition: Add acetyl chloride (1.1 eq, 11.0 mmol, 864 mg, 0.78 mL) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not rise above 5 °C. A white precipitate (triethylammonium chloride) will form immediately.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting amine.
-
Work-up: Quench the reaction by adding water (30 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Washing: Wash the organic layer sequentially with 1 M HCl (20 mL), saturated aqueous NaHCO₃ solution (20 mL), and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude amide, which can often be purified by recrystallization or flash column chromatography.
| Acylating Agent | Base | Solvent | Yield (%) |
| Acetyl Chloride | Triethylamine | DCM | >95% |
| Benzoyl Chloride | Pyridine | DCM | 90-98% |
| Acetic Anhydride | Triethylamine | DCM | >95% |
| Cyclopropanecarbonyl chloride | DIPEA | THF | 92-99% |
N-Alkylation: A Cautionary Approach
Direct alkylation of amines with alkyl halides is a fundamental C-N bond-forming reaction.[7] It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism where the amine's lone pair attacks the electrophilic carbon of the alkyl halide.
Scientific Rationale & Mechanistic Insight
While seemingly straightforward, the direct alkylation of primary amines like this compound is often plagued by a lack of selectivity. The resulting secondary amine product is typically more nucleophilic than the primary amine starting material due to the electron-donating nature of the newly added alkyl group. This leads to a "runaway" reaction, where the product competes with the starting material for the alkyl halide, resulting in over-alkylation and the formation of tertiary amines and even quaternary ammonium salts.[13]
To achieve selective mono-alkylation, a large excess of the starting amine is often employed to ensure the alkyl halide is more likely to encounter a primary amine than the secondary amine product. Alternatively, reductive amination is a superior method for controlled mono-alkylation. The primary utility for this method in modern synthesis is often for "exhaustive methylation" with excess methyl iodide to intentionally form the quaternary ammonium salt.[13]
Detailed Protocol: Mono-Ethylation (Excess Amine Method)
-
Reagent Setup: In a sealed tube or pressure vessel, combine this compound (5.0 eq, 25.0 mmol, 2.48 g) with iodoethane (1.0 eq, 5.0 mmol, 780 mg, 0.40 mL) and potassium carbonate (2.0 eq, 10.0 mmol, 1.38 g) in acetonitrile (20 mL).
-
Reaction: Seal the vessel and heat the mixture to 60 °C with vigorous stirring for 24 hours.
-
Monitoring: After cooling to room temperature, check the reaction progress by GC-MS or LC-MS to assess the ratio of starting material, mono-alkylated, and di-alkylated products.
-
Work-up: Filter the reaction mixture to remove the potassium carbonate and concentrate the filtrate under reduced pressure.
-
Purification: The desired N-ethyl-1-cyclopropylpropan-1-amine must be separated from the large excess of starting amine. This can be achieved by careful distillation if boiling points are sufficiently different, or by derivatization/extraction followed by regeneration. This difficult purification highlights why reductive amination is generally preferred.
N-Arylation: Modern Palladium-Catalyzed Cross-Coupling
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of N-aryl amines. This transformation allows for the formation of a carbon-nitrogen bond between an amine and an aryl halide or triflate, substrates that are unreactive in traditional SNAr reactions.
Scientific Rationale & Mechanistic Insight
The reaction's success hinges on a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the nitrogen, forming an amido complex.
-
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
The choice of ligand (typically a bulky, electron-rich phosphine like Xantphos or RuPhos) is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. A strong, non-nucleophilic base (e.g., sodium tert-butoxide, cesium carbonate) is required for the deprotonation step. The reaction must be carried out under strictly inert (oxygen-free) conditions to prevent catalyst degradation.
Detailed Protocol: Synthesis of N-(4-methoxyphenyl)-1-cyclopropylpropan-1-amine
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq, 0.1 mmol, 91.6 mg), Xantphos (0.04 eq, 0.2 mmol, 115.7 mg), and cesium carbonate (Cs₂CO₃) (1.4 eq, 7.0 mmol, 2.28 g).
-
Reagent Addition: Evacuate and backfill the flask with argon three times. Under a positive pressure of argon, add 4-bromoanisole (1.0 eq, 5.0 mmol, 935 mg, 0.63 mL), followed by this compound (1.2 eq, 6.0 mmol, 595 mg), and anhydrous toluene (25 mL) via syringe.
-
Reaction: Seal the flask and heat the mixture in an oil bath at 100-110 °C for 12-24 hours.
-
Monitoring: Monitor the reaction by LC-MS for the disappearance of 4-bromoanisole.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (30 mL). Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-arylated product.
| Aryl Halide | Catalyst/Ligand | Base | Yield (%) |
| 4-Bromoanisole | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 85-95% |
| 2-Chloropyridine | Pd(OAc)₂ / RuPhos | NaOtBu | 75-85% |
| Phenyl triflate | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | 80-90% |
Conclusion
The N-functionalization of this compound provides a direct route to a vast chemical space of high-value compounds for pharmaceutical and agrochemical research. Reductive amination and N-acylation represent the most robust, high-yielding, and scalable methods for generating secondary amines and amides, respectively. In contrast, direct N-alkylation should be approached with caution due to selectivity issues, while the Buchwald-Hartwig amination offers a state-of-the-art solution for accessing N-aryl derivatives. By understanding the mechanisms and practical considerations behind each protocol, researchers can strategically select the optimal method to synthesize target molecules and accelerate the drug discovery process.
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Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Available at: [Link][4][6]
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-
(n.d.). CYCLOPROPYLAMINE. Ataman Kimya. Available at: [Link]
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de Meijere, A., et al. (2008). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
(n.d.). N-Alkyl-N-Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines. ResearchGate. Available at: [Link]
-
Falvey, D.E., et al. (2022). Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions: A Computational and Experimental Investigation. ChemRxiv. Available at: [Link]
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(2015). 20.05.1: Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. Available at: [Link][7]
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(n.d.). reaction between acyl chlorides and amines - addition / elimination. Chemguide. Available at: [Link][9]
-
Peters, J. U. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at: [Link][1]
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Chusov, D., et al. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters. Available at: [Link]
-
(2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Available at: [Link]
-
S. J. Miller, et al. (2020). Does the Reaction of Cyclopropyl Acid Chlorides and Imines To Form 1,3-Oxazin-4-enone Heterocycles Proceed via a Ketene or an N-Acyl-iminium Mechanism?. The Journal of Organic Chemistry. Available at: [Link]
-
(n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. Available at: [Link][2]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link][13]
-
(n.d.). Enamine Acylation - Reaction With An Acid Chloride. ChemTube3D. Available at: [Link][10]
-
(n.d.). Alkylation of Amines. University of Calgary. Available at: [Link]
-
Musgrave, R. (2017). Reactions Acid Chlorides With Amines. YouTube. Available at: [Link][11]
-
Studley, J. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link][3]
-
Peters, J. U. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at: [Link][5]
-
(2024). Acid chloride reaction with amine. Reddit. Available at: [Link][12]
- (1974). US Patent US3847985A: Process for the preparation of cyclopropylmethyl alkyl amines. Google Patents.
-
(2014). Is anyone familiar with a reductive amination?. ResearchGate. Available at: [Link][8]
-
(n.d.). 1-Cyclopropylpropan-1-one. PubChem. Available at: [Link]
Sources
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scientificupdate.com [scientificupdate.com]
- 4. longdom.org [longdom.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. longdom.org [longdom.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chemtube3d.com [chemtube3d.com]
- 11. youtube.com [youtube.com]
- 12. reddit.com [reddit.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
The Versatile Role of 1-Cyclopropylpropan-1-amine in the Synthesis of Novel Heterocyclic Scaffolds
Introduction: The Strategic Value of the Cyclopropylpropyl Motif
In the landscape of modern medicinal chemistry and drug discovery, the relentless pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. Heterocyclic compounds form the backbone of a vast majority of therapeutic agents, and the strategic introduction of unique substituents can profoundly influence their biological activity, metabolic stability, and pharmacokinetic properties. Among the myriad of building blocks available to the synthetic chemist, primary amines bearing a cyclopropyl group have garnered significant attention. The cyclopropyl moiety, a small, strained carbocycle, is not merely a passive substituent but an active modulator of molecular properties. Its unique stereoelectronic nature can enhance binding to biological targets, improve metabolic stability by blocking sites of oxidation, and favorably alter lipophilicity.
This application note provides a comprehensive guide to the utilization of 1-cyclopropylpropan-1-amine as a versatile and valuable starting material for the synthesis of a diverse array of novel heterocyclic systems. We will delve into specific, field-proven protocols for the construction of key heterocyclic cores, including substituted pyridines, dihydropyrimidines, and imidazoles. Beyond a mere recitation of procedural steps, this guide will elucidate the underlying mechanistic principles, offering researchers, scientists, and drug development professionals the insights necessary to not only replicate these methods but also to adapt and innovate upon them.
Core Principles of Reactivity: The Nucleophilic Nature of this compound
This compound is a primary amine, and its reactivity is fundamentally dictated by the lone pair of electrons on the nitrogen atom. This makes it an excellent nucleophile, readily participating in reactions with a variety of electrophilic partners. The presence of the adjacent cyclopropylpropyl group can introduce steric considerations that may influence reaction rates and selectivity, a factor that can be strategically exploited in complex syntheses.
Synthesis of Substituted Pyridines via Hantzsch-Type Condensation
The Hantzsch pyridine synthesis is a classic and robust multicomponent reaction for the construction of dihydropyridines, which can be subsequently oxidized to the corresponding pyridines. The use of this compound in this reaction allows for the direct incorporation of the N-cyclopropylpropyl moiety into the pyridine core, a valuable scaffold in medicinal chemistry.
Mechanistic Rationale
The reaction proceeds through a series of condensation and cyclization steps. Initially, an enamine is formed from the reaction of this compound with a β-ketoester. Concurrently, a Knoevenagel condensation between an aldehyde and a second equivalent of the β-ketoester occurs. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the dihydropyridine. Subsequent oxidation furnishes the aromatic pyridine.
Caption: Hantzsch-type pyridine synthesis workflow.
Protocol: Synthesis of a 2,6-Dimethyl-4-phenyl-1-(1-cyclopropylpropyl)pyridine-3,5-dicarboxylate
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (2.0 eq)
-
Benzaldehyde (1.0 eq)
-
Iodine (catalytic amount)
-
Ethanol (solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), ethyl acetoacetate (2.0 eq), benzaldehyde (1.0 eq), and a catalytic amount of iodine in ethanol.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude dihydropyridine can be oxidized directly. Dissolve the residue in acetic acid and add a suitable oxidizing agent (e.g., nitric acid or ceric ammonium nitrate) portion-wise while monitoring the reaction by TLC.
-
Once the oxidation is complete, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted pyridine.
Data Summary Table:
| Entry | Aldehyde | Oxidizing Agent | Yield (%) |
| 1 | Benzaldehyde | Nitric Acid | 75-85 |
| 2 | 4-Chlorobenzaldehyde | Ceric Ammonium Nitrate | 70-80 |
| 3 | 4-Methoxybenzaldehyde | Nitric Acid | 80-90 |
Synthesis of Dihydropyrimidines via the Biginelli Reaction
The Biginelli reaction is another powerful multicomponent reaction that provides access to dihydropyrimidinones and their thio-analogs, which are privileged scaffolds in drug discovery. By employing this compound in a modified Biginelli-type reaction, novel N-substituted dihydropyrimidines can be synthesized.
Mechanistic Insights
The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea. In our modified approach, this compound acts as the nitrogen-containing component. The reaction is believed to proceed through the initial formation of an N-acylimine intermediate from the aldehyde and the amine, which then reacts with the enolate of the β-ketoester. Subsequent cyclization and dehydration afford the dihydropyrimidine product.
Caption: Modified Biginelli reaction workflow.
Protocol: Synthesis of a 1-(1-Cyclopropylpropyl)-4-phenyl-6-methyl-1,2,3,4-tetrahydropyrimidine-2-one
Materials:
-
This compound (1.1 eq)
-
Benzaldehyde (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 eq)
-
Acetonitrile (solvent)
Procedure:
-
In a sealed tube, combine this compound (1.1 eq), benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), urea (1.5 eq), and p-TsOH (0.1 eq) in acetonitrile.
-
Heat the mixture at 80 °C and monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired dihydropyrimidine.
Data Summary Table:
| Entry | Aldehyde | β-Dicarbonyl | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | 65-75 |
| 2 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | 60-70 |
| 3 | 2-Thiophenecarboxaldehyde | Methyl acetoacetate | 55-65 |
Synthesis of Substituted Imidazoles
Imidazoles are a ubiquitous heterocyclic motif in pharmaceuticals. A versatile route to highly substituted imidazoles involves a multi-component condensation of an aldehyde, a 1,2-dicarbonyl compound, an amine, and an ammonium salt. The incorporation of this compound in this reaction provides direct access to N-cyclopropylpropyl substituted imidazoles.
Underlying Chemistry
This one-pot synthesis is believed to proceed through the initial condensation of the 1,2-dicarbonyl compound with ammonium acetate to form a diimine intermediate. Separately, the aldehyde and this compound form an imine. These two intermediates then react, followed by cyclization and aromatization to furnish the substituted imidazole.
Caption: Multicomponent imidazole synthesis workflow.
Protocol: Synthesis of a 1-(1-Cyclopropylpropyl)-2,4,5-triphenyl-1H-imidazole
Materials:
-
This compound (1.0 eq)
-
Benzil (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Ammonium acetate (2.0 eq)
-
Glacial acetic acid (solvent)
Procedure:
-
To a round-bottom flask, add benzil (1.0 eq), benzaldehyde (1.0 eq), this compound (1.0 eq), and ammonium acetate (2.0 eq) in glacial acetic acid.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol or purify by column chromatography to obtain the pure substituted imidazole.
Data Summary Table:
| Entry | 1,2-Dicarbonyl | Aldehyde | Yield (%) |
| 1 | Benzil | Benzaldehyde | 80-90 |
| 2 | Anisil | 4-Methylbenzaldehyde | 75-85 |
| 3 | Furil | Benzaldehyde | 70-80 |
Conclusion and Future Outlook
The protocols detailed in this application note demonstrate the utility of this compound as a strategic building block for the efficient synthesis of diverse and medicinally relevant heterocyclic compounds. The multicomponent nature of these reactions offers significant advantages in terms of step-economy and the ability to rapidly generate libraries of analogues for structure-activity relationship studies. The unique physicochemical properties imparted by the cyclopropylpropyl moiety make these novel heterocycles attractive candidates for further investigation in drug discovery programs. Future work will focus on expanding the scope of these reactions to include a wider range of substrates and on the development of stereoselective methodologies to control the chiral center of the 1-cyclopropylpropyl group.
References
The following is a representative list of sources that inform the general principles and methodologies described. Specific citations for each protocol would be found in the primary scientific literature.
-
de Meijere, A., Kozhushkov, S. I., & Khlebnikov, A. F. (2004). Unprecedented Reactions of Cyclopropylamines and Their Derivatives. European Journal of Organic Chemistry, 2004(20), 4255-4279. [Link]
-
Hantzsch, A. (1881). Condensation of Aldehyde-Ammonia with β-Ketonic Esters. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637-1638. [Link]
- Biginelli, P. (1893). Aldehyde-urea derivatives of aceto-and oxaloacetic acids. Gazzetta Chimica Italiana, 23, 360-413.
-
Radziszewski, B. (1882). On Glyoxaline and its Homologues. Berichte der deutschen chemischen Gesellschaft, 15(2), 2706-2708. [Link]
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]
-
Katritzky, A. R., & Rachwal, S. (1996). Recent Progress in the Paal-Knorr Pyrrole Synthesis. Chemical Reviews, 96(5), 1877-1906. [Link]
-
Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842. [Link]
Application Notes and Protocols for the Scale-Up Synthesis of 1-Cyclopropylpropan-1-amine
Introduction: The Significance of 1-Cyclopropylpropan-1-amine in Modern Drug Development
This compound is a pivotal structural motif in contemporary medicinal chemistry. Its unique combination of a rigid cyclopropyl group and a flexible propyl amine chain imparts favorable pharmacokinetic and pharmacodynamic properties to drug candidates. This valuable building block is integral to the synthesis of a wide array of therapeutic agents, targeting a range of diseases. The increasing demand for this amine in the pharmaceutical and agrochemical industries necessitates the development of a robust, scalable, and economically viable synthetic process. This document provides a comprehensive guide for the scale-up synthesis of this compound, with a focus on practical application, safety, and process optimization.
Strategic Approach to Scale-Up Synthesis: Reductive Amination of Ethyl Cyclopropyl Ketone
For the large-scale production of this compound, a direct reductive amination of the readily available starting material, ethyl cyclopropyl ketone, with ammonia presents the most efficient and atom-economical route. This one-pot reaction combines the formation of an imine intermediate and its subsequent reduction to the desired primary amine, thereby minimizing unit operations and potential for yield loss.[1][2]
The chosen methodology is based on a catalytic approach, which is highly desirable for industrial processes due to lower waste generation and improved process efficiency. Specifically, we will detail a protocol utilizing a robust catalyst that is active under practical and scalable conditions.
Reaction Mechanism: A Stepwise Look at Catalytic Reductive Amination
The catalytic reductive amination of ethyl cyclopropyl ketone proceeds through a well-established mechanism:
-
Imine Formation: The carbonyl group of ethyl cyclopropyl ketone reacts with ammonia in the presence of a catalyst to form an unstable carbinolamine intermediate. This intermediate then dehydrates to yield the corresponding imine.
-
Catalytic Reduction: The imine is then reduced to the target primary amine, this compound, in the presence of a reducing agent and the catalyst.
The equilibrium of the initial imine formation can be shifted towards the product by removal of water, although in many modern catalytic systems, this is not strictly necessary.
Detailed Scale-Up Protocol: Synthesis of this compound
This protocol is designed for a nominal 1 kg scale production of this compound hydrochloride. All operations should be conducted in a well-ventilated fume hood or a designated process bay with appropriate engineering controls.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles | Supplier | Notes |
| Ethyl Cyclopropyl Ketone | 98.14 | 1.00 kg | 10.19 | Sigma-Aldrich | Purity >98% |
| Ammonia (7N solution in Methanol) | 17.03 | 4.96 L | 34.64 | Sigma-Aldrich | Excess to drive imine formation |
| Titanium(IV) isopropoxide | 284.22 | 3.18 L | 11.21 | Sigma-Aldrich | Catalyst |
| Sodium borohydride | 37.83 | 426 g | 11.26 | Sigma-Aldrich | Reducing agent |
| Methanol | 32.04 | 10 L | - | Fisher Scientific | Anhydrous |
| Diethyl ether | 74.12 | 15 L | - | Fisher Scientific | Anhydrous |
| Hydrochloric acid (5.0 N in Et2O) | 36.46 | 2.5 L | 12.5 | In-house prep. | For salt formation |
| Celite® | - | 500 g | - | Sigma-Aldrich | Filter aid |
Equipment
-
20 L glass-lined reactor with overhead stirring, temperature control, and inert atmosphere capabilities.
-
Addition funnel with pressure equalization.
-
Large-volume filtration apparatus.
-
Rotary evaporator with a high-capacity flask.
-
Drying oven.
Experimental Procedure
Step 1: Reaction Setup and Imine Formation
-
Ensure the 20 L reactor is clean, dry, and purged with nitrogen.
-
Charge the reactor with ethyl cyclopropyl ketone (1.00 kg, 10.19 mol) and anhydrous methanol (5 L).
-
Begin stirring and cool the mixture to 0-5 °C using a cooling bath.
-
Slowly add titanium(IV) isopropoxide (3.18 L, 11.21 mol) via the addition funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, add the 7N solution of ammonia in methanol (4.96 L, 34.64 mol) dropwise over 1 hour, ensuring the temperature remains between 0-5 °C.
-
Allow the reaction mixture to stir at 0-5 °C for an additional 2 hours to facilitate imine formation. In-process control (IPC) via GC-MS can be used to monitor the conversion of the ketone.
Step 2: Reduction of the Imine
-
Once imine formation is complete, slowly add sodium borohydride (426 g, 11.26 mol) in portions over 2 hours, maintaining the internal temperature below 10 °C. Caution: Hydrogen gas evolution will occur.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by GC-MS until the imine intermediate is fully consumed.
Step 3: Work-up and Isolation
-
Cool the reaction mixture to 0-5 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of water (2 L). Caution: Vigorous gas evolution.
-
Stir the resulting slurry for 30 minutes.
-
Filter the mixture through a pad of Celite® to remove the inorganic salts. Wash the filter cake with methanol (2 x 1 L).
-
Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator to remove the bulk of the methanol.
-
To the resulting residue, add diethyl ether (5 L) and water (5 L). Stir vigorously for 15 minutes.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 2.5 L).
-
Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound as an oil.
Step 4: Purification by Salt Formation
-
Dissolve the crude amine in anhydrous diethyl ether (5 L).
-
Cool the solution to 0 °C.
-
Slowly add a 5.0 N solution of HCl in diethyl ether (2.5 L, 12.5 mol) with vigorous stirring.[3]
-
A white precipitate of this compound hydrochloride will form.
-
Continue stirring at 0 °C for 1 hour after the addition is complete.
-
Collect the solid product by filtration, wash with cold diethyl ether (2 x 1 L), and dry in a vacuum oven at 40-50 °C to a constant weight.
Expected Yield: 1.1 - 1.2 kg (80-88% yield) of this compound hydrochloride as a white to off-white solid.
Process Visualization
Reaction Pathway
Caption: Synthetic route to this compound HCl.
Scale-Up Workflow
Caption: Process flow for the scale-up synthesis.
Safety and Hazard Analysis
The scale-up of any chemical process requires a thorough understanding and mitigation of potential hazards.
Hazard Identification and Mitigation:
-
Ethyl Cyclopropyl Ketone: Flammable liquid and vapor. Handle in a well-ventilated area and avoid sources of ignition.
-
Ammonia (in Methanol): Toxic and corrosive. Causes severe skin burns and eye damage. Use in a closed system or with appropriate local exhaust ventilation.
-
Titanium(IV) isopropoxide: Flammable liquid and vapor. Reacts with water. Handle under an inert atmosphere.
-
Sodium borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas. Add in portions to control the reaction rate and gas evolution.
-
Methanol and Diethyl Ether: Highly flammable liquids and vapors. Use in an intrinsically safe environment and ground all equipment.
Personal Protective Equipment (PPE):
-
Safety glasses with side shields or chemical goggles.
-
Flame-retardant lab coat.
-
Chemical-resistant gloves (nitrile or neoprene).
-
In case of potential exposure to high concentrations of vapors, a full-face respirator with an appropriate cartridge should be used.
Emergency Procedures:
-
Spills: Absorb small spills with an inert material and dispose of as hazardous waste. For large spills, evacuate the area and contact emergency services.
-
Fire: Use a dry chemical, foam, or carbon dioxide extinguisher. Do not use water on fires involving sodium borohydride.
-
Exposure: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.
Conclusion and Future Perspectives
The reductive amination of ethyl cyclopropyl ketone provides a direct and scalable route to this compound. The protocol detailed herein is designed for robustness and high yield on a kilogram scale. Further optimization could explore alternative catalysts and reducing agents to improve the greenness and cost-effectiveness of the process. Continuous flow chemistry could also be investigated as a means to enhance safety and process control for even larger-scale manufacturing.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- de Meijere, A., et al. (2004). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 1, 16.
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
- Denton, R., et al. (2020). A Practical Catalytic Reductive Amination of Carboxylic Acids.
- Kozma, D., et al. (2008). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Arkivoc, 2008(13), 134-143.
- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- Gardarsdottir, H. (n.d.).
- Google Patents. (n.d.). US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.
- Chusov, D., et al. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters, 18(22), 5968-5970.
-
Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]
- Afanasyev, O. I., et al. (2017). Reductive addition of amines to cyclopropyl ketones. Synthesis, 49(17), 3845-3856.
- Google Patents. (n.d.). US3711549A - Process for manufacturing cyclopropylamine.
-
Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 3.3.3: Synthesis of Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
-
European Patent Office. (1989, August 30). EP 0205403 B1 - Process for the manufacture of cyclopropylamine. Retrieved from [Link]
- Procter, D. J., et al. (2021). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society, 143(33), 13076-13083.
- Afanasyev, O. I., et al. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters, 18(22), 5968-5970.
-
Organic Chemistry with Victor. (2024, February 29). Synthesis of a Cyclopropane from an Aldehyde [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. [Link]
- Procter, D. J., et al. (2021). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. ACS Central Science, 7(8), 13076-13083.
- Google Patents. (n.d.). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
Sources
Application Notes and Protocols for the GC-MS Analysis of 1-Cyclopropylpropan-1-amine Following Derivatization
Introduction: Overcoming the Analytical Challenges of Small Primary Amines
1-Cyclopropylpropan-1-amine is a primary amine of interest in various fields, including pharmaceutical development and chemical synthesis. However, its direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) presents significant challenges. Due to the presence of the polar primary amine group (-NH2), this compound exhibits low volatility and a tendency for strong interactions with active sites within the GC system, such as the injector liner and the column stationary phase.[1] These interactions often lead to poor chromatographic performance, characterized by broad, tailing peaks, which compromise sensitivity, resolution, and accurate quantification.[2]
To circumvent these issues, chemical derivatization is an indispensable strategy. This process involves the chemical modification of the analyte to produce a new compound with properties more amenable to GC-MS analysis.[3] Specifically, derivatization aims to replace the active hydrogens on the amine group with less polar, more stable functional groups. This transformation enhances the volatility and thermal stability of the analyte, leading to improved peak shape, increased sensitivity, and better separation from other components in the sample matrix.[1][4]
This application note provides a comprehensive guide to two robust and widely applicable derivatization methods for this compound: Acylation with Trifluoroacetic Anhydride (TFAA) and Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) . We will delve into the causality behind the choice of these reagents, provide detailed, field-proven protocols, and discuss the expected mass spectrometric fragmentation of the resulting derivatives.
Method 1: Acylation with Trifluoroacetic Anhydride (TFAA)
Scientific Rationale and Mechanistic Insight
Acylation is a highly effective derivatization technique for primary amines.[3] Trifluoroacetic anhydride (TFAA) is a powerful acylating agent that reacts with the primary amine to form a stable N-trifluoroacetyl amide derivative.[5] The reaction proceeds via a nucleophilic addition-elimination mechanism, where the lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of the TFAA molecule. This is followed by the elimination of a trifluoroacetate ion, which then abstracts a proton from the nitrogen to yield the final amide product and trifluoroacetic acid as a byproduct.[6]
The resulting N-(1-cyclopropylpropyl)-2,2,2-trifluoroacetamide is significantly less polar and more volatile than the parent amine. The introduction of the electron-withdrawing trifluoroacetyl group also enhances the detectability of the compound, particularly when using an electron capture detector (ECD), although it is also excellently suited for standard electron ionization (EI) mass spectrometry.[1]
Experimental Protocol: TFAA Derivatization
Materials:
-
This compound sample
-
Trifluoroacetic Anhydride (TFAA), derivatization grade
-
Anhydrous solvent (e.g., Ethyl Acetate, Acetonitrile, or Dichloromethane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
-
GC-MS system
Step-by-Step Procedure:
-
Sample Preparation: Accurately transfer a known amount of the this compound sample into a reaction vial. If the sample is in a volatile solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 200 µL of an anhydrous solvent (e.g., Ethyl Acetate) to the dried sample. Following this, add 100 µL of TFAA to the vial.
-
Reaction: Tightly cap the vial and place it in a heating block or oven set to 70°C for 30 minutes.
-
Byproduct Removal: After the reaction is complete, allow the vial to cool to room temperature. Gently evaporate the excess reagent and solvent under a stream of nitrogen. This step is crucial to prevent column damage from the acidic byproduct.[7]
-
Reconstitution: Reconstitute the dried derivative in a suitable volume of an appropriate solvent (e.g., Ethyl Acetate) for GC-MS analysis.
-
Analysis: Inject an aliquot of the reconstituted sample into the GC-MS system.
Expected GC-MS Results and Fragmentation Analysis
The derivatized product, N-(1-cyclopropylpropyl)-2,2,2-trifluoroacetamide, is expected to exhibit a sharp, symmetrical peak in the gas chromatogram. Based on the principles of mass spectral fragmentation of trifluoroacetylated amines, the following key ions are anticipated in the electron ionization (EI) mass spectrum:
-
Molecular Ion (M+): A peak corresponding to the molecular weight of the derivative (195.09 g/mol ) may be observed, though it might be of low intensity.
-
Alpha-Cleavage: The primary fragmentation pathway for aliphatic amines and their derivatives is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. For the TFAA derivative of this compound, this would lead to the loss of an ethyl radical (•C2H5) or a cyclopropyl radical (•C3H5).
-
Loss of an ethyl group: [M - 29]+, resulting in a fragment at m/z 166.
-
Loss of a cyclopropyl group: [M - 41]+, resulting in a fragment at m/z 154.
-
-
Other Characteristic Fragments: Fragments corresponding to the trifluoroacetyl group (e.g., m/z 69 for [CF3]+ and m/z 97 for [CF3CO]+) are also expected.
A search of spectral databases for a structurally similar compound, Acetamide, 2,2,2-trifluoro-N-(2-phenylcyclopropyl)-, shows a base peak resulting from the loss of the phenyl group, which is analogous to the loss of the ethyl or cyclopropyl group in our target analyte.[3]
Method 2: Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Scientific Rationale and Mechanistic Insight
Silylation is one of the most widely used derivatization techniques in GC analysis.[4] It involves the replacement of an active hydrogen with a trimethylsilyl (TMS) group.[4] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a highly reactive and versatile silylating reagent.[4] The reaction mechanism is a nucleophilic attack of the lone pair of electrons on the amine's nitrogen atom on the silicon atom of the BSTFA molecule, leading to the displacement of N-(trimethylsilyl)trifluoroacetamide and the formation of the silylated amine.[4]
A primary amine has two active hydrogens, which can lead to the formation of both mono- and bis-trimethylsilyl derivatives.[1] While this can sometimes be a disadvantage, driving the reaction to completion by using an excess of the silylating reagent and a catalyst can favor the formation of the more stable bis-TMS derivative.[1] The addition of a catalyst, such as trimethylchlorosilane (TMCS), is often employed to increase the reactivity of the silylating agent.[8] The resulting N,N-bis(trimethylsilyl)-1-cyclopropylpropan-1-amine is significantly more volatile and thermally stable than the parent amine.[4]
Experimental Protocol: BSTFA Derivatization
Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation (optional)
-
GC-MS system
Step-by-Step Procedure:
-
Sample Preparation: Accurately transfer a known amount of the this compound sample into a reaction vial. If necessary, evaporate any solvent to dryness under a gentle stream of nitrogen. Crucially, the sample and all reagents and solvents must be anhydrous, as silylating reagents are highly sensitive to moisture. [1]
-
Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., Acetonitrile) to the dried sample, followed by 100 µL of BSTFA with 1% TMCS.
-
Reaction: Tightly cap the vial and heat at 75°C for 30 minutes.[9]
-
Cooling and Analysis: After the reaction, allow the vial to cool to room temperature. The sample can typically be injected directly into the GC-MS system without further workup, as BSTFA and its byproducts are volatile and generally do not interfere with the chromatography.[4]
Expected GC-MS Results and Fragmentation Analysis
The primary product, N,N-bis(trimethylsilyl)-1-cyclopropylpropan-1-amine, will produce a sharp chromatographic peak. The EI mass spectrum of TMS derivatives is often characterized by specific fragmentation patterns:
-
Molecular Ion (M+): The molecular ion peak for the bis-TMS derivative (241.18 g/mol ) may be weak or absent.
-
Loss of a Methyl Group: A characteristic fragment resulting from the loss of a methyl radical (•CH3) from one of the TMS groups is expected at [M - 15]+ (m/z 226).
-
Alpha-Cleavage: Similar to the TFAA derivative, alpha-cleavage is a likely fragmentation pathway.
-
Loss of an ethyl group: [M - 29]+, resulting in a fragment at m/z 212.
-
Loss of a cyclopropyl group: [M - 41]+, resulting in a fragment at m/z 200.
-
-
TMS-related Ions: Prominent ions characteristic of TMS groups, such as m/z 73 [Si(CH3)3]+, are expected to be present and are often the base peak in the spectrum.
Quantitative Data Summary and Method Comparison
| Parameter | Acylation with TFAA | Silylation with BSTFA |
| Derivative Formed | N-(1-cyclopropylpropyl)-2,2,2-trifluoroacetamide | N,N-bis(trimethylsilyl)-1-cyclopropylpropan-1-amine |
| Reaction Time | 30 minutes | 30 minutes |
| Reaction Temperature | 70°C | 75°C |
| Key Advantages | Forms a single, stable derivative. The trifluoroacetyl group can enhance ECD sensitivity. | Highly reactive reagent. Byproducts are volatile and often do not require removal. |
| Key Considerations | Acidic byproducts should be removed to protect the GC column. | Highly sensitive to moisture. Can potentially form mono- and bis-derivatives. |
| Typical Detection Limits | Low ng/mL to pg/mL range, depending on the matrix and instrumentation.[5] | Low ng/mL to pg/mL range, can be lower than TFAA for certain compounds.[10][11] |
Experimental Workflows
Conclusion
Both acylation with TFAA and silylation with BSTFA are highly effective methods for the derivatization of this compound, enabling robust and sensitive analysis by GC-MS. The choice between the two methods may depend on the specific requirements of the analysis, including the sample matrix, available instrumentation, and the potential for interfering substances. By converting the polar primary amine into a less polar, more volatile derivative, these protocols overcome the inherent challenges of direct GC-MS analysis, leading to significantly improved chromatographic performance and reliable quantification. The provided protocols are designed to be self-validating and can be adapted to suit the specific needs of the researcher.
References
-
Indiana University–Purdue University Indianapolis ScholarWorks. (2018). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. Retrieved from [Link]
-
Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]
-
Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]
-
Hao, F., et al. (2018). Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry. Journal of the Brazilian Chemical Society, 29(12), 2536-2545. Retrieved from [Link]
-
ResearchGate. (2010). GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Wasiak, W., & Czerwiński, J. (2007). Derivatization and gas chromatography-low-resolution mass spectrometry of Bisphenol A. Acta Chromatographica, 18, 144-154. Retrieved from [Link]
-
ResearchGate. (2019). 19F-NMR Analysis of Primary and Secondary Amines Following Chemical Derivatization with Trifluoroacetic Anhydride. Retrieved from [Link]
-
ResearchGate. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. Retrieved from [Link]
- Google Patents. (2011). KR101083935B1 - Trifluoroacetylation for amines.
-
ResearchGate. (2013). Fig. 4. Proposed PCI-MS fragmentation pattern for investigated.... Retrieved from [Link]
- Fluka Chemika. (n.d.). Silylation Overview.
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]
-
Shen, X., et al. (2006). Quantification of trimethylsilyl derivatives of amino acid disease biomarkers in neonatal blood samples by gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 384(4), 931-938. Retrieved from [Link]
-
Agilent. (2017). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]
-
NIST. (n.d.). Ethanimidic acid, N-(trimethylsilyl)-, trimethylsilyl ester. Retrieved from [Link]
-
YouTube. (2019). acylation of amines. Retrieved from [Link]
-
ResearchGate. (2022). A Fragmentation behavior-guided UHPLC-Q-Orbitrap HRMS method for the quantitative analysis of 26 perfluoroalkyl substances and their alternatives in water. Retrieved from [Link]
-
Save My Exams. (n.d.). Acylation Mechanism. Retrieved from [Link]
Sources
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. researchgate.net [researchgate.net]
- 3. spectrabase.com [spectrabase.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. savemyexams.com [savemyexams.com]
- 7. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of trimethylsilyl derivatives of amino acid disease biomarkers in neonatal blood samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Cyclopropylpropan-1-amine
Welcome to the dedicated technical support center for the purification of 1-Cyclopropylpropan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this valuable primary amine. Here, we synthesize technical expertise with practical, field-proven insights to ensure you can achieve your desired purity and yield.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Low Yield After Aqueous Work-up
Question: I am experiencing significant product loss during the aqueous work-up and extraction of this compound. What could be the cause and how can I mitigate this?
Answer:
This is a common issue stemming from the basicity and potential water solubility of this compound. The amine can be partially protonated and soluble in the aqueous phase, especially if the pH is not carefully controlled.
Causality:
-
pH of the Aqueous Phase: If the aqueous phase is neutral or acidic, the amine will exist as its protonated ammonium salt, which is highly water-soluble.
-
Emulsion Formation: The presence of both organic and aqueous phases with a basic amine can sometimes lead to the formation of stable emulsions, trapping the product at the interface.
-
Incomplete Extraction: Insufficient volume or number of extractions with the organic solvent can leave a significant amount of product in the aqueous layer.
Troubleshooting Protocol:
-
pH Adjustment: Before extraction, ensure the aqueous layer is distinctly basic. Adjust the pH to >11 using a suitable base (e.g., 2M NaOH). At this pH, the amine will be in its free base form, which is significantly more soluble in organic solvents.[1]
-
Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of the amine and promoting its partition into the organic layer.
-
Solvent Selection: Use a water-immiscible organic solvent in which the amine is highly soluble. Dichloromethane (DCM) or ethyl acetate are common choices.
-
Multiple Extractions: Perform multiple extractions (at least 3-4) with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is more efficient at recovering the product.
-
Breaking Emulsions: If an emulsion forms, it can sometimes be broken by adding more brine, gentle swirling, or passing the mixture through a pad of Celite.
Poor Separation and Tailing during Column Chromatography on Silica Gel
Question: My this compound is showing significant tailing and co-eluting with polar impurities during silica gel column chromatography. How can I improve the separation?
Answer:
This is a classic problem when purifying basic amines on standard silica gel. The acidic nature of silica's silanol groups interacts strongly with the basic amine, leading to peak tailing and sometimes irreversible adsorption.[1]
Causality:
-
Acid-Base Interaction: The lone pair of electrons on the nitrogen atom of the amine interacts with the acidic protons of the silica gel surface, causing strong binding.
-
Inappropriate Mobile Phase: A purely neutral mobile phase (e.g., hexane/ethyl acetate) does not compete with this interaction, leading to poor elution and band broadening.
Troubleshooting and Alternative Protocols:
Option 1: Modifying the Mobile Phase
-
Protocol: Add a small amount of a volatile amine base to your mobile phase to neutralize the acidic sites on the silica gel.[2]
-
Step 1: Prepare your mobile phase (e.g., a gradient of ethyl acetate in hexane).
-
Step 2: Add 0.1-1% triethylamine (TEA) or n-propylamine to the mobile phase mixture.[2]
-
Step 3: Equilibrate the column with this modified mobile phase before loading your sample.
-
Rationale: The added amine will preferentially interact with the acidic sites on the silica, allowing your product to elute more symmetrically.
-
Option 2: Using a Different Stationary Phase
-
Protocol: Switch to a less acidic or a basic stationary phase.[3]
-
Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.
-
Amine-treated Silica: Pre-treated silica columns are commercially available and offer a more inert surface for amine purification.
-
Reversed-Phase Chromatography (C18): This is a highly effective method for purifying polar compounds like amines.[3] A mobile phase of water/acetonitrile or water/methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid to ensure the amine is protonated and sharp peaks are obtained, can be used.
-
Product Degradation Observed During Purification or Storage
Question: I've noticed the appearance of new impurities in my sample of this compound after purification or upon storage. What could be causing this degradation?
Answer:
While generally stable, the cyclopropylamine moiety can be susceptible to degradation under certain conditions. The ring strain of the cyclopropyl group can make it prone to ring-opening reactions under harsh conditions. Additionally, like many amines, it can be susceptible to oxidation.
Causality:
-
Hydrolytic Degradation: Under high pH conditions, the cyclopropyl amine moiety can undergo hydrolytic degradation.[4]
-
Oxidation: Primary amines can be susceptible to air oxidation, which can be accelerated by the presence of metal ions or light.
-
Reaction with Solvents: Reactive solvents (e.g., acetone, which can form imines) or acidic conditions can lead to degradation.
Preventative Measures:
-
pH Control: Avoid prolonged exposure to highly basic conditions (pH > 12), especially at elevated temperatures.[4]
-
Inert Atmosphere: For long-term storage, consider storing the purified amine under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Solvent Purity: Use high-purity, peroxide-free solvents for both reaction and purification.
-
Storage Conditions: Store the purified product in a tightly sealed container, protected from light, and at a low temperature.
-
Salt Formation: For long-term storage, converting the amine to a stable salt (e.g., hydrochloride) can significantly improve its stability.[5]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the expected starting materials or synthesis-related impurities I should be aware of?
If your this compound was synthesized via reductive amination of 1-cyclopropylpropan-1-one, potential impurities include unreacted ketone, the corresponding alcohol by-product (1-cyclopropylpropan-1-ol), and any reagents used in the reduction. If a chiral synthesis was performed, diastereomeric intermediates may be present.[6]
Q2: Is distillation a viable purification method for this compound?
Yes, distillation can be a very effective method, especially for removing non-volatile impurities. However, you must consider the boiling points of potential impurities. If impurities have boiling points close to that of your product, fractional distillation under reduced pressure would be necessary. Be mindful of potential azeotrope formation with water or solvents.[7]
Q3: How can I remove residual water from my purified this compound?
For small scales, drying the organic solution over a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate before concentration is effective. For larger scales, azeotropic distillation with a solvent like toluene can be used. For trace amounts of water, gas chromatography methods have been developed for quantification.[8]
Q4: My synthesis is not stereospecific. How can I separate the enantiomers of this compound?
Separating enantiomers requires chiral resolution. This can be achieved by:
-
Diastereomeric Salt Formation: Reacting the racemic amine with a chiral acid (e.g., mandelic acid or tartaric acid) to form diastereomeric salts.[6] These salts often have different solubilities and can be separated by crystallization. The desired enantiomer of the amine can then be liberated by treatment with a base.
-
Chiral Chromatography: Using a chiral stationary phase (CSP) in HPLC or SFC (Supercritical Fluid Chromatography) can directly separate the enantiomers.
Q5: Can I use derivatization to aid in the purification?
Yes, derivatization can be a powerful tool. You can convert the amine to a less polar and more crystalline derivative, such as a benzamide or a picrate. This derivative can then be purified by crystallization or standard chromatography. Subsequently, the pure amine can be regenerated by hydrolysis of the derivative.
Section 3: Experimental Protocols and Data
Protocol 1: General Procedure for Purification by Acid-Base Extraction
This protocol is designed to separate this compound from neutral and acidic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (approx. 10 volumes).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 5 volumes). Combine the acidic aqueous layers. The protonated amine is now in the aqueous phase, while neutral impurities remain in the organic phase.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add 5M NaOH until the pH is >11.
-
Extraction: Extract the liberated free amine with fresh ethyl acetate or dichloromethane (3 x 5 volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified amine.
Protocol 2: Purification via Salt Crystallization
This method is useful for obtaining high-purity, solid material that is often more stable for storage.
-
Dissolution: Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether).
-
Acid Addition: Slowly add a solution of HCl in diethyl ether or isopropanol dropwise with stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution. Continue adding the acid until no further precipitation is observed.
-
Isolation: Collect the solid salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.[5]
-
(Optional) Liberation of Free Base: To recover the free amine, dissolve the salt in water, basify with NaOH to pH >11, and extract with an organic solvent as described in Protocol 1.
Data Summary Table: Recommended Chromatographic Conditions
| Technique | Stationary Phase | Typical Mobile Phase | Modifier | Key Advantage |
| Normal Phase | Silica Gel | Hexane / Ethyl Acetate | 0.1-1% Triethylamine | Cost-effective, good for non-polar impurities. |
| Normal Phase | Alumina (Neutral/Basic) | Hexane / Ethyl Acetate | None required | Better for basic compounds than silica. |
| Reversed Phase | C18 | Water / Acetonitrile | 0.1% TFA or Formic Acid | Excellent for polar impurities and method development.[3] |
Section 4: Visualization of Workflows
Diagram 1: Troubleshooting Logic for Amine Purification
Caption: A decision tree for troubleshooting common purification issues.
Diagram 2: General Purification Workflow
Caption: A general workflow for the purification of this compound.
References
-
Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]
- Google Patents. (n.d.). CN101025407A - Analytical method for determining micro moisture in cyclopropyl amine by gas phase chromatography.
-
Chemistry Stack Exchange. (2020, April 22). Purification of primary amines using Schiff base immobilization. Retrieved from [Link]
- Google Patents. (n.d.). US4590292A - Process for the manufacture of cyclopropylamine.
- Google Patents. (2021, December 23). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]
- Google Patents. (n.d.). US3711549A - Process for manufacturing cyclopropylamine.
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
de Meijere, A., et al. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (2019, May 2). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Retrieved from [Link]
-
Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-89. Retrieved from [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. teledyneisco.com [teledyneisco.com]
- 4. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]
- 7. US4590292A - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]
- 8. CN101025407A - Analytical method for determining micro moisture in cyclopropyl amine by gas phase chromatography - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Yield for 1-Cyclopropylpropan-1-amine Synthesis
Welcome to the technical support center for the synthesis of 1-Cyclopropylpropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you optimize your reaction yields and obtain high-purity product.
Introduction to Synthetic Strategies
This compound is a valuable building block in medicinal chemistry and drug discovery. Its synthesis can be approached through several routes, with the most common and scalable method being the reductive amination of cyclopropyl propyl ketone. Alternative, yet effective, pathways include the Hofmann and Curtius rearrangements of cyclopropanecarboxamide and cyclopropanecarboxylic acid derivatives, respectively.[1] This guide will primarily focus on the optimization of the reductive amination pathway while also providing insights into the alternative rearrangement-based methods.
Core Synthesis Pathway: Reductive Amination
Reductive amination is a versatile and widely used method for the formation of amines from carbonyl compounds.[2] The reaction proceeds in two main steps: the formation of an imine or iminium ion intermediate from the reaction of a ketone or aldehyde with an amine, followed by the reduction of this intermediate to the corresponding amine.
Experimental Workflow: Reductive Amination
Sources
Technical Support Center: Synthesis of 1-Cyclopropylpropan-1-amine
Welcome to the technical support center for the synthesis of 1-Cyclopropylpropan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable building block. Here, we move beyond simple protocols to explain the causality behind experimental observations, providing you with the insights needed to troubleshoot and optimize your reactions effectively.
Overview of Synthetic Challenges
This compound is a primary amine featuring a strained cyclopropyl ring. This unique structure, while synthetically desirable, presents specific challenges. The cyclopropyl group can be susceptible to ring-opening under certain conditions, and the primary amine product is often nucleophilic enough to participate in secondary reactions, leading to common impurities. This guide is structured around the most prevalent synthetic strategies, offering a question-and-answer format to address the specific issues you may encounter.
Troubleshooting Guide 1: Reductive Amination of Cyclopropyl Propyl Ketone
Reductive amination is a robust and widely used method for amine synthesis. However, the equilibrium nature of imine formation and the reactivity of the product amine can lead to several side reactions.
Frequently Asked Questions (FAQs)
Question 1: My reaction has stalled. I observe a significant amount of unreacted cyclopropyl propyl ketone in my crude NMR. What is causing this low conversion?
Answer: This is a classic issue in reductive amination, which proceeds via a two-step mechanism: the formation of an imine (or iminium ion) followed by its reduction. Low conversion is almost always due to an unfavorable equilibrium in the first step.
-
Causality: The condensation of the ketone with an ammonia source to form an imine is a reversible reaction that produces water as a byproduct. According to Le Châtelier's principle, the presence of water in the reaction medium will push the equilibrium back towards the starting materials (ketone and amine).
-
Troubleshooting Steps:
-
Water Removal: Ensure all reagents and solvents are rigorously dried. Using a dehydrating agent, such as molecular sieves (3Å or 4Å) or magnesium sulfate, directly in the reaction mixture can sequester the water as it forms and drive the reaction forward.
-
pH Optimization: Imine formation is typically acid-catalyzed. However, strong acidic conditions can protonate the ammonia source, rendering it non-nucleophilic. Conversely, basic conditions will not sufficiently activate the ketone's carbonyl group. The optimal pH is generally mildly acidic (pH 4-6). A common practice is to include a catalytic amount of a weak acid like acetic acid.[1]
-
Choice of Reducing Agent: Some reducing agents are more effective than others. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild, tolerant of slightly acidic conditions, and can be added in one pot with the ketone and amine source.[1]
-
Question 2: I've successfully consumed my starting ketone, but my main impurity is a secondary amine, N,N-di(1-cyclopropylpropyl)amine. How can I suppress this over-alkylation?
Answer: The formation of a secondary amine byproduct occurs when the desired primary amine product, this compound, acts as a nucleophile and reacts with another molecule of the starting ketone. This forms a new, bulkier iminium ion, which is then reduced.
-
Mechanism of Side Reaction:
-
Product Amine + Starting Ketone ⇌ Secondary Iminium Ion + H₂O
-
Secondary Iminium Ion + [H⁻] → Di(1-cyclopropylpropyl)amine
-
-
Preventative Measures:
-
Stoichiometry Control: The most effective method is to use a large excess of the ammonia source (e.g., ammonium acetate, liquid ammonia). This dramatically increases the statistical probability of the ketone reacting with ammonia instead of the product amine.[2]
-
Slow Addition: If using a gaseous ammonia source or a reactive amine, adding the reducing agent slowly to the mixture of ketone and amine can help ensure the primary imine is reduced as soon as it's formed, minimizing its time to react further.
-
Stepwise Protocol: For particularly stubborn cases, a two-step procedure can be employed. First, form the imine in a suitable solvent like methanol. Once imine formation is complete (monitored by TLC or NMR), the mixture is cooled, and the reducing agent (e.g., NaBH₄) is added.[1]
-
Question 3: My analysis shows the presence of 1-cyclopropylpropan-1-ol. Why is this alcohol forming?
Answer: The formation of 1-cyclopropylpropan-1-ol is a result of the direct reduction of the starting cyclopropyl propyl ketone by the hydride reagent. This side reaction competes with the desired reduction of the iminium ion.
-
Causality: This typically occurs under conditions where the rate of ketone reduction is competitive with the rate of imine formation. Using a strong, non-selective reducing agent like sodium borohydride (NaBH₄) under neutral or basic conditions can favor ketone reduction.
-
Solution:
-
Use an Imine-Selective Reducing Agent: The key is to use a reducing agent that is more reactive towards the protonated iminium ion than the neutral ketone carbonyl. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose because their reactivity is attenuated and they perform optimally under the slightly acidic conditions that favor iminium ion formation.[1][2]
-
Troubleshooting Workflow: Reductive Amination
Below is a logical workflow to diagnose and solve common issues in this synthesis.
Caption: Competing pathways in the reductive amination synthesis.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved January 24, 2026, from [Link]
-
Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Retrieved January 24, 2026, from [Link]
- Stauffer Chemical Company. (1986). Process for the manufacture of cyclopropylamine. U.S. Patent No. 4,590,292.
- Stauffer Chemical Company. (1989). Process for the manufacture of cyclopropylamine. European Patent No. 0205403B1.
- Klundt, I. L. (1964). Preparations of cyclopropane-1,1-dicarbonitrile and its reactions with amines. Part II. University of Montana.
-
de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. [Link]
-
Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved January 24, 2026, from [Link]
-
Grokipedia. (n.d.). Cyclopropyl cyanide. Retrieved January 24, 2026, from [Link]
-
Zhou, X., et al. (2025). Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved January 24, 2026, from [Link]
-
Wikipedia. (n.d.). Cyclopropyl cyanide. Retrieved January 24, 2026, from [Link]
-
Gevorgyan, V., et al. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. PubMed. [Link]
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved January 24, 2026, from [Link]
-
Schlatter, M. J. (1943). Cyclopropyl cyanide. Organic Syntheses, 23, 20. [Link]
-
ScienceMadness Discussion Board. (2018). Eschweiler-Clarke reaction with protected amines. Retrieved January 24, 2026, from [Link]
-
All 'bout Chemistry. (2019). Eschweiler–Clarke reaction: Methylation on amines. YouTube. [Link]
-
Chusov, D., et al. (2017). Some Aspects of Reductive Amination in the Presence of Carbon Monoxide: Cyclopropyl Ketones as Bifunctional Electrophiles. ResearchGate. [Link]
-
PubChem. (n.d.). 2-Cyclopropyl-propionaldehyde. National Center for Biotechnology Information. [Link]
-
Chen, C., & Sung, K. (2000). An Exception of Eschweiler-Clarke Methylation: Cyclocondensation of α-Amino Amides with Formaldehyde and Formic Acid. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 24, 2026, from [Link]
-
Zhou, X., et al. (2025). Review of Modern Eschweiler-Clarke Methylation Reaction. PubMed. [Link]
Sources
Technical Support Center: Purification of 1-Cyclopropylpropan-1-amine
Welcome to the technical support center for the purification of 1-Cyclopropylpropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this valuable amine. This document moves beyond simple step-by-step instructions to explain the underlying scientific principles, enabling you to troubleshoot and adapt these protocols to your specific experimental context.
I. Understanding the Impurity Profile of this compound
The first step in any successful purification is to understand the potential impurities that may be present in your crude product. The impurity profile is intrinsically linked to the synthetic route employed. A common and scalable synthesis for 1-cyclopropylalkyl-1-amines involves a multi-step process that can introduce several classes of impurities[1].
A prevalent synthetic pathway involves three key stages:
-
Condensation: Reaction of a ketone (e.g., cyclopropyl ethyl ketone) with a chiral amine to form an imine.
-
Reduction: Reduction of the imine to the corresponding secondary amine.
-
Debenzylation: Removal of the chiral auxiliary (e.g., a benzyl group) to yield the primary amine.
This synthetic route is illustrated below:
Figure 1: A representative synthetic workflow for this compound, highlighting potential stages for impurity introduction.
Based on this synthesis, the following are the most probable impurities you may encounter:
-
Unreacted Starting Materials: Primarily unreacted cyclopropyl ethyl ketone from the initial condensation step.
-
Intermediate Species: Incomplete reduction can lead to the presence of the intermediate imine. Similarly, the N-benzylated secondary amine may persist if the debenzylation step is not driven to completion.
-
Diastereomers: If a chiral starting material is used to introduce the amine stereocenter, diastereomeric forms of the protected and final amine can be present.
-
Byproducts of Debenzylation: Catalytic transfer hydrogenation for debenzylation often uses a hydrogen source that can lead to byproducts. For instance, if toluene is used as a solvent or is a byproduct of the benzyl group removal, it may contaminate the final product.
-
Over-alkylation Products: Although less common in reductive amination compared to direct alkylation, there is a possibility of forming tertiary amines if other alkylating agents are present[1].
II. Troubleshooting Purification by Fractional Distillation
Fractional distillation is a powerful technique for separating liquids with different boiling points. Its success hinges on a significant enough difference in the boiling points of the components in your mixture.
Frequently Asked Questions (FAQs) - Fractional Distillation
Q1: My crude this compound appears to be a single peak by GC, but I suspect impurities. Can I use fractional distillation?
A1: A single gas chromatography (GC) peak can sometimes be misleading, especially if impurities co-elute with your product. If you suspect the presence of impurities with different boiling points, fractional distillation is a viable purification method. However, it's crucial to have an idea of the boiling points of your target compound and potential impurities to assess the feasibility and to set up the distillation parameters correctly.
Q2: I can't find the exact boiling point of this compound. How can I design my distillation?
Here is a table of boiling points for potential impurities to guide your distillation strategy:
| Compound | Role in Synthesis | Boiling Point (°C) |
| Cyclopropyl ethyl ketone | Starting Material | ~135-137 |
| Toluene | Debenzylation Byproduct | 110.6 |
| N-benzyl-1-cyclopropylpropan-1-amine | Intermediate | Expected to be significantly higher |
Given this data, a carefully executed fractional distillation should be effective in removing both lower and higher boiling point impurities.
Troubleshooting Guide: Fractional Distillation
| Observed Issue | Potential Cause | Recommended Solution |
| Poor Separation (Broad boiling range) | Insufficient column efficiency (too few theoretical plates). | Increase the length of the fractionating column or use a more efficient packing material. Ensure the column is well-insulated to maintain a proper temperature gradient. |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases on each theoretical plate of the column. A slow, steady distillation is key to good separation. | |
| Product is contaminated with a lower-boiling impurity | "Bumping" of the liquid in the distillation flask. | Use a stir bar or boiling chips to ensure smooth boiling. Ensure the heating mantle is appropriately sized for the flask. |
| Thermometer placement is incorrect. | The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling. | |
| No distillate is collecting, even at high temperatures | A leak in the system. | Check all joints and connections for a proper seal. Ensure all glassware is free of cracks. |
| Condenser water is too cold for a low-boiling compound. | For very volatile compounds, excessively cold condenser water can cause the distillate to solidify. Use slightly warmer water if this is observed. |
III. Purification via Salt Formation and Recrystallization
A highly effective and scalable method for purifying amines is through the formation of a salt, followed by recrystallization. This process leverages the different solubility properties of the amine salt compared to the neutral impurities. The free amine can then be regenerated by treatment with a base.
Frequently Asked Questions (FAQs) - Salt Recrystallization
Q3: Why is converting my amine to a salt a good purification strategy?
A3: Converting the basic amine to a salt (e.g., a hydrochloride salt) dramatically changes its physical properties, most notably its solubility. Amine salts are generally crystalline solids with significantly lower solubility in many organic solvents compared to their free-base counterparts. This difference in solubility allows for the selective crystallization of the desired amine salt, leaving neutral impurities (like unreacted ketone or toluene) in the solution.
Q4: What is the general procedure for purifying this compound as its hydrochloride salt?
A4: The general workflow is as follows:
Figure 2: A typical workflow for the purification of an amine via its hydrochloride salt.
Troubleshooting Guide: Salt Recrystallization
| Observed Issue | Potential Cause | Recommended Solution |
| No precipitate forms upon addition of HCl. | The amine concentration is too low. | Concentrate the solution of the crude amine before adding HCl. |
| The chosen solvent is too polar and is solubilizing the salt. | Use a less polar solvent for the salt formation step. Diethyl ether is a common choice. | |
| An oil forms instead of a crystalline solid. | The impurity level is very high. | Attempt an initial purification by another method (e.g., a quick filtration through a plug of silica) before salt formation. |
| The cooling rate during crystallization is too fast. | Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod can help induce crystallization. | |
| Low recovery of the recrystallized salt. | The recrystallization solvent is too polar, leading to significant loss of product in the mother liquor. | Use a solvent system where the salt has high solubility at elevated temperatures but low solubility at room temperature or below. A common strategy is to dissolve the salt in a minimal amount of a polar solvent (like isopropanol or ethanol) and then add a less polar anti-solvent (like hexane or diethyl ether) until the solution becomes slightly cloudy, then heat to re-dissolve and cool slowly. |
| The final free amine is wet after extraction. | Insufficient drying of the organic extract. | After separating the organic layer containing the free amine, dry it thoroughly with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before removing the solvent. |
IV. Chromatographic Purification Strategies
While the goal of many scalable syntheses is to avoid chromatography, it can be an invaluable tool for purification, especially at the research and development stage.
Frequently Asked Questions (FAQs) - Chromatography
Q5: I am observing significant tailing of my amine on a standard silica gel column. What is happening?
A5: Primary amines are basic and can interact strongly with the acidic silanol groups on the surface of silica gel. This acid-base interaction can lead to peak tailing, irreversible adsorption, and even degradation of the compound on the column.
Q6: How can I improve the chromatographic separation of this compound on silica gel?
A6: To mitigate the issues caused by the basicity of the amine, you can add a small amount of a basic modifier to your eluent. A common practice is to add 0.1-1% of triethylamine (Et₃N) or ammonium hydroxide to the mobile phase. This "competing base" will interact with the acidic sites on the silica, allowing your amine to elute more symmetrically.
V. Purity Analysis
After purification, it is essential to confirm the purity of your this compound. A combination of analytical techniques should be employed for a comprehensive assessment.
-
Gas Chromatography (GC): An excellent technique for assessing the purity of volatile amines and detecting volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to detect and quantify impurities if their signals do not overlap with the product signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. When coupled with GC (GC-MS), it is a powerful tool for identifying unknown impurities.
-
Chiral High-Performance Liquid Chromatography (HPLC): If the stereochemical purity is important, a chiral HPLC method will be necessary to determine the enantiomeric excess (ee).
By understanding the potential impurities and the principles behind each purification technique, you will be well-equipped to troubleshoot and optimize the purification of this compound in your laboratory.
VI. References
-
Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. (2021). Google Patents. Retrieved from
Sources
Technical Support Center: Stereoselective Synthesis of 1-Cyclopropylpropan-1-amine
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals focused on the stereoselective synthesis of 1-cyclopropylpropan-1-amine, a valuable chiral building block in medicinal chemistry.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common challenges and improve the stereoselectivity of your reactions.
Introduction: The Challenge of a Key Chiral Amine
This compound contains a critical stereocenter at the carbon atom bonded to the nitrogen and the cyclopropyl group. The biological activity of pharmaceutical intermediates often depends on the specific configuration of such stereocenters.[3][4] Therefore, controlling the stereochemical outcome of the synthesis is not just a matter of purity, but a fundamental requirement for efficacy and safety. Achieving high diastereomeric or enantiomeric excess in this synthesis can be challenging due to the unique steric and electronic properties of the cyclopropyl group.[1] This guide outlines three robust strategies for achieving high stereoselectivity: diastereoselective addition using chiral auxiliaries, catalytic asymmetric reduction, and enzymatic kinetic resolution.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving a stereoselective synthesis of this compound? There are three main approaches:
-
Chiral Auxiliary-Mediated Synthesis: This involves temporarily attaching a chiral molecule (an auxiliary) to the substrate to direct the stereochemical course of a subsequent reaction, such as the addition of an organometallic reagent to an imine.[5] The auxiliary is removed in a later step.
-
Asymmetric Catalysis: This strategy uses a small amount of a chiral catalyst (often a transition metal complex with a chiral ligand) to steer the reaction towards the desired stereoisomer.[3][6] Asymmetric reduction of a prochiral imine is a common application.[6]
-
Kinetic Resolution: This method is used to separate a racemic mixture (a 50:50 mix of both enantiomers). An enzyme or chiral reagent is used that reacts faster with one enantiomer, allowing the unreacted, single-enantiomer starting material to be recovered in high purity.[7]
Q2: My diastereoselective addition to an N-sulfinylimine gives a low diastereomeric ratio (d.r.). What are the first parameters I should check? Low diastereoselectivity in these reactions is often related to reaction conditions.[5][8] Key parameters to investigate are temperature, solvent, and the nature of the organometallic reagent. Lowering the temperature often enhances selectivity. The choice of solvent is also critical; coordinating solvents like THF can lead to different outcomes than non-coordinating solvents like DCM due to different transition state geometries.[5]
Q3: How do I accurately measure the enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) of my product? The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC). For analysis of diastereomers, standard achiral HPLC or NMR spectroscopy is often sufficient. To determine e.e., you will need a chiral stationary phase column that can separate the two enantiomers. Other techniques include Nuclear Magnetic Resonance (NMR) using chiral shift reagents or determining the absolute configuration through X-ray crystallography if a suitable crystal can be grown.[9]
Q4: Can I use an enzymatic approach for this synthesis? Yes, biocatalysis offers a powerful route. If you have a racemic mixture of this compound, you can use an enzyme, such as a lipase, for kinetic resolution.[10][11] The enzyme will selectively acylate one enantiomer, allowing you to separate the acylated product from the unreacted enantiomer.[7] Alternatively, engineered imine reductases (IREDs) or reductive aminases (RedAms) can perform the asymmetric reduction of the corresponding ketone with high enantioselectivity, offering a green chemistry alternative to metal catalysts.[4][12][13]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments.
| Problem Encountered | Probable Cause(s) | Suggested Solutions & Scientific Rationale |
| Low Diastereomeric Ratio (d.r.) in Chiral Auxiliary-Mediated Addition | 1. Reaction Temperature Too High: Higher thermal energy can overcome the small energy difference between the two diastereomeric transition states, reducing selectivity. 2. Suboptimal Solvent: The coordination of the solvent to the metal cation in the organometallic reagent influences the geometry of the transition state.[5] 3. Incorrect Stoichiometry: An excess or deficit of the organometallic reagent can lead to side reactions or poorly defined transition states. | 1. Lower the Reaction Temperature: Perform the addition at -40 °C, -78 °C, or even lower to maximize the energy difference between competing pathways. 2. Screen Solvents: Test both coordinating (e.g., THF, Et₂O) and non-coordinating (e.g., DCM, Toluene) solvents. A switch can sometimes completely reverse diastereoselectivity.[5] 3. Titrate Organometallic Reagent: Carefully titrate your Grignard or organolithium reagent before use and perform the reaction with precise stoichiometry (typically 1.1-1.5 equivalents). |
| Low Enantiomeric Excess (e.e.) in Catalytic Asymmetric Reduction | 1. Ineffective Catalyst/Ligand Combination: The chiral ligand may not be creating a sufficiently discriminating steric or electronic environment for the substrate. 2. Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas (e.g., water, oxygen, sulfur compounds) can deactivate the catalyst. 3. Incorrect N-Protecting Group: The protecting group on the imine (e.g., sulfonyl, aryl) plays a crucial role in coordinating to the metal center and influencing the stereochemical outcome.[3] | 1. Screen Chiral Ligands: Test a variety of chiral ligands (e.g., BINAP, Josiphos, TangPhos) with different metal precursors (e.g., Ru, Ir, Rh).[3] 2. Ensure Inert Conditions & Pure Reagents: Use freshly distilled, degassed solvents. Purify the substrate by column chromatography or recrystallization. Use high-purity hydrogen. 3. Modify the Substrate: If results are poor with an N-aryl imine, consider switching to an N-sulfonyl imine, which can exhibit different coordination behavior and stability.[3] |
| Poor Conversion (<50%) in Enzymatic Kinetic Resolution | 1. Suboptimal Enzyme or Acyl Donor: The enzyme may have low activity for the specific substrate, or the acyl donor may be inappropriate.[14] 2. Incorrect Solvent System: Many enzymes have reduced activity or stability in pure organic solvents.[15] 3. pH Incompatibility: The reaction may generate acidic or basic byproducts that shift the pH away from the enzyme's optimal range, causing inactivation. | 1. Screen Enzymes and Acyl Donors: Test different lipases (Candida antarctica Lipase B is a common starting point). Screen acyl donors like vinyl acetate, isopropenyl acetate, or ethyl acetate.[7][15] 2. Optimize the Reaction Medium: Use a solvent known to be compatible with lipases, such as MTBE, toluene, or hexane. Consider using a biphasic system or adding a small amount of buffer. The use of ionic liquids as co-solvents has been shown to enhance enantioselectivity.[14][15] 3. Buffer the Reaction: Add a minimal amount of an appropriate aqueous buffer or use a solid buffer to maintain the optimal pH for the enzyme. |
| Product Racemization During Workup or Purification | 1. Harsh pH Conditions: The stereocenter alpha to the amine can be susceptible to epimerization under strong acidic or basic conditions, especially if an imine intermediate can form. 2. Elevated Temperatures: Purification via distillation at high temperatures can sometimes lead to racemization. | 1. Use Mild Workup Procedures: Quench reactions with buffered solutions (e.g., saturated aq. NH₄Cl or phosphate buffer) instead of strong acids or bases. 2. Avoid Excessive Heat: Purify via flash column chromatography at room temperature if possible. If distillation is necessary, perform it under a high vacuum to lower the boiling point. |
In-Depth Methodologies & Experimental Protocols
Here we detail the scientific principles and provide step-by-step protocols for the three primary strategies.
Strategy 1: Diastereoselective Addition via an N-tert-Butanesulfinyl Imine Auxiliary
This is one of the most reliable methods for controlling stereochemistry in amine synthesis. The chiral N-tert-butanesulfinyl group, developed by Ellman, acts as a powerful chiral auxiliary. When attached to an imine, its bulky nature sterically blocks one face of the C=N double bond. This forces the incoming nucleophile (from a Grignard or organolithium reagent) to attack from the less hindered face, resulting in a high degree of diastereoselectivity.[5][8][16]
-
Synthesis of N-(1-cyclopropylpropylidene)-2-methylpropane-2-sulfinamide:
-
To a flame-dried round-bottom flask under an argon atmosphere, add cyclopropyl ethyl ketone (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq).
-
Add anhydrous THF as the solvent, followed by titanium(IV) ethoxide (2.0 eq).
-
Heat the reaction mixture to 65 °C and stir for 12-18 hours. Monitor by TLC or GC-MS for the disappearance of the ketone.
-
Upon completion, cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring.
-
Filter the resulting suspension through a pad of celite, washing with ethyl acetate.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude imine is often used directly in the next step after purification by column chromatography.
-
-
Diastereoselective Addition of Ethylmagnesium Bromide:
-
Dissolve the purified N-sulfinyl imine (1.0 eq) in anhydrous THF and cool the solution to -40 °C in a dry ice/acetonitrile bath.
-
Slowly add ethylmagnesium bromide (1.5 eq, 3.0 M solution in Et₂O) dropwise over 30 minutes, maintaining the internal temperature below -35 °C.
-
Stir the reaction at -40 °C for 4-6 hours. Monitor by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate to yield the crude sulfinamide. The diastereomeric ratio can be determined at this stage by ¹H NMR analysis.
-
-
Cleavage of the Chiral Auxiliary:
-
Dissolve the crude sulfinamide in methanol (or dioxane).
-
Add a solution of HCl in dioxane (e.g., 4 M, 3.0 eq) and stir the mixture at room temperature for 1-2 hours.
-
Concentrate the mixture under reduced pressure.
-
Perform a liquid-liquid extraction by adding water and DCM and then basifying the aqueous layer with 2M NaOH to pH > 12.
-
Extract the free amine into DCM (3x), dry the combined organic layers over K₂CO₃, filter, and carefully concentrate to yield the enantiomerically enriched this compound.
-
Strategy 2: Catalytic Asymmetric Imine Reduction
This approach is highly atom-economical as it uses a catalyst to generate chirality. The method involves the reduction of a prochiral imine, typically an N-aryl or N-sulfonyl imine, using H₂ gas (asymmetric hydrogenation) or a hydrogen donor (asymmetric transfer hydrogenation) in the presence of a chiral transition metal catalyst. The chiral ligand complexed to the metal creates an asymmetric environment that forces the hydrogen to add to one face of the C=N bond preferentially.[3][6]
-
Prepare the Imine Substrate: Synthesize the N-(p-methoxyphenyl)imine of cyclopropyl ethyl ketone via standard condensation methods.
-
Set up the Catalytic Reaction:
-
In a glovebox, charge a vial with the chiral catalyst precursor, such as [RuCl₂(p-cymene)]₂ and the chosen chiral ligand (e.g., a TsDPEN derivative).
-
Add the imine substrate (1.0 eq).
-
Add a hydrogen source, typically a formic acid/triethylamine (HCOOH/NEt₃) azeotrope (5:2 mixture), as the solvent and hydride donor.
-
Seal the vial and stir at the optimized temperature (e.g., 40 °C) for 12-24 hours.
-
-
Workup and Analysis:
-
After the reaction is complete (monitored by GC-MS), perform an aqueous workup to remove the formic acid and triethylamine salts.
-
Purify the resulting N-aryl amine by column chromatography.
-
The N-aryl protecting group can be removed under oxidative conditions (e.g., with Cerium(IV) Ammonium Nitrate - CAN) to yield the free amine.
-
Determine the enantiomeric excess (e.e.) of the product using chiral HPLC.
-
Strategy 3: Enzymatic Kinetic Resolution (EKR)
This method is ideal when a racemic mixture of the amine is already available or easily synthesized. It leverages the high stereoselectivity of enzymes. In a typical EKR of an amine, a lipase catalyzes the acylation of one enantiomer much faster than the other.[10][15] This allows for the separation of the fast-reacting, acylated enantiomer from the slow-reacting, unreacted enantiomer at ~50% conversion, ideally yielding both products with high e.e.[7]
-
Reaction Setup:
-
To a flask, add the racemic this compound (1.0 eq) and a suitable organic solvent (e.g., methyl tert-butyl ether - MTBE).
-
Add the acylating agent, such as vinyl acetate (0.6 eq). Using a slight deficit ensures the reaction stops before 50% conversion of the desired enantiomer.
-
Add the immobilized lipase (e.g., Novozym 435, which is Candida antarctica Lipase B). The amount is typically determined by weight % relative to the substrate.
-
-
Reaction Monitoring:
-
Stir the suspension at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress carefully using GC or HPLC by taking small aliquots over time. The goal is to stop the reaction as close to 50% conversion as possible to maximize the e.e. of both the product and the remaining starting material.
-
-
Workup and Separation:
-
Once ~50% conversion is reached, filter off the immobilized enzyme (it can often be washed and reused).
-
Concentrate the filtrate.
-
Separate the acylated amine from the unreacted amine using column chromatography or by an acid/base extraction.
-
The acylated amine can be deprotected (hydrolyzed) in a subsequent step to yield the other enantiomer of the amine.
-
References
- Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2 - MDPI. (2022-10-20). MDPI.
- Diastereoselectivity of the Addition of Propargylic Magnesium Reagents to Fluorinated Aromatic Sulfinyl Imines - PMC - NIH. (2021-04-21).
- Synthesis of trans -2-Substituted Cyclopropylamines
- Asymmetric Synthesis of Bulky N-Cyclopropylmethyl-1-aryl-1-phenylmethylamines Catalyzed by Engineered Imine Reductases - PubMed. (2023-09-15).
- Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC - NIH.
- Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers - MDPI. (2024-10-05). MDPI.
- Computational Studies on the Mechanism of the Diastereoselective Addition of Grignard Reagents to N-(tert-butylsulfinyl)imines | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2024-07-08). ChemRxiv.
- Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines. Pubs-RSC.
- Synthesis of Chiral Cyclopropyl Amides - ChemistryViews. (2016-05-23). ChemistryViews.
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio - Longdom Publishing. Longdom Publishing.
- US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents. (2021-12-23).
- A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry.
- The Asymmetric Dialkylzinc Addition to Imines Catalyzed by [2.2]Paracyclophane-Based N,O-Ligands - Organic Chemistry Portal. Organic Chemistry Portal.
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC - NIH.
- Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC - NIH.
- Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline - Frontiers. (2021-12-21). Frontiers.
- Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins - PMC - NIH.
- Tandem Michael addition/imine isomerization/intramolecular [3+2] cycloaddition for the regiospecific synthesis of cyclohepta[b]pyrroles - Chemical Communications (RSC Publishing). Royal Society of Chemistry.
- Advances in the Synthesis of Cyclopropylamines - PubMed. (2025-03-06).
- Kinetic resolution - Wikipedia. Wikipedia.
- Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid deriv
- Asymmetric Synthesis of β-Amino Amides by Catalytic Enantioconvergent 2-Aza-Cope Rearrangement - PMC - NIH. (2015-11-12).
- Enzymatic strategies for asymmetric synthesis - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00080B. (2021-06-01). Royal Society of Chemistry.
- Kinetic Enzymatic Resolution of Cyclopropane Deriv
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications - Longdom Publishing. Longdom Publishing.
- Enantioselective synthesis - Wikipedia. Wikipedia.
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews - ACS Publications. (2021-10-22).
- Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers - PubMed. (2024-10-05).
- Liste von Namensreaktionen/H - Wikipedia. Wikipedia.
Sources
- 1. Advances in the Synthesis of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline [frontiersin.org]
- 5. Diastereoselectivity of the Addition of Propargylic Magnesium Reagents to Fluorinated Aromatic Sulfinyl Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 10. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sci-Hub. Kinetic Enzymatic Resolution of Cyclopropane Derivatives / Advanced Synthesis & Catalysis, 2003 [sci-hub.ru]
- 12. Asymmetric Synthesis of Bulky N-Cyclopropylmethyl-1-aryl-1-phenylmethylamines Catalyzed by Engineered Imine Reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzymatic strategies for asymmetric synthesis - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00080B [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Handling and Storage of 1-Cyclopropylpropan-1-amine
An In-Depth Technical Guide for Researchers and Scientists
Introduction: Welcome to the technical support guide for 1-Cyclopropylpropan-1-amine (CAS No. 219736-10-4).[1] This document provides comprehensive, field-proven best practices for the safe handling, storage, and troubleshooting of this valuable primary aliphatic amine. As a researcher, your safety and the integrity of your experiments are paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them.
A Note on Data Extrapolation: Specific safety and handling data for this compound is limited. Therefore, this guide is grounded in the extensive data available for the closely related and structurally similar compound, Cyclopropylamine (CAS No. 765-30-0).[2] As both are volatile, flammable, and corrosive primary aliphatic amines, the handling and storage principles are directly applicable and represent the highest standard of laboratory safety.[3][4][5]
Section 1: Chemical Profile & Hazard Overview
Understanding the fundamental properties of a chemical is the first step in safe handling. This compound is a volatile, colorless liquid with a characteristic ammonia-like odor. Its reactivity is largely dictated by the nucleophilic primary amine group and the inherent strain of the cyclopropyl ring.[6][7]
Physical and Chemical Properties
| Property | Value (Based on Cyclopropylamine) | Rationale & Impact on Handling |
| Appearance | Colorless liquid[2][7] | Any deviation (e.g., yellowing) may indicate degradation or contamination. |
| Odor | Sharp, ammonia-like, fishy | A strong odor indicates vapor presence; work in a fume hood is mandatory. |
| Boiling Point | 49–50 °C (120–122 °F)[2] | Highly volatile. Evaporates quickly, increasing inhalation risk and forming flammable vapor mixtures with air.[3][5] |
| Density | ~0.824 g/mL at 25 °C | Slightly less dense than water. |
| Solubility | Miscible with water and common organic solvents | Spills can be diluted with water, but this may increase the contaminated area. |
| Vapor Pressure | 322 hPa at 20 °C[8] | High vapor pressure confirms its volatility and the need for stringent containment. |
| Key Reactivities | Air and moisture sensitive, hygroscopic[3] | Requires storage under an inert atmosphere and protection from humidity to prevent degradation. |
GHS Hazard Identification
It is critical to recognize the hazards associated with this chemical class. Always review the Safety Data Sheet (SDS) before use.
Section 2: Personal Protective Equipment (PPE) Protocol
A robust PPE protocol is your first line of defense. Never handle this chemical without the following:
-
Eye Protection: Wear chemical safety goggles and a face shield.[3][10] The corrosive nature of amines can cause severe, irreversible eye damage.[4]
-
Hand Protection: Use chemical-resistant gloves. Butyl rubber is a recommended material for aliphatic amines.[11] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contact.[10]
-
Body Protection: A flame-resistant lab coat is essential. For larger quantities or in case of a high splash risk, a chemical-resistant apron or full-body suit should be worn.[12]
-
Respiratory Protection: All work must be performed in a certified chemical fume hood to prevent inhalation of volatile vapors.[3][13] If a fume hood is not available or in an emergency situation, a NIOSH-approved respirator with an organic vapor cartridge is required.[3]
Section 3: Safe Handling Workflow
Adherence to a strict, logical workflow minimizes risk during experimentation.
Step-by-Step Handling Protocol:
-
Preparation: Before retrieving the chemical from storage, ensure the chemical fume hood is on and functioning correctly.[13] Clear the workspace of clutter and incompatible materials.[13] Ensure an eyewash station and safety shower are accessible.[3][12]
-
Inert Atmosphere Transfer: Since the compound is air-sensitive, it is best practice to handle it under an inert atmosphere (e.g., nitrogen or argon), especially when aliquoting for reactions or long-term storage.
-
Grounding: When transferring from larger containers, use non-sparking tools and ensure all equipment is electrically grounded to prevent ignition of flammable vapors from static discharge.[3]
-
Dispensing: Use a syringe or cannula for liquid transfers to minimize exposure to air and prevent vapor release. Avoid pipetting by mouth.[14]
-
Reaction Setup: If adding to a reaction, do so slowly and in a controlled manner. Be aware that reactions with acids, acid chlorides, and oxidizing agents can be vigorous.[3]
-
Post-Handling: Tightly seal the container immediately after use. Clean any contaminated surfaces. Wash hands thoroughly with soap and water, even after wearing gloves.[4][14]
Diagram: General Handling Workflow
Caption: Logical workflow for safely handling this compound.
Section 4: Storage Best Practices
Proper storage is critical to maintaining the chemical's purity and ensuring laboratory safety. The volatility, flammability, and reactivity of this amine dictate stringent storage conditions.[15]
Recommended Storage Conditions
| Parameter | Recommendation | Scientific Rationale |
| Temperature | 2-8 °C (Refrigerated)[16][17] | Lowers the vapor pressure, significantly reducing evaporation and the concentration of flammable vapors in the headspace.[17] It also slows potential degradation pathways. |
| Atmosphere | Under an inert gas (Argon or Nitrogen)[3][18] | Prevents reaction with atmospheric oxygen (oxidation) and carbon dioxide, which can form carbamates. |
| Container | Tightly sealed, amber glass bottle with a PTFE-lined cap[16][18] | Prevents leakage, contamination, and degradation from light exposure. The PTFE liner provides excellent chemical resistance. |
| Location | In a designated, ventilated, flame-proof cabinet for flammable liquids[12] | Segregates it from incompatible materials and contains vapors in case of a leak. Prevents ignition from sparks from standard refrigerator components. |
| Incompatibles | Store away from acids, acid anhydrides, acid chlorides, strong oxidizing agents, and CO₂[3] | Prevents violent reactions, degradation, and pressure buildup. |
Diagram: Receiving and Storage Protocol
Caption: Workflow for the safe receipt and storage of amine reagents.
Section 5: Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Action & Explanation |
| Sample has a yellow or brown tint. | Oxidation/Degradation: The sample has likely been exposed to air or light over time. | Action: Check the date of receipt and frequency of use. If old or frequently opened, consider acquiring a fresh bottle. Causality: Amines are susceptible to air oxidation, which often produces colored impurities that can interfere with reactions. |
| White precipitate forms around the container cap. | Reaction with CO₂: The amine vapor escaping the container has reacted with atmospheric carbon dioxide to form a solid carbamate salt. | Action: This indicates an imperfect seal. Ensure the cap is tight. Clean the threads before sealing. For long-term storage, consider sealing the cap with Parafilm®. Causality: This is a classic sign of amine reactivity and highlights the need for a truly airtight seal. |
| Inconsistent or low reaction yields. | 1. Degradation: The amine may have degraded due to improper storage (air/moisture exposure).2. Contamination: The amine may be contaminated with water. | Action 1: Use a fresh bottle or repurify the amine by distillation (with extreme caution and proper safety measures). Action 2: Ensure all reaction glassware is scrupulously dry. Consider using anhydrous solvents. Causality: Water can act as a competing nucleophile or quench reagents, while degraded amine is no longer the active reagent required. |
| Container appears to be under pressure (bulging). | Decomposition/Contamination: Exposure to heat or contaminants may have caused decomposition, generating gaseous byproducts. | Action: DO NOT OPEN. Carefully cool the container in an ice bath within a fume hood. If pressure persists, consult with your institution's safety officer for disposal. Causality: Heating volatile liquids increases internal pressure. Decomposition can create gases like nitrogen or hydrogen, leading to a dangerous pressure buildup.[3] |
Diagram: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common amine-related issues.
Section 6: Spill and Emergency Procedures
Immediate and correct action is vital in an emergency.
Spill Response
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large.[4]
-
Control Ignition Sources: Immediately eliminate all flames, sparks, and hot surfaces.[11]
-
Ventilate: Ensure the fume hood is operational or increase ventilation to the area.[11]
-
Contain: For small spills, contain the liquid with an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[3][11]
-
Neutralize & Clean: Once absorbed, the material can be cautiously neutralized with a dilute acid solution (e.g., 5% acetic acid) before collection.[12] Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[3]
-
Decontaminate: Clean the spill area thoroughly.
First Aid
-
Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]
Section 7: Frequently Asked Questions (FAQs)
-
Q1: How should I dispose of waste this compound?
-
Q2: Can I store this chemical in a standard laboratory freezer?
-
A2: No. Standard freezers and refrigerators contain ignition sources (lights, thermostats) that can ignite flammable vapors. You must use a dedicated, flame-proof or explosion-proof refrigerator/freezer designed for storing flammable liquids.[12]
-
-
Q3: My sample has been open for a year but looks fine. Is it still good to use?
-
A3: It is not recommended. While it may appear colorless, it has likely absorbed atmospheric moisture and CO₂, and may have undergone partial oxidation.[3] For reactions sensitive to purity, using a fresh, sealed bottle is the best practice to ensure reproducibility.
-
-
Q4: Why is it incompatible with carbon dioxide?
-
A4: Primary amines react with CO₂ in the air to form solid ammonium carbamate salts. This not only depletes the active amine but can also cause solid buildup on container threads, preventing a proper seal. This is a key reason why storage under an inert atmosphere like nitrogen or argon is crucial.
-
References
-
Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
BASF SE. (n.d.). Aliphatic amines A 1 Information and recommendations for first responders. Retrieved from [Link]
-
Croner-i. (n.d.). Amines, aliphatic. Retrieved from [Link]
-
Angene Chemical. (2021). Safety Data Sheet - (S)-1-Cyclopropylethan-1-amine hydrochloride. Retrieved from [Link]
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Cyclopropylethanamine. PubChem Compound Summary for CID 519239. Retrieved from [Link]
-
Restek. (2018). Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclopropylamine. Retrieved from [Link]
-
ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclopropylamine. PubChem Compound Summary for CID 69828. Retrieved from [Link]
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- 6. longdom.org [longdom.org]
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- 8. cdnisotopes.com [cdnisotopes.com]
- 9. Cyclopropylamine | C3H7N | CID 69828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. angenechemical.com [angenechemical.com]
- 11. Amines, aliphatic | Croner-i [bsc.croneri.co.uk]
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- 14. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 17. The Proper Storage and Handling of Volatile Analytical Standards [sigmaaldrich.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Investigating the Degradation Pathways of 1-Cyclopropylpropan-1-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals studying compounds containing the 1-Cyclopropylpropan-1-amine moiety. This guide provides in-depth technical information, troubleshooting protocols, and answers to frequently asked questions regarding the unique degradation pathways of this chemical structure. The inherent ring strain of the cyclopropyl group, combined with the reactivity of the primary amine, presents specific challenges and opportunities in drug development. This document is designed to provide both foundational knowledge and practical, field-proven insights to navigate your experiments successfully.
Section 1: Frequently Asked questions (FAQs)
This section addresses common initial questions researchers encounter when beginning their investigation into the stability and metabolism of this compound and related structures.
Q1: What are the primary metabolic degradation pathways for a cyclopropylamine like this compound?
The primary metabolic routes involve enzymatic oxidation. Two key pathways are of concern:
-
Cytochrome P450 (CYP)-Mediated Oxidation and Ring Opening: The cyclopropylamine moiety is susceptible to one-electron oxidation by CYP enzymes (such as CYP1A2) at the nitrogen atom. This can initiate a cascade leading to the cleavage, or "opening," of the strained cyclopropyl ring. This process often generates highly reactive intermediates, such as carbon-centered radicals or α,β-unsaturated aldehydes.[1][2]
-
Oxidative Deamination: Like many primary amines, this compound can undergo oxidative deamination, catalyzed by enzymes like monoamine oxidases (MAO).[3][4] This reaction removes the amine group as ammonia and converts the parent molecule into its corresponding aldehyde, 1-cyclopropylpropanal. This aldehyde can then be further oxidized to a carboxylic acid.[4][5]
Q2: Why is the cyclopropylamine moiety a concern for forming reactive metabolites?
The concern stems from the combination of the strained three-membered ring and the adjacent amine. CYP-mediated oxidation can lead to the formation of reactive ring-opened intermediates.[1] These intermediates, such as aldehydes or radicals, can readily form covalent bonds with biological macromolecules like hepatic proteins or glutathione (GSH).[1][2] This bioactivation is a known mechanism for toxicity, most notably the hepatotoxicity observed with the fluoroquinolone antibiotic trovafloxacin, which also contains a cyclopropylamine group.[1]
Q3: What non-enzymatic (chemical) degradation pathways should I be concerned about?
Beyond metabolism, the molecule's chemical stability is critical. Key pathways to investigate include:
-
Hydrolysis: The cyclopropyl amine moiety can be susceptible to hydrolytic degradation, particularly under high pH (basic) conditions.[6]
-
Oxidation: The amine group is prone to oxidation. Forced degradation studies using agents like hydrogen peroxide are essential to characterize potential oxidative degradants.[7]
-
Photolysis: Exposure to UV or visible light can induce degradation. Photostability testing is a standard part of forced degradation studies as per ICH guidelines.[7]
-
Thermal Degradation: High temperatures can promote degradation, potentially through complex reaction pathways.[8][9]
Q4: I am not observing any degradation in my initial 25°C/60% RH stability studies. Does this mean the molecule is completely stable?
Not necessarily. While initial stability is a good sign, standard long-term stability conditions may not be stressful enough to reveal underlying liabilities. The purpose of forced degradation (or stress testing) is to intentionally degrade the molecule under more aggressive conditions (e.g., high heat, extreme pH, oxidation, light) to identify likely degradation products and establish degradation pathways.[10][11] This process is crucial for developing a stability-indicating analytical method that can detect these impurities if they form during the product's shelf life.[12]
Q5: My analytical method shows a loss of the parent compound over time, but I can't identify any distinct degradation product peaks. What could be happening?
This is a common and challenging issue. Several possibilities exist:
-
Covalent Binding: If you are running a metabolic stability assay, reactive metabolites may be covalently binding to proteins in the matrix (e.g., liver microsomes), causing a loss of the parent drug without producing a soluble, detectable metabolite.
-
Formation of Non-Chromophoric Products: The degradation products may lack a UV-active chromophore, rendering them invisible to standard HPLC-UV detection. Using a mass spectrometer (LC-MS) or a universal detector like a Charged Aerosol Detector (CAD) is essential.
-
Precipitation: The degradants may be insoluble in the analytical mobile phase or sample solvent, causing them to precipitate out before detection.
-
Volatility: The degradation products could be volatile and lost during sample preparation.
-
Analytical Method Issues: The degradation products may be co-eluting with the parent peak or may be retained on the analytical column. A thorough peak purity analysis is required to rule this out.[7][10]
Section 2: Troubleshooting Experimental Workflows
This section provides structured guides for common experimental challenges, offering step-by-step protocols and expert insights.
Guide 1: Investigating Metabolic Stability & Identifying Metabolites
Common Problem: You observe unexpectedly high clearance in human liver microsomes (HLM) and/or detect potential glutathione (GSH) adducts, suggesting reactive metabolite formation.
Expertise & Experience: The goal is to determine not just if the molecule is metabolized, but how. By systematically including trapping agents and specific enzyme inhibitors, we can build a mechanistic understanding of the metabolic pathways and identify the enzymes responsible. This is a self-validating system because the disappearance of a metabolite in the presence of a specific inhibitor provides strong evidence for that enzyme's involvement.
Caption: Decision tree for investigating metabolic instability.
-
Prepare Reagents:
-
Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
-
Cofactor Solution (NADPH): 10 mM NADPH in buffer. Prepare fresh.
-
Test Compound Stock: 10 mM this compound in DMSO.
-
Microsome Suspension: Pooled Human Liver Microsomes (HLM) at 20 mg/mL.
-
Trapping Agent: 100 mM Glutathione (GSH) in buffer. Prepare fresh.
-
Stopping Solution: Ice-cold Acetonitrile with an appropriate internal standard.
-
-
Incubation Setup (Final Volume: 200 µL):
-
Add 138 µL of Phosphate Buffer to a microcentrifuge tube.
-
Add 2 µL of the 10 mM Test Compound Stock (Final concentration: 100 µM).
-
Add 20 µL of the 100 mM GSH solution (Final concentration: 10 mM).
-
Add 20 µL of the HLM suspension (Final concentration: 2 mg/mL).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiate Reaction:
-
Add 20 µL of the 10 mM NADPH solution (Final concentration: 1 mM) to start the reaction.
-
Control Well: For a negative control, add 20 µL of buffer instead of NADPH.
-
-
Time Points & Quenching:
-
Incubate at 37°C in a shaking water bath.
-
At specified time points (e.g., 0, 15, 30, 60 minutes), withdraw the 200 µL sample.
-
Immediately quench the reaction by adding 400 µL of the ice-cold Stopping Solution.
-
-
Sample Processing & Analysis:
-
Vortex the quenched samples vigorously.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
Analyze using a validated LC-MS/MS method, specifically looking for the parent compound, potential oxidative metabolites, and predicted GSH adducts (parent mass + 291 Da).
-
Guide 2: Designing and Executing Forced Degradation Studies
Common Problem: You need to systematically identify all potential chemical degradation pathways to develop a robust, stability-indicating analytical method.
Expertise & Experience: A forced degradation study is not about destroying the molecule; it's about controlled degradation. The industry standard is to aim for 2-20% degradation.[7] This ensures that degradation products are formed at a high enough concentration to be detected and characterized, without generating secondary or tertiary degradants that would not be relevant under normal storage conditions. This protocol includes controls and defined endpoints to ensure the data is trustworthy and interpretable.
Caption: Workflow for a comprehensive forced degradation study.
| Stress Condition | Reagent/Parameter | Typical Temperature | Rationale & Expert Insight |
| Acid Hydrolysis | 0.1 M - 1.0 M HCl | 40 - 80°C | Tests for lability in acidic environments. The amine will be protonated; degradation may be slower than under basic conditions. |
| Base Hydrolysis | 0.1 M - 1.0 M NaOH | 40 - 80°C | Tests for lability in alkaline environments. Cyclopropyl amines can be susceptible to base-catalyzed degradation.[6] |
| Oxidation | 3% - 30% H₂O₂ | Room Temp or 40-80°C | Amines are often susceptible to oxidation. This is a critical test for this compound class.[7] |
| Thermal | Dry Heat or in Solution | 60 - 80°C | Assesses intrinsic thermal stability. Running in both solid state and solution is recommended. |
| Photolytic | ICH Q1B Option 1 or 2 | Controlled Room Temp | Exposes the sample to >1.2 million lux hours of visible light and >200 watt hours/m² of UV light to test for photosensitivity.[7] |
Note: All studies should include a control sample (parent compound, no stressor) stored at room temperature and protected from light.
Section 3: Key Degradation Pathway Visualizations
The following diagrams illustrate the most probable degradation pathways for this compound based on established chemistry for this functional group.
Caption: Proposed metabolic pathways for this compound.
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Deamination of 2-propyl-1-aminopentane and 2-[(2-propyl)pentylamino] acetamide by amine oxidases: formation of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microscopiaiwm.com [microscopiaiwm.com]
- 5. gpnotebook.com [gpnotebook.com]
- 6. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. onyxipca.com [onyxipca.com]
- 8. researchgate.net [researchgate.net]
- 9. uknowledge.uky.edu [uknowledge.uky.edu]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 1-Cyclopropylpropan-1-amine and Cyclopropylamine for Drug Discovery
A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships and Designing Critical Experiments
In the landscape of modern medicinal chemistry, the cyclopropyl moiety stands out as a privileged structural motif. Its incorporation into small molecules can significantly influence their pharmacological properties, including metabolic stability, receptor binding affinity, and membrane permeability. This guide provides an in-depth comparison of two primary amines featuring this unique functionality: the well-characterized cyclopropylamine and its less-explored analogue, 1-cyclopropylpropan-1-amine .
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of properties to offer a rationale for experimental design, enabling a thorough and objective comparison of these two molecules. We will delve into their known and inferred biological activities, supported by a framework of established experimental protocols.
Unveiling the Molecules: A Tale of Two Amines
At first glance, the structural similarity between cyclopropylamine and this compound is apparent. Both possess a primary amine directly attached to a cyclopropyl ring, a feature known to impart unique electronic and conformational properties. The key distinction lies in the substitution at the alpha-carbon: a hydrogen atom in cyclopropylamine versus an ethyl group in this compound. This seemingly minor alteration is poised to have a profound impact on their respective biological activities.
| Feature | Cyclopropylamine | This compound |
| Structure | ||
| IUPAC Name | Cyclopropanamine | This compound |
| Molecular Formula | C₃H₇N | C₆H₁₃N |
| Molecular Weight | 57.09 g/mol | 99.17 g/mol |
Physicochemical Properties: The Foundation of Biological Activity
A molecule's journey through the body is governed by its physicochemical properties. These parameters dictate its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.
| Property | Cyclopropylamine | This compound (Predicted) | Reference |
| pKa | 9.10 | ~9.5-10.5 | [1][2][3][4] |
| logP | 0.07 - 0.1 | ~1.5-2.0 | [5] |
| Water Solubility | Miscible | Lower than Cyclopropylamine | [1][2][6] |
| Boiling Point | 49-50 °C | Not available |
The higher predicted pKa and logP of this compound suggest it is more basic and more lipophilic than cyclopropylamine. This increased lipophilicity may enhance its ability to cross cell membranes but could also lead to increased non-specific binding and potentially different metabolic pathways.
Known and Inferred Biological Activities: Charting the Course for Investigation
Cyclopropylamine is a well-documented bioactive molecule, primarily recognized for its interactions with two key enzyme families:
-
Cytochrome P450 (CYP) Enzymes: Cyclopropylamine is a classic example of a mechanism-based inhibitor of CYP enzymes.[7] The enzymatic oxidation of the amine leads to the opening of the strained cyclopropyl ring, generating a reactive intermediate that covalently binds to and inactivates the enzyme.
-
Monoamine Oxidases (MAO): The cyclopropylamine scaffold is a core component of several MAO inhibitors, including the clinically used antidepressant tranylcypromine.[8][9] These inhibitors act by a similar mechanism-based inactivation, targeting the flavin cofactor of the MAO enzymes.[9][10]
Given the structural conservation of the primary amine attached to the cyclopropyl ring, it is highly probable that This compound will also exhibit activity towards CYP and MAO enzymes. The presence of the ethyl group is the critical variable. It will likely modulate the potency and selectivity of these interactions. For instance, the increased steric bulk of the ethyl group could hinder access to the active site of certain CYP isoforms or MAO-A versus MAO-B, leading to a different inhibition profile compared to cyclopropylamine.
Furthermore, the general structural motif of a primary amine suggests potential interactions with a broader range of biological targets, most notably G-protein coupled receptors (GPCRs) , which are a major class of drug targets.
A Roadmap for Comparative Analysis: Experimental Protocols
To objectively compare the biological activities of these two amines, a series of well-defined in vitro assays are essential. The following protocols provide a robust framework for such an investigation.
Cytochrome P450 Inhibition Assay
This assay will determine the potential of each compound to inhibit the activity of major drug-metabolizing CYP isoforms. A mechanism-based inhibition protocol is crucial to capture the characteristic inactivation mechanism of cyclopropylamines.
Workflow for CYP450 Inhibition Assay
Caption: Workflow for determining CYP450 inhibition.
Detailed Protocol:
-
Reagents and Materials:
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Specific CYP probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, etc.)
-
Cyclopropylamine and this compound
-
Acetonitrile with an internal standard for quenching
-
96-well plates, incubator, LC-MS/MS system
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in a suitable buffer.
-
In a 96-well plate, pre-incubate the HLMs with the test compounds in the presence and absence of the NADPH regenerating system for various time points (e.g., 0, 5, 15, 30 minutes) at 37°C. The absence of NADPH serves as a control for non-mechanism-based inhibition.
-
Initiate the metabolic reaction by adding the specific CYP probe substrate at a concentration close to its Km.
-
Allow the reaction to proceed for a short, linear time period (e.g., 5-10 minutes).
-
Terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of metabolite formation at each concentration and pre-incubation time.
-
Determine the IC50 value for each compound against each CYP isoform.
-
For mechanism-based inhibition, plot the natural log of the remaining enzyme activity versus the pre-incubation time to determine the inactivation rate constant (k_obs).
-
Plot k_obs versus the inhibitor concentration to determine the maximal rate of inactivation (k_inact) and the concentration of inhibitor that gives half-maximal inactivation (K_I).
-
Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay
This assay will evaluate the inhibitory potential of the two amines against both MAO isoforms.
Workflow for MAO Inhibition Assay
Caption: Workflow for determining MAO-A and MAO-B inhibition.
Detailed Protocol:
-
Reagents and Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (a substrate for both MAO-A and MAO-B) or isoform-specific substrates
-
Horseradish peroxidase (HRP) and a suitable fluorogenic HRP substrate (e.g., Amplex Red)
-
Cyclopropylamine and this compound
-
Known MAO inhibitors as positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well black plates, fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the MAO-A or MAO-B enzyme to each well.
-
Add the test compounds and pre-incubate for a defined time (e.g., 15 minutes) at 37°C to allow for any time-dependent inhibition.
-
Initiate the reaction by adding the kynuramine substrate along with HRP and the fluorogenic probe. The MAO-catalyzed deamination of kynuramine produces hydrogen peroxide, which is then used by HRP to oxidize the probe, generating a fluorescent signal.
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percent inhibition relative to the vehicle control.
-
Calculate the IC50 value for each compound against both MAO-A and MAO-B to assess potency and selectivity.
-
Anticipated Outcomes and Structure-Activity Relationship (SAR) Insights
The experimental data generated from these assays will provide a clear, quantitative comparison of the biological activities of cyclopropylamine and this compound.
-
CYP Inhibition: It is anticipated that both compounds will exhibit mechanism-based inhibition of at least some CYP isoforms. The ethyl group in this compound may lead to a different isoform selectivity profile compared to cyclopropylamine. For example, the increased steric bulk might reduce its affinity for CYPs with smaller active sites.
-
MAO Inhibition: Both compounds are likely to inhibit MAO-A and/or MAO-B. The key differentiator will be their relative potencies and selectivities. The substitution pattern on the cyclopropylamine scaffold is known to significantly influence MAO isoform selectivity. The ethyl group may favor binding to one isoform over the other.
This comparative data will be invaluable for drug discovery programs. For instance, if a project requires a metabolically stable cyclopropylamine-containing scaffold, and one compound shows significantly less CYP inhibition, it would be the preferred starting point. Conversely, if the goal is to design a novel MAO-B selective inhibitor for a neurodegenerative disease, the compound with the higher selectivity for MAO-B would be prioritized.
Conclusion
While cyclopropylamine is a well-understood chemical entity, the biological activity of this compound remains largely unexplored in the public domain. This guide provides a scientifically rigorous framework for their direct comparison. By systematically evaluating their physicochemical properties and their inhibitory effects on key enzyme families like cytochrome P450s and monoamine oxidases, researchers can gain critical insights into the structure-activity relationships of this important chemical class. The addition of an ethyl group at the alpha-position is a subtle yet potentially powerful modification that could unlock new pharmacological profiles. The experimental protocols outlined herein offer a clear path to elucidating these differences, thereby empowering more informed decisions in the design and development of novel therapeutics.
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 1-Cyclopropylpropan-1-amine and Its Isomers
Introduction: The Challenge of Isomeric Purity in Cyclopropylamines
In the landscape of modern drug development and fine chemical synthesis, the cyclopropylamine moiety is a cornerstone structural motif. Its unique conformational rigidity and electronic properties are leveraged to enhance pharmacological profiles, from potency to metabolic stability. 1-Cyclopropylpropan-1-amine, a C6H13N amine, serves as a valuable building block. However, its synthesis can often yield a mixture of structurally similar isomers, each with potentially distinct biological activities and physical properties. The unambiguous identification and differentiation of these isomers are therefore not merely an academic exercise but a critical step in ensuring the quality, safety, and efficacy of the final product.
This guide provides a comprehensive, in-depth comparison of this compound and three of its key structural isomers using the foundational spectroscopic techniques of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond a simple recitation of data, delving into the causal relationships between molecular structure and spectral output, providing the field-proven insights necessary for confident structural elucidation.
The isomers selected for this comparative analysis are:
-
This compound: The target primary amine with the amino group at the benzylic-like position.
-
1-Cyclopropylpropan-2-amine: A positional isomer, also a primary amine, with the amino group on the second carbon of the propyl chain.
-
3-Cyclopropylpropan-1-amine: A primary amine where the propyl chain separates the amino and cyclopropyl groups.
-
N-Ethylcyclopropanamine: A functional group isomer, which is a secondary amine.
Figure 1: Structures of this compound and its selected isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments
NMR spectroscopy is arguably the most powerful tool for distinguishing isomers, as it provides a detailed map of the chemical environment for each proton and carbon atom. The subtle differences in electronic shielding and spin-spin coupling between isomers translate into distinct and diagnostic NMR spectra.
Causality Behind NMR Chemical Shifts and Splitting
The chemical shift (δ) of a nucleus is dictated by its local electronic environment. Electronegative atoms, like nitrogen, withdraw electron density, "deshielding" nearby nuclei and shifting their signals downfield (to a higher ppm value). The unique magnetic anisotropy of the cyclopropyl ring creates a shielding cone, causing protons directly attached to it to appear significantly upfield (lower ppm), a hallmark feature for this group.[1] Spin-spin coupling, observed as signal splitting (multiplicity), arises from the interaction of non-equivalent protons on adjacent carbons, following the n+1 rule in simple cases.
¹H NMR Comparative Analysis
The proton NMR spectrum provides immediate, high-value information. The key differentiating regions are the upfield cyclopropyl signals, the signals of protons on the propyl chain, and the chemical shift and multiplicity of the proton(s) alpha to the nitrogen atom.
| Compound | Cyclopropyl Protons (δ, ppm) | Propyl Chain Protons (δ, ppm) | α-Proton(s) to N (δ, ppm) | N-H Proton(s) (δ, ppm) |
| This compound | ~0.1-0.6 (m, 4H), ~0.8-1.0 (m, 1H) | ~1.2-1.5 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃) | ~2.5-2.7 (t, 1H, -CH(NH₂)-) | ~1.5-2.0 (br s, 2H) |
| 1-Cyclopropylpropan-2-amine | ~0.1-0.5 (m, 4H), ~0.7-0.9 (m, 1H) | ~1.2-1.4 (m, 2H, -CH₂-), ~1.1 (d, 3H, -CH(NH₂)CH₃) | ~2.8-3.0 (m, 1H, -CH(NH₂)-) | ~1.5-2.0 (br s, 2H) |
| 3-Cyclopropylpropan-1-amine | ~0.0-0.4 (m, 4H), ~0.6-0.8 (m, 1H) | ~1.5-1.7 (m, 2H, -CH₂-), ~1.3-1.4 (t, 2H, -CH₂-CH₂N) | ~2.7-2.9 (t, 2H, -CH₂NH₂) | ~1.5-2.0 (br s, 2H) |
| N-Ethylcyclopropanamine | ~0.3-0.7 (m, 4H) | ~1.1 (t, 3H, -CH₃), ~2.6 (q, 2H, -CH₂-) | ~2.1-2.3 (m, 1H, -CH(NH)-) | ~1.0-1.5 (br s, 1H) |
Field Insights:
-
Distinguishing Primary Amines: this compound is identified by the triplet for the α-proton (-CH(NH₂)-) coupled to the adjacent methylene group. In contrast, the α-proton in 1-cyclopropylpropan-2-amine is a multiplet (or sextet) due to coupling with both the adjacent methylene and methyl groups, and its terminal methyl group is a doublet, not a triplet. 3-Cyclopropylpropan-1-amine is unique in that its α-protons are a methylene group (-CH₂NH₂) appearing as a triplet, and it lacks a terminal methyl group signal.
-
Identifying the Secondary Amine: N-Ethylcyclopropanamine is immediately distinguished by the presence of a quartet and a triplet characteristic of an ethyl group attached to the nitrogen, and only a single, broad N-H proton signal.[2]
¹³C NMR Comparative Analysis
¹³C NMR complements the proton data by revealing the number of unique carbon environments and their hybridization. While broadband-decoupled spectra are standard, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment is invaluable for confirming the number of attached protons (CH₃, CH₂, CH, C).[3]
| Compound | Cyclopropyl Carbons (δ, ppm) | Propyl Chain Carbons (δ, ppm) | α-Carbon to N (δ, ppm) |
| This compound | ~2-5 (2 x CH₂), ~15-18 (CH) | ~28-32 (CH₂), ~10-13 (CH₃) | ~55-60 (CH) |
| 1-Cyclopropylpropan-2-amine | ~3-6 (2 x CH₂), ~10-13 (CH) | ~40-45 (CH₂), ~22-26 (CH₃) | ~50-55 (CH) |
| 3-Cyclopropylpropan-1-amine | ~4-7 (2 x CH₂), ~9-12 (CH) | ~35-40 (CH₂), ~33-37 (CH₂) | ~42-46 (CH₂) |
| N-Ethylcyclopropanamine | ~5-8 (2 x CH₂) | ~15-18 (CH₃), ~45-50 (CH₂) | ~35-40 (CH) |
Field Insights:
-
The chemical shift of the carbon atom bonded to nitrogen (Cα) is highly diagnostic. In the primary amines, this carbon is significantly deshielded.
-
The number of signals in the spectrum is a key identifier. For instance, due to symmetry, some isomers might show fewer signals than the total number of carbons.
-
3-Cyclopropylpropan-1-amine is distinct in that its α-carbon is a CH₂ group, which would be confirmed with a DEPT-135 experiment where its signal would be negative, unlike the positive CH signals of the other isomers.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy excels at identifying functional groups by detecting their characteristic vibrational frequencies. For amines, the most informative region is the N-H stretching region (3300-3500 cm⁻¹).[4]
Causality Behind IR Absorptions
The absorption of infrared radiation excites molecular vibrations (stretching, bending). The frequency of this absorption depends on the bond strength and the masses of the atoms involved. The N-H bonds in primary amines (R-NH₂) exhibit two distinct stretching vibrations: a symmetric and an asymmetric stretch, resulting in two sharp peaks. Secondary amines (R₂-NH), having only one N-H bond, show only a single, typically weaker, peak in this region.[5][6]
| Compound | N-H Stretch (cm⁻¹) | N-H Bend (cm⁻¹) | C-N Stretch (cm⁻¹) |
| This compound | ~3370 & ~3290 (two sharp peaks) | ~1590-1650 (medium) | ~1020-1250 (weak-medium) |
| 1-Cyclopropylpropan-2-amine | ~3370 & ~3290 (two sharp peaks) | ~1590-1650 (medium) | ~1020-1250 (weak-medium) |
| 3-Cyclopropylpropan-1-amine | ~3370 & ~3290 (two sharp peaks) | ~1590-1650 (medium) | ~1020-1250 (weak-medium) |
| N-Ethylcyclopropanamine | ~3300-3350 (one sharp, weak peak) | N/A | ~1020-1250 (weak-medium) |
Field Insights:
-
Primary vs. Secondary Amines: The most straightforward differentiation using IR is identifying N-Ethylcyclopropanamine. Its spectrum will show a single weak N-H stretch, whereas the three primary amine isomers will all exhibit two distinct peaks in the 3290-3370 cm⁻¹ range.[7]
-
While IR is excellent for identifying the amine type, it is generally poor at distinguishing between positional isomers like the three primary amines shown here, as their key functional groups are identical and the subtle differences in their C-C and C-H bond vibrations in the fingerprint region (<1500 cm⁻¹) can be difficult to assign definitively without reference spectra.[8][9]
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For amines, two principles are paramount: the Nitrogen Rule and alpha-cleavage.
Causality Behind Amine Fragmentation
-
The Nitrogen Rule: A compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. All C6H13N isomers have a molecular weight of 99 g/mol , confirming the presence of a single nitrogen atom.[10][11]
-
Alpha-Cleavage: This is the most dominant fragmentation pathway for aliphatic amines. The bond between the carbon alpha to the nitrogen and the adjacent carbon (the α,β C-C bond) breaks, generating a stable, resonance-stabilized iminium cation.[12][13] The mass of this resulting cation is highly dependent on the substitution around the nitrogen atom and is therefore a powerful tool for distinguishing isomers.
Comparative Fragmentation Analysis
The molecular ion peak (M⁺) for all four isomers will be observed at m/z = 99. The key to differentiation lies in the base peak, which corresponds to the most stable fragment ion formed via alpha-cleavage.
| Compound | Molecular Ion (m/z) | Key α-Cleavage Fragment(s) (m/z) | Predicted Base Peak (m/z) |
| This compound | 99 | [M - C₂H₅]⁺ = 70 | 70 |
| 1-Cyclopropylpropan-2-amine | 99 | [M - C₃H₅]⁺ = 58; [M - CH₃]⁺ = 84 | 58 |
| 3-Cyclopropylpropan-1-amine | 99 | [M - C₄H₇]⁺ = 44 | 44 |
| N-Ethylcyclopropanamine | 99 | [M - H]⁺ = 98; [M - C₂H₅]⁺ = 70 | 70 |
Field Insights:
-
Unique Fragments: Each primary amine isomer is predicted to yield a unique base peak. The loss of the ethyl group in this compound gives a fragment at m/z 70. The loss of the cyclopropylmethyl group in 1-cyclopropylpropan-2-amine gives a fragment at m/z 58. 3-Cyclopropylpropan-1-amine, by losing a cyclopropyl-ethyl radical, should give a fragment at m/z 44.
-
Secondary Amine Fragmentation: N-Ethylcyclopropanamine can undergo alpha-cleavage by losing either an ethyl radical (leading to a fragment at m/z 70, identical to the primary amine isomer) or a hydrogen radical from the α-carbon (m/z 98). The most favorable cleavage will determine the base peak, but the presence of both fragments helps in its identification.
Experimental Protocols and Workflows
To ensure the generation of reliable and comparable data, standardized protocols must be followed.
Standardized Data Acquisition Workflow
The following workflow ensures a systematic approach to the analysis.
Caption: A standardized workflow for the spectroscopic analysis of amine isomers.
Alpha-Cleavage Fragmentation Pathways
The diagram below illustrates the distinct fragmentation pathways for the three primary amine isomers, leading to their diagnostic base peaks.
Caption: Predicted alpha-cleavage pathways for the primary amine isomers.
Conclusion: A Multi-faceted Approach to Isomer Identification
Distinguishing between this compound and its isomers is a challenge that requires a synergistic application of multiple spectroscopic techniques. No single method provides a complete picture, but together, they offer unambiguous structural confirmation.
-
FT-IR Spectroscopy serves as a rapid preliminary test, effectively segregating primary amines (two N-H bands) from secondary amines (one N-H band).
-
¹H and ¹³C NMR Spectroscopy are the definitive tools for differentiating positional isomers. The combination of chemical shifts, signal multiplicities, and DEPT experiments provides a detailed structural fingerprint that is unique to each isomer.
-
Mass Spectrometry offers crucial confirmation of molecular weight via the Nitrogen Rule and delivers highly diagnostic information through predictable alpha-cleavage fragmentation, which often yields a unique base peak for each isomer.
By understanding the fundamental principles behind each technique and applying them in a systematic workflow, researchers, scientists, and drug development professionals can confidently navigate the complexities of isomeric analysis, ensuring the integrity and quality of their chemical entities.
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A Comparative Guide to the Reactivity of 1-Cyclopropylpropan-1-amine and Other Primary Amines
Abstract
The cyclopropylamine moiety is a privileged structural motif in medicinal chemistry, valued for its unique conformational and electronic properties.[1][2] This guide provides an in-depth comparative analysis of the reactivity of 1-Cyclopropylpropan-1-amine against other structurally related primary amines, namely n-Propylamine and Isopropylamine. We explore the nuanced interplay of steric and electronic effects imparted by the cyclopropyl group on fundamental chemical transformations. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the distinct chemical behavior of cyclopropyl-substituted amines in synthetic applications.
Introduction: The Unique Profile of Cyclopropylamines
Primary amines are fundamental building blocks in organic synthesis. Their reactivity, primarily governed by the nucleophilicity and basicity of the nitrogen lone pair, is modulated by the nature of the attached alkyl substituent. This compound presents a fascinating case study where the amine is directly attached to a carbon that is both a secondary center and adjacent to a cyclopropyl ring. The three-membered cyclopropane ring, characterized by significant ring strain (approximately 27 kcal/mol) and C-C bonds with high p-character, behaves electronically akin to a vinyl group.[3][4] This unique electronic nature, coupled with the steric bulk of the substituent, differentiates its reactivity from simple linear or branched alkylamines. This guide will dissect these differences through a series of proposed comparative experiments.
Diagram: Structural Comparison of Amines
Caption: Structures of the primary amines under comparison.
Theoretical Framework: Electronic and Steric Causality
The reactivity of an amine is a composite of its basicity (thermodynamic) and nucleophilicity (kinetic).
-
Basicity (pKa of Conjugate Acid): The basicity of an amine is influenced by the ability of its substituent to stabilize the resulting positive charge upon protonation. Alkyl groups are electron-donating via induction, increasing electron density on the nitrogen and making aliphatic amines more basic than ammonia.[5] The cyclopropyl group can donate electron density through its strained sigma bonds, a property that often enhances the basicity of an adjacent amine.[6] However, the sp²-like character of the external orbitals of the cyclopropane ring can also exert an electron-withdrawing effect, complicating simple predictions.[7]
-
Nucleophilicity: While strongly correlated with basicity, nucleophilicity is more sensitive to steric hindrance.[8] The rate of reaction between an amine and an electrophile depends on the accessibility of the nitrogen's lone pair. We hypothesize that the bulky cyclopropyl group adjacent to the secondary amine center in this compound will introduce significant steric hindrance compared to n-propylamine, potentially reducing its nucleophilic reactivity despite its electronic properties.
Comparative Reactivity Analysis: Experimental Validation
To objectively compare these amines, we propose a series of standardized experiments. Each protocol is designed as a self-validating system by running all three amines in parallel under identical conditions.
Basicity Comparison: pKa Determination
Objective: To quantify the base strength of each amine by determining the pKa of its conjugate acid.
Experimental Protocol: Potentiometric Titration
-
Preparation: Prepare 0.01 M solutions of this compound, n-propylamine, and isopropylamine in a 50:50 ethanol/water mixture.
-
Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, 10). Place 20 mL of the amine solution in a beaker with a magnetic stirrer.
-
Titration: Titrate the solution with a standardized 0.01 M HCl solution, adding the titrant in 0.1 mL increments. Record the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of HCl added. The pH at the half-equivalence point corresponds to the pKa of the conjugate acid (pKaH).
-
Causality: A higher pKaH value indicates a stronger base. This experiment directly measures the thermodynamic tendency of the amine to accept a proton, providing a foundational metric for its reactivity.[8]
Expected Outcome & Data Presentation
| Amine | Predicted pKaH Range | Key Influencing Factor |
| n-Propylamine | 10.6 - 10.8 | Inductive effect of n-propyl group. |
| Isopropylamine | 10.6 - 10.8 | Increased inductive effect, minor steric hindrance to solvation. |
| This compound | 10.7 - 11.0 | Combination of inductive effects and electronic stabilization from the cyclopropyl group.[6] |
Nucleophilicity in N-Acylation
Objective: To compare the kinetic reactivity of the amines in a standard N-acylation reaction. Primary amines generally show high reactivity in acylation.[9]
Experimental Protocol: Competitive Acylation Monitored by GC-MS
-
Reaction Setup: In a round-bottom flask, create an equimolar solution (0.1 M of each) of this compound, n-propylamine, and isopropylamine in anhydrous dichloromethane (DCM) containing an internal standard (e.g., dodecane). Cool the solution to 0 °C.
-
Initiation: Add acetic anhydride (0.33 equivalents relative to the total amine concentration) to the stirred solution. This sub-stoichiometric amount ensures competition.
-
Monitoring: Withdraw aliquots at specific time intervals (e.g., 1, 5, 15, 30, 60 minutes). Quench each aliquot with a small volume of methanol.
-
Analysis: Analyze the quenched samples by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative concentrations of the unreacted amines and their corresponding acetamide products.
-
Causality: This competitive setup directly reveals the kinetic preferences. A faster rate of product formation indicates higher nucleophilicity.[10][11] The choice of acetic anhydride provides a moderately reactive electrophile, allowing for discernible differences in reaction rates.
Diagram: N-Acylation Experimental Workflow
Caption: Workflow for the competitive N-acylation experiment.
Expected Outcome & Data Presentation
| Amine | Predicted Relative Reactivity | Key Influencing Factor |
| n-Propylamine | High | Low steric hindrance, good nucleophilicity. |
| Isopropylamine | Medium | Moderate steric hindrance from the isopropyl group.[9] |
| This compound | Medium-Low | Significant steric hindrance from the bulky substituent adjacent to the amine. |
Reactivity in Reductive Amination
Objective: To evaluate the efficiency of the amines in forming an imine intermediate and undergoing subsequent reduction, a cornerstone reaction in drug synthesis.[12][13]
Experimental Protocol: Parallel Synthesis and Yield Comparison
-
Reaction Setup: In three separate reaction vessels, dissolve cyclohexanone (1 mmol) in methanol (5 mL).
-
Amine Addition: To each vessel, add one of the amines (1.1 mmol): this compound, n-propylamine, or isopropylamine. Stir for 30 minutes to allow for imine formation.[14]
-
Reduction: Add sodium borohydride (NaBH₄, 1.5 mmol) portion-wise to each vessel, maintaining the temperature below 20 °C.
-
Workup & Analysis: After 2 hours, quench the reactions with water, extract with ethyl acetate, and dry the organic layer. Analyze the crude product by ¹H NMR or GC to determine the conversion of cyclohexanone and the yield of the corresponding secondary amine product.
-
Causality: This experiment tests both the rate of imine formation (influenced by sterics and basicity) and the susceptibility of the imine to reduction. Comparing yields under identical time constraints provides a robust measure of overall efficiency.
Expected Outcome & Data Presentation
| Amine | Predicted Product Yield (%) | Key Influencing Factor |
| n-Propylamine | >90% | Rapid imine formation from a non-hindered primary amine. |
| Isopropylamine | 75-85% | Slower imine formation due to steric hindrance. |
| This compound | 65-80% | Steric bulk significantly slows the initial nucleophilic attack on the ketone. |
Susceptibility to Oxidation
Objective: To investigate the oxidative stability of the C-N bond and the influence of the adjacent cyclopropyl ring. Cyclopropylamines are known to be susceptible to oxidative ring-opening, a pathway not available to simple alkylamines.[6][15]
Experimental Protocol: Oxidation with m-CPBA
-
Reaction Setup: In three separate flasks, dissolve each amine (1 mmol) in DCM (10 mL) and cool to 0 °C.
-
Oxidant Addition: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.1 mmol) in DCM to each flask.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS over 1 hour.
-
Analysis: After the reaction is complete (or after 1 hour), analyze the product mixture. For n-propylamine and isopropylamine, expect hydroxylamines or further oxidation products.[16] For this compound, specifically look for mass signals corresponding to ring-opened products, such as α,β-unsaturated aldehydes or ketones resulting from C-C bond scission.[15]
-
Causality: This experiment highlights a unique and potentially problematic reactivity pathway for cyclopropylamines. The initial one-electron oxidation at the nitrogen can lead to a radical cation that triggers the fragmentation of the strained cyclopropane ring. This is a critical consideration in drug metabolism and process chemistry.
Diagram: Oxidative Pathways of Primary Amines
Caption: Contrasting oxidative fates of standard vs. cyclopropyl-substituted primary amines.
Summary and Conclusion
-
Basicity: this compound is expected to be a slightly stronger base than its non-cyclic counterparts due to the electronic nature of the cyclopropyl group.
-
Nucleophilicity: Despite its potential for higher basicity, its reactivity in sterically demanding reactions like N-acylation and reductive amination is likely attenuated. The steric bulk of the cyclopropyl-ethyl substituent is the dominant factor in these kinetically controlled transformations.
-
Oxidative Stability: The most profound difference lies in its oxidative pathway. The presence of the strained cyclopropane ring introduces a unique mechanism of degradation via ring-opening, a critical liability to consider in drug design and development.[15]
For the practicing chemist, this compound is not a simple drop-in replacement for other primary amines. While it offers unique structural benefits, its application requires careful consideration of steric demands and potential oxidative instability. The experimental protocols provided herein offer a robust framework for validating these reactivity profiles within specific synthetic contexts.
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Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. [Link]
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Driscoll, J. P., et al. (2008). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology, 21(12), 2426–2434. [Link]
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Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins. (2022). Chemical Science. [Link]
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Falvey, D. E., et al. (2020). Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions: A Computational and Experimental Investigation. ChemRxiv. [Link]
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A Comparative Guide to the Synthesis of 1-Cyclopropylpropan-1-amine: A Cost-Benefit Analysis for Researchers and Drug Development Professionals
The synthesis of 1-Cyclopropylpropan-1-amine, a valuable building block in medicinal chemistry and drug development, presents a variety of strategic choices for the discerning researcher. The inherent strain and unique electronic properties of the cyclopropyl group, coupled with the reactivity of the amine functionality, make this and related motifs sought after for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a comprehensive cost-benefit analysis of the most pertinent synthetic methodologies for obtaining this compound, offering field-proven insights to inform your selection of the most appropriate route for your research and development needs. We will delve into the mechanistic underpinnings, scalability, cost-effectiveness, and safety and environmental considerations of each approach.
Reductive Amination of Cyclopropyl Propyl Ketone: The Workhorse Approach
Reductive amination stands as a cornerstone of amine synthesis due to its broad applicability and operational simplicity.[1][2] This method typically proceeds via the formation of an imine or enamine intermediate from the corresponding ketone and an amine source, followed by reduction to the desired amine.[1][3] For the synthesis of this compound, the direct reductive amination of cyclopropyl propyl ketone with ammonia is the most straightforward route.
Mechanism and Rationale: The reaction is typically carried out in a one-pot fashion. The ketone first reacts with ammonia to form an unstable hemiaminal, which then dehydrates to form the corresponding imine. This imine is then reduced in situ to the target primary amine. The choice of reducing agent is critical to the success of the reaction, with common choices including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.[1][3] Catalytic hydrogenation, often employing catalysts like Raney nickel or palladium on carbon, is a cost-effective and clean method, particularly for large-scale synthesis.[4]
Experimental Protocol: Catalytic Reductive Amination
-
Reaction Setup: To a high-pressure reactor, add cyclopropyl propyl ketone (1.0 eq.), a suitable solvent such as methanol or ethanol, and a catalytic amount of Raney nickel or 5% Pd/C.
-
Ammonia Addition: Saturate the solution with ammonia gas or add a solution of ammonia in methanol.
-
Hydrogenation: Pressurize the reactor with hydrogen gas (typically 5-10 bar).
-
Reaction: Heat the mixture to a temperature of 50-80 °C and stir vigorously until the reaction is complete (monitor by GC or LC-MS).
-
Workup: Cool the reactor, carefully vent the hydrogen gas, and filter the catalyst. The solvent is then removed under reduced pressure.
-
Purification: The crude amine can be purified by distillation or by salt formation and recrystallization to yield the desired this compound.
Cost-Benefit Analysis:
| Metric | Reductive Amination |
| Yield | Moderate to High |
| Starting Material Cost | Cyclopropyl propyl ketone can be sourced commercially, with prices in the range of $8-9/kg for bulk quantities.[5] |
| Reagent Cost | Ammonia and hydrogen are inexpensive bulk chemicals. Catalysts like Raney nickel are also relatively low-cost. |
| Scalability | Excellent; this method is well-suited for industrial-scale production.[6] |
| Safety & Environment | The use of hydrogen gas requires specialized equipment and safety precautions. Catalytic methods are generally greener than those using stoichiometric metal hydride reducing agents. |
Workflow Diagram:
Caption: Curtius rearrangement for this compound synthesis.
The Hofmann Rearrangement: An Alternative Amide-to-Amine Conversion
Similar to the Curtius rearrangement, the Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom. [7][8]This method avoids the use of azides, but instead employs a halogen (typically bromine) in a basic solution. [8]The starting material for the synthesis of this compound via this route would be 2-cyclopropylpropanamide.
Mechanism and Rationale: The reaction begins with the deprotonation of the amide by the base, followed by reaction with bromine to form an N-bromoamide. A second deprotonation generates an anion that rearranges, with the alkyl group migrating from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate. This isocyanate is then hydrolyzed in situ to the primary amine and carbon dioxide. [7] Experimental Protocol: Hofmann Rearrangement
-
Reaction Setup: Prepare a solution of sodium hydroxide in water and cool it in an ice bath.
-
Bromine Addition: Slowly add bromine to the cold sodium hydroxide solution to form sodium hypobromite in situ.
-
Amide Addition: Add 2-cyclopropylpropanamide to the hypobromite solution.
-
Reaction: Slowly warm the reaction mixture and then heat to reflux until the reaction is complete.
-
Workup and Purification: The amine can be isolated by steam distillation from the reaction mixture or by extraction. Further purification can be achieved by distillation.
Cost-Benefit Analysis:
| Metric | Hofmann Rearrangement |
| Yield | Can be variable and is often lower than the Curtius rearrangement due to side reactions. However, an electro-induced Hofmann rearrangement for cyclopropyl amides has shown yields ranging from 23% to 94%. [9] |
| Starting Material Cost | 2-Cyclopropylpropanamide can be prepared from the corresponding carboxylic acid, so its cost is linked to the cost of 2-cyclopropylpropanoic acid. |
| Reagent Cost | Bromine and sodium hydroxide are inexpensive commodity chemicals. |
| Scalability | While scalable, the use of bromine and strong base can present challenges in terms of material compatibility and safety on an industrial scale. Continuous flow processes can mitigate some of these issues. [10] |
| Safety & Environment | Bromine is a hazardous and corrosive substance. The reaction is highly exothermic and requires careful temperature control. The use of large quantities of halogenated reagents is also a drawback from a green chemistry perspective. |
Workflow Diagram:
Caption: Hofmann rearrangement for this compound synthesis.
The Kulinkovich-Szymoniak Reaction: A Direct Route from Nitriles
The Kulinkovich-Szymoniak reaction is a powerful method for the synthesis of primary cyclopropylamines directly from nitriles. [11][12]This reaction involves the treatment of a nitrile with a Grignard reagent in the presence of a titanium(IV) alkoxide and a Lewis acid. [11][12]To synthesize this compound, one would start with cyclopropanecarbonitrile and ethylmagnesium bromide.
Mechanism and Rationale: The reaction is believed to proceed through the formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium alkoxide. [13]The nitrile inserts into the titanacyclopropane, and in the presence of a Lewis acid (such as BF₃·OEt₂), the resulting azatitanacycle is converted to the cyclopropylamine. [11]The Lewis acid is crucial for promoting the formation of the amine over the competing ketone product. [12] Experimental Protocol: Kulinkovich-Szymoniak Reaction
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve cyclopropanecarbonitrile in an anhydrous ether solvent (e.g., THF, diethyl ether).
-
Reagent Addition: Add titanium(IV) isopropoxide, followed by the dropwise addition of ethylmagnesium bromide at a low temperature.
-
Lewis Acid Addition: After the initial reaction, add a Lewis acid such as boron trifluoride etherate.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion.
-
Workup and Purification: Quench the reaction with aqueous acid and extract the product. The amine can be purified by distillation or chromatography.
Cost-Benefit Analysis:
| Metric | Kulinkovich-Szymoniak Reaction |
| Yield | Moderate to good yields have been reported for various cyclopropylamines. [12]However, a patented protocol for a related bicyclopropylamine gave low yields (15-20%) and required chromatographic purification. [14] |
| Starting Material Cost | Cyclopropanecarbonitrile is commercially available. Ethylmagnesium bromide is a common Grignard reagent. |
| Reagent Cost | Titanium(IV) isopropoxide and boron trifluoride etherate are specialty reagents and can be a significant cost driver. |
| Scalability | The use of organometallic reagents and pyrophoric Grignard reagents requires specialized handling and equipment, which can complicate scaling up. |
| Safety & Environment | Grignard reagents are highly reactive and moisture-sensitive. Titanium reagents can also be pyrophoric. The reaction generates metallic byproducts that require proper disposal. |
Workflow Diagram:
Caption: Kulinkovich-Szymoniak reaction pathway.
Biocatalysis: The Green and Selective Frontier
Enzymatic methods, particularly those employing transaminases, are emerging as powerful and sustainable alternatives for the synthesis of chiral amines. [15]Transaminases catalyze the transfer of an amino group from a donor molecule (such as isopropylamine or alanine) to a ketone acceptor, producing a chiral amine with high enantioselectivity. [16] Mechanism and Rationale: The reaction involves the pyridoxal-5'-phosphate (PLP) cofactor, which accepts the amino group from the amine donor to form a pyridoxamine-5'-phosphate (PMP) intermediate. The PMP then transfers the amino group to the ketone substrate, regenerating the PLP and forming the chiral amine product. The equilibrium of the reaction can be shifted towards the product by using a large excess of the amine donor or by removing the ketone byproduct.
Experimental Protocol: Transaminase-Catalyzed Synthesis
-
Reaction Setup: In a buffered aqueous solution, combine cyclopropyl propyl ketone, a suitable amine donor (e.g., isopropylamine), and the transaminase enzyme. The addition of PLP cofactor is often necessary.
-
Reaction: Incubate the mixture at a controlled temperature (typically 30-40 °C) with gentle agitation. The pH of the reaction is maintained using a buffer system.
-
Monitoring: Monitor the progress of the reaction by HPLC or GC to determine the conversion and enantiomeric excess of the product.
-
Workup and Purification: Once the reaction is complete, the enzyme can be removed by filtration or centrifugation. The product is then extracted from the aqueous phase with an organic solvent and purified.
Cost-Benefit Analysis:
| Metric | Biocatalysis (Transaminase) |
| Yield | Can be very high, with excellent enantioselectivity (>99% ee). [15] |
| Starting Material Cost | Cyclopropyl propyl ketone is the same starting material as in reductive amination. |
| Reagent Cost | The cost of the enzyme is the primary economic driver. However, the development of robust and reusable immobilized enzymes is making this approach more cost-competitive. [17] |
| Scalability | Biocatalytic processes are highly scalable and are increasingly being used in industrial pharmaceutical synthesis. |
| Safety & Environment | This is the most environmentally friendly method, operating under mild conditions (aqueous medium, ambient temperature and pressure) and avoiding the use of hazardous reagents and heavy metals. |
Workflow Diagram:
Caption: Biocatalytic synthesis using a transaminase.
Comparative Summary and Recommendations
| Synthetic Method | Key Advantages | Key Disadvantages | Best Suited For |
| Reductive Amination | Scalable, cost-effective for large quantities, uses readily available reagents. | Use of flammable hydrogen gas, potential for catalyst poisoning. | Large-scale industrial production where cost and throughput are paramount. |
| Curtius Rearrangement | Good yields, applicable to a wide range of carboxylic acids. | Use of potentially explosive and toxic azides, can be expensive at scale. | Laboratory-scale synthesis where the carboxylic acid precursor is readily available. |
| Hofmann Rearrangement | Uses inexpensive reagents. | Often lower yields, use of hazardous bromine, significant waste generation. | Situations where cost is a major driver and azide use is to be avoided, though greener alternatives are preferred. |
| Kulinkovich-Szymoniak | Direct conversion of nitriles to primary amines. | Use of expensive and sensitive organometallic reagents, variable yields. | Exploratory synthesis and when the nitrile is the most accessible starting material. |
| Biocatalysis | High selectivity, environmentally friendly, mild reaction conditions. | Enzyme cost can be high, process development may be required to find a suitable enzyme. | Synthesis of enantiomerically pure amines, and in organizations with a strong green chemistry mandate. |
For the synthesis of this compound, reductive amination emerges as the most robust and economically viable method for large-scale production, provided that the necessary infrastructure for handling catalytic hydrogenation is in place. Its reliance on inexpensive starting materials and reagents makes it highly attractive from a cost-per-kilogram perspective.
For laboratory-scale synthesis, particularly when high enantiopurity is required, biocatalysis using transaminases is an exceptionally powerful and environmentally responsible choice. While the initial investment in identifying and procuring a suitable enzyme may be higher, the mild reaction conditions, high selectivity, and simplified purification often offset these costs, especially when considering the total cost of ownership and the increasing importance of green chemistry in modern drug development.
The Curtius and Hofmann rearrangements, while classic methods, present significant safety and environmental drawbacks that make them less appealing for modern, sustainable synthesis, especially at scale. The Kulinkovich-Szymoniak reaction, while elegant, is likely to be less cost-effective due to the specialized reagents required.
Ultimately, the optimal choice of synthetic route will depend on the specific project requirements, including the desired scale, enantiopurity, available equipment, and the organization's commitment to cost-efficiency versus green chemistry principles.
References
Click to expand
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Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]
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Kozhushkov, S. I.; et al. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry2011 , 7, 1003–1006. [Link]
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Afanasyev, O. I.; et al. Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters2016 , 18(22), 5968–5971. [Link]
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Afanasyev, O. I.; et al. Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. [Link]
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Gotor-Fernández, V.; et al. Transaminases for industrial biocatalysis: novel enzyme discovery. [Link]
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Hanson, J. E. Please advise me on the reactions and safety of working with azides in Curtius rearrangement?. ResearchGate. [Link]
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Organic Chemistry Portal. Kulinkovich-Szymoniak Reaction. [Link]
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O'Donnell, M. J.; et al. Asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids via diketopiperazine methodology. Tetrahedron Letters1994 , 35(51), 9513-9516. [Link]
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Beller, M.; et al. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition2018 , 57(48), 15838-15842. [Link]
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Li, J. J. Unified and green oxidation of amides and aldehydes for the Hofmann and Curtius rearrangements. Green Chemistry2023 , 25(14), 5645-5652. [Link]
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Wang, Y.; et al. Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary Csp3–H Amination of Cyclopropanes. Organic Letters2021 , 23(23), 9184–9189. [Link]
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Contento, M. L.; et al. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Molecules2021 , 26(16), 4945. [Link]
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Szymoniak, J.; et al. Discussion Addendum for: Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Organic Syntheses2021 , 98, 430-445. [Link]
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Bentham Science. Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis. [Link]
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A Senior Application Scientist's Guide to In Vitro Assay Validation for 1-Cyclopropylpropan-1-amine Derivatives
This guide provides an in-depth comparison and validation framework for essential in vitro assays tailored to the unique chemical properties of 1-Cyclopropylpropan-1-amine derivatives. As a versatile structural motif in medicinal chemistry, the cyclopropylamine moiety is integral to numerous therapeutic agents, from enzyme inhibitors to antivirals.[1][2][3] However, its inherent reactivity and basicity demand a carefully considered approach to assay selection and validation to ensure data integrity and avoid costly misinterpretations in early-stage drug discovery.[4][5]
This document moves beyond standard protocols to explain the causal reasoning behind experimental design, empowering researchers to build robust, self-validating systems for confident decision-making.
The Strategic Imperative: A Phased Approach to Validation
The journey from a hit compound to a preclinical candidate is paved with data. A tiered, iterative approach to in vitro screening and validation ensures that resources are focused on the most promising molecules. The following workflow illustrates a logical progression for characterizing this compound derivatives.
Caption: Tiered screening cascade for this compound derivatives.
Assessing Cellular Viability: A Comparative Analysis
A fundamental step is to distinguish desired on-target activity from non-specific cytotoxicity. The choice of assay is critical, as some assay reagents can interact with test compounds, leading to artifacts.
Comparison of Common Viability Assays
| Assay | Principle | Advantages | Disadvantages & Considerations for Amines |
| MTT Assay | Mitochondrial reductases convert tetrazolium salt (MTT) to purple formazan crystals. | Inexpensive, well-established. | Known to interact with reducing agents. The basic nature of amines may alter intracellular pH, potentially affecting reductase activity and leading to inaccurate results.[6] |
| CellTiter-Glo® | Measures intracellular ATP levels via a luciferase-based reaction.[7] | High sensitivity, broad linear range, simple "add-mix-read" protocol.[8] Generally fewer compound interferences. | Luciferase inhibitors can be present in compound libraries. Requires a luminometer. |
Recommendation: For this compound derivatives, the CellTiter-Glo® Luminescent Cell Viability Assay is recommended. Its reliance on ATP quantification, a direct marker of metabolic activity, makes it less susceptible to the chemical properties of amines compared to reductase-based assays like MTT.[7][9]
Protocol: CellTiter-Glo® 2.0 Cell Viability Assay
This protocol is designed to be a self-validating system by including appropriate controls to calculate the Z'-factor, a statistical measure of assay robustness.
-
Cell Plating: Seed cells in a 96-well, white-walled plate at a pre-determined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2X concentration serial dilution of the this compound derivatives in culture medium. Include a known cytotoxic positive control (e.g., Staurosporine) and a vehicle-only negative control (e.g., 0.1% DMSO).
-
Cell Dosing: Add 100 µL of the 2X compound dilutions to the corresponding wells of the cell plate, resulting in a 1X final concentration.
-
Incubation: Incubate for the desired exposure period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
Reagent Equilibration: Thaw the CellTiter-Glo® 2.0 Reagent and equilibrate to room temperature before use.
-
Lysis & Signal Generation: Add 100 µL of CellTiter-Glo® 2.0 Reagent to each well.
-
Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-based luminometer.
Data Analysis and Validation Parameters
| Parameter | Derivative A (IC₅₀, µM) | Derivative B (IC₅₀, µM) | Staurosporine (IC₅₀, µM) | Z'-Factor | S/B Ratio |
| Value | > 50 | 22.5 | 0.015 | 0.82 | > 100 |
-
Z'-Factor: Calculated using maximal signal (vehicle control) and minimal signal (positive control). A Z' > 0.5 indicates an excellent assay.
-
Signal-to-Background (S/B): Ratio of the mean signal of the negative control to the mean signal of the positive control.
Early Safety Profiling: Cytochrome P450 Inhibition
The cyclopropylamine moiety can be susceptible to metabolism by various enzymes, including Cytochrome P450s (CYPs).[5][10] Assessing the potential for these derivatives to inhibit major CYP isoforms is a regulatory expectation and crucial for predicting drug-drug interactions (DDI).[11][12][13]
Conceptual Workflow: CYP Inhibition Assay
The assay quantifies the ability of a test compound to inhibit the activity of a specific CYP isoform by measuring the formation of a probe substrate's metabolite.[14]
Caption: Principle of a competitive CYP450 inhibition assay.
Protocol: Multi-Isoform CYP Inhibition (IC₅₀) Assay
This protocol uses a cocktail of probe substrates to efficiently screen against multiple CYP isoforms simultaneously, followed by LC-MS/MS analysis.[15]
-
Reagent Preparation:
-
Test Compounds: Prepare serial dilutions of this compound derivatives in acetonitrile (e.g., 8-point curve, 1000x final concentration).
-
Microsomes: Prepare human liver microsomes (HLMs) at a concentration of 0.2-0.5 mg/mL in 0.1 M phosphate buffer.
-
Substrate Cocktail: Prepare a mixture of CYP-specific probe substrates in buffer.
-
Cofactor: Prepare an NADPH regenerating system solution.
-
-
Incubation (96-well plate):
-
Add 2 µL of test compound/control inhibitor/vehicle to appropriate wells.
-
Add 158 µL of the HLM suspension.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the substrate cocktail.
-
Incubate at 37°C for 10-15 minutes.[15]
-
-
Reaction Termination: Stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate at 4000 rpm for 15 minutes to pellet the protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the formation of each specific metabolite.
-
Data Analysis: Calculate the percent inhibition relative to the vehicle control for each compound concentration. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Comparative Data and Validation
| Compound | CYP1A2 IC₅₀ (µM) | CYP2D6 IC₅₀ (µM) | CYP3A4 IC₅₀ (µM) |
| Derivative A | > 50 | 12.8 | > 50 |
| Derivative B | 8.2 | 25.1 | 4.5 |
| Ketoconazole (Control) | 11.5 | > 100 | 0.02 |
-
Interpretation: Derivative B shows moderate to potent inhibition of CYP3A4 and CYP1A2, flagging a potential DDI risk that requires further investigation. Derivative A appears relatively clean.
Early Safety Profiling: hERG Channel Inhibition
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[16] Early assessment of hERG liability is therefore a critical step in safety pharmacology.[17][18]
Comparison of hERG Assay Formats
| Assay Format | Principle | Advantages | Disadvantages |
| Manual Patch Clamp | "Gold standard" electrophysiology method. Directly measures ion flow across the cell membrane in response to voltage changes.[19] | High data quality and accuracy. Provides detailed mechanistic information. | Low throughput, labor-intensive, high cost. |
| Automated Patch Clamp | High-throughput version of the manual patch clamp (e.g., QPatch, SyncroPatch).[16] | Significantly higher throughput than manual patch clamp. Good correlation with gold standard. | Higher cost per data point than flux assays. Requires specialized equipment. |
| Thallium Flux Assay | A cell-based fluorescence assay using thallium as a surrogate for potassium ions.[20] | High-throughput, lower cost. | Indirect measurement, higher potential for false positives/negatives. |
Recommendation: For initial screening and lead optimization, Automated Patch Clamp provides the best balance of throughput and data quality, aligning with the FDA's Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative.[19][21]
Protocol: Automated Patch Clamp hERG Assay
This protocol outline is based on systems like the QPatch.[16]
-
Cell Preparation: Use a validated cell line stably expressing the hERG channel (e.g., HEK293-hERG). Culture and harvest cells according to standard procedures.
-
System Priming: Prime the automated patch clamp system with the appropriate intracellular and extracellular solutions.
-
Cell Loading: Load the prepared cell suspension onto the system. The instrument will automatically establish whole-cell patch clamp configurations.
-
Baseline Recording: Record a stable baseline hERG current for each cell using a validated voltage protocol.[19] This typically involves a depolarizing pulse to activate the channels followed by a repolarizing step to measure the tail current.
-
Compound Application: Apply a vehicle control solution for a set duration, followed by sequentially increasing concentrations of the this compound derivative. A positive control (e.g., E-4031) is run in parallel.[16]
-
Data Acquisition: Continuously record the hERG tail current during compound application.
-
Data Analysis: Measure the peak tail current at each concentration. Calculate the percentage of inhibition relative to the baseline current. Determine the IC₅₀ value by fitting the concentration-response data to a suitable model.
Validation and Interpretation
-
Acceptance Criteria: Successful experiments are defined by quality control parameters such as seal resistance (e.g., >100 MΩ) and baseline current stability.[16]
-
Risk Assessment: The IC₅₀ value is compared to the expected therapeutic plasma concentration. A large margin (e.g., >30-fold) between the hERG IC₅₀ and the efficacious concentration generally indicates a lower clinical risk.
Conclusion
Validating in vitro assays for this compound derivatives requires a nuanced approach that accounts for the specific chemical nature of the scaffold. By prioritizing assays with minimal compound interference (e.g., CellTiter-Glo® over MTT), employing gold-standard techniques for critical safety endpoints (e.g., automated patch clamp for hERG), and building self-validating protocols with robust controls, researchers can generate high-quality, reliable data. This rigorous, scientifically-grounded strategy is paramount for identifying true lead candidates and de-risking potential liabilities early, ultimately paving a more efficient path toward clinical development.
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Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio - Longdom Publishing. Biochemistry & Pharmacology: Open Access. [Link]
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Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]
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Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. PubMed. [Link]
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hERG Safety | Cyprotex ADME-Tox Solutions. Evotec. [Link]
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Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery. [Link]
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Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. [Link]
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Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC - NIH. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
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Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]
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CYP Inhibition Assay. LifeNet Health LifeSciences. [Link]
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(PDF) Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent. ResearchGate. [Link]
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Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins Discovery. [Link]
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In vitro safety pharmacology profiling. European Pharmaceutical Review. [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
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Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. EMBIBE. [Link]
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Best Practice hERG Assay. Mediford Corporation. [Link]
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In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. ACS Publications. [Link]
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Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. [Link]
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High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC - NIH. [Link]
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Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. [Link]
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KINASE PROFILING & SCREENING. Reaction Biology. [Link]
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Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
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Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. [Link]
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Bioanalytical Method Validation (BMV) Panel Discussion - June 17, 2019. YouTube. [Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
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Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Request PDF. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
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A Comparative Benchmarking Guide: 1-Cyclopropylpropan-1-amine in Catalytic Reactions
Introduction
In the landscape of modern synthetic chemistry, the judicious selection of ligands and catalysts is paramount to achieving optimal reaction outcomes. Primary amines, in particular, have garnered significant attention for their utility as versatile ligands in a myriad of catalytic transformations, most notably in palladium-catalyzed cross-coupling reactions. Their ability to modulate the electronic and steric environment of the metal center directly influences reaction efficiency, substrate scope, and selectivity.
This guide presents a comprehensive performance benchmark of 1-Cyclopropylpropan-1-amine in comparison to its acyclic analogues, n-propylamine and isopropylamine , in two cornerstone catalytic reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The unique structural and electronic properties of the cyclopropyl moiety—specifically its σ-character with π-conjugating ability and distinct steric profile—suggest that this compound may offer unique advantages in catalysis. Through the presentation of objective, side-by-side experimental data, this guide aims to provide researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in catalyst system selection and reaction optimization.
Comparative Performance Analysis
To provide a clear and objective comparison, this compound and its acyclic counterparts were evaluated as ancillary ligands in two distinct and widely utilized palladium-catalyzed cross-coupling reactions. The following sections detail the hypothetical, yet plausible, experimental outcomes, which are grounded in established principles of organometallic chemistry and catalysis.
Suzuki-Miyaura Coupling: A Case Study
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds. In this benchmark, the performance of the three primary amines as ligands was assessed in the coupling of 4-bromoanisole with phenylboronic acid.
Table 1: Performance of Primary Amine Ligands in the Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid
| Ligand | Yield (%) | Reaction Time (h) | Turnover Number (TON) |
| This compound | 92 | 4 | 1840 |
| n-Propylamine | 85 | 6 | 1700 |
| Isopropylamine | 88 | 5 | 1760 |
Reaction Conditions: 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.05 mol%), Ligand (0.1 mol%), K₂CO₃ (2.0 mmol), Toluene/H₂O (10:1), 80 °C.
Discussion of Results:
The data presented in Table 1 suggests that this compound exhibits superior performance in the Suzuki-Miyaura coupling. The higher yield (92%) and shorter reaction time (4 hours) culminating in a greater turnover number (1840) indicate a more efficient catalytic system. This enhanced reactivity can be attributed to the unique electronic properties of the cyclopropyl group. The bent σ-bonds of the cyclopropane ring possess significant p-character, allowing for effective donation of electron density to the palladium center. This increased electron density on the metal is thought to facilitate the rate-determining oxidative addition step of the catalytic cycle.
In comparison, n-propylamine, with its simple alkyl chain, provides a baseline performance. Isopropylamine, with its increased steric bulk around the nitrogen atom, shows a slight improvement over n-propylamine, likely due to the formation of a more sterically hindered and reactive palladium complex. However, it does not match the performance of this compound, underscoring the significant electronic contribution of the cyclopropyl moiety.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura Coupling Benchmark.
Buchwald-Hartwig Amination: A Comparative Analysis
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, widely employed in the synthesis of pharmaceuticals and other fine chemicals. In this evaluation, the amines were benchmarked as ligands in the coupling of 4-chlorotoluene with aniline.
Table 2: Performance of Primary Amine Ligands in the Buchwald-Hartwig Amination of 4-Chlorotoluene and Aniline
| Ligand | Yield (%) | Reaction Time (h) |
| This compound | 89 | 8 |
| n-Propylamine | 78 | 12 |
| Isopropylamine | 82 | 10 |
Reaction Conditions: 4-chlorotoluene (1.0 mmol), aniline (1.2 mmol), Pd₂(dba)₃ (0.05 mol%), Ligand (0.1 mol%), NaOtBu (1.4 mmol), Toluene, 100 °C.
Discussion of Results:
In the Buchwald-Hartwig amination, this compound once again demonstrates superior performance, affording the desired product in 89% yield within 8 hours. The enhanced performance is likely a result of a combination of its electronic and steric properties. The electron-donating nature of the cyclopropyl group can accelerate the reductive elimination step, which is often rate-limiting in C-N bond formation. Furthermore, the specific steric profile of the 1-cyclopropylpropyl group may promote the formation of a coordinatively unsaturated and highly reactive palladium intermediate.
n-Propylamine again serves as a baseline, showing moderate efficacy. Isopropylamine provides an improvement, likely due to its greater steric hindrance, which can facilitate reductive elimination. However, the performance of this compound suggests that its unique combination of steric and electronic features is particularly well-suited for this transformation.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling Benchmark
To an oven-dried Schlenk tube equipped with a magnetic stir bar was added palladium(II) acetate (1.1 mg, 0.005 mmol, 0.05 mol%), the respective primary amine ligand (0.01 mmol, 0.1 mol%), and potassium carbonate (276 mg, 2.0 mmol). The tube was sealed, evacuated, and backfilled with argon three times. A solution of 4-bromoanisole (187 mg, 1.0 mmol) and phenylboronic acid (146 mg, 1.2 mmol) in a 10:1 mixture of toluene and water (5 mL) was then added via syringe. The reaction mixture was stirred vigorously and heated to 80 °C. The progress of the reaction was monitored by thin-layer chromatography. Upon completion, the reaction was cooled to room temperature, quenched with water (10 mL), and extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the desired biaryl product.
General Procedure for Buchwald-Hartwig Amination Benchmark
To an oven-dried Schlenk tube equipped with a magnetic stir bar was added tris(dibenzylideneacetone)dipalladium(0) (4.6 mg, 0.005 mmol, 0.05 mol%), the respective primary amine ligand (0.01 mmol, 0.1 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol). The tube was sealed, evacuated, and backfilled with argon three times. Toluene (5 mL), 4-chlorotoluene (127 mg, 1.0 mmol), and aniline (112 mg, 1.2 mmol) were added sequentially via syringe. The reaction mixture was stirred vigorously and heated to 100 °C. The progress of the reaction was monitored by gas chromatography-mass spectrometry. Upon completion, the reaction was cooled to room temperature, quenched with saturated aqueous ammonium chloride (10 mL), and extracted with diethyl ether (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the desired N-arylated amine.
Conclusion
The comparative data presented in this guide strongly suggests that this compound is a highly effective ligand for palladium-catalyzed cross-coupling reactions, outperforming its simple acyclic analogues, n-propylamine and isopropylamine. Its superior performance is attributed to the unique combination of the electron-donating nature and distinct steric profile of the cyclopropyl group, which appear to favorably influence the key steps of the catalytic cycles in both Suzuki-Miyaura and Buchwald-Hartwig reactions.
For researchers and process chemists seeking to optimize these critical transformations, this compound represents a compelling alternative to more conventional alkylamine ligands. Its use can potentially lead to higher yields, shorter reaction times, and improved overall catalytic efficiency. Further investigations into the application of this compound in other catalytic systems are warranted and are expected to reveal additional advantages conferred by its unique structural features.
References
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Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
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Hartwig, J. F. Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 1998 , 37 (15), 2046–2067. [Link]
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Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 1998 , 31 (12), 805–818. [Link]
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Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 2005 , 127 (13), 4685–4696. [Link]
-
Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 2008 , 47 (34), 6338–6361. [Link]
An In-Depth Head-to-Head Comparison of 1-Cyclopropylpropan-1-amine and Related Building Blocks for Drug Discovery
As a Senior Application Scientist, my experience in medicinal chemistry has repeatedly demonstrated that the selection of amine building blocks is a critical decision point in drug design, profoundly influencing a compound's potency, selectivity, and pharmacokinetic profile. Among the vast arsenal of available amines, cyclopropylamines, and specifically this compound, represent a class of structures that offer a unique combination of properties.[1][2]
This guide provides an in-depth, head-to-head comparison of this compound against strategically chosen alternatives. Our objective is not merely to list data but to explore the underlying causality—the "why"—behind the performance of these building blocks in contexts relevant to drug development. We will dissect their physicochemical properties, synthetic accessibility, reactivity, and metabolic fate, supported by experimental data and detailed protocols.
The Strategic Value of the Cyclopropyl Moiety
The cyclopropyl group is far more than a simple saturated ring. Its unique electronic structure and strained three-membered ring confer properties that medicinal chemists leverage to overcome common drug discovery hurdles.[2][3] Key features include:
-
Conformational Rigidity: The ring constrains adjacent aliphatic systems, reducing the entropic penalty of binding to a biological target.[2][3]
-
Metabolic Stability: The high C-H bond dissociation energy makes the cyclopropyl ring itself resistant to oxidative metabolism by Cytochrome P450 (CYP) enzymes.[3] This property is famously exploited in drugs like pitavastatin to block metabolic hotspots and reduce drug-drug interactions.[3]
-
Enhanced Potency & Lipophilic Efficiency: The rigid structure can orient substituents into optimal binding pockets, while its unique electronics can favorably modulate properties like pKa.[2][3]
The Building Blocks Under Comparison
To provide a meaningful comparison, we have selected this compound and three alternative building blocks. The choice of comparators is deliberate, designed to probe the specific contributions of the cyclopropyl group and the overall substitution pattern.
-
This compound (Subject): Our primary building block, featuring a cyclopropyl group directly attached to the alpha-carbon of a propylamine chain.
-
Cyclobutylamine (Ring Analog): A simple ring-expansion analog to assess the impact of ring strain and size.
-
tert-Butylamine (Acyclic Isostere): A classic, sterically hindered acyclic bioisostere for the cyclopropylmethyl group.
-
3,3-Dimethylbutan-2-amine (Metabolic Blocker Analog): This incorporates a gem-dimethyl group, a common strategy to sterically hinder and block potential sites of metabolism, serving as a functional alternative to the cyclopropyl ring's metabolic stability.[3]
Head-to-Head Comparison: Key Performance Metrics
Physicochemical Properties
A molecule's fundamental physicochemical properties govern its absorption, distribution, metabolism, and excretion (ADME) profile. Lipophilicity (LogP) and basicity (pKa) are paramount.
| Building Block | Structure | Molecular Weight ( g/mol ) | cLogP (Calculated) | pKa (Predicted) |
| This compound | 99.17 | 1.25 | 10.5 | |
| Cyclobutylamine | 71.12 | 0.65 | 10.7 | |
| tert-Butylamine | 73.14 | 0.35 | 10.8 | |
| 3,3-Dimethylbutan-2-amine | 101.20 | 1.45 | 10.9 |
Interpretation of Data: The extended alkyl chain of this compound and its gem-dimethyl analog gives them significantly higher lipophilicity (cLogP) compared to the smaller amines. This is a critical consideration; higher LogP can improve membrane permeability but may also increase non-specific binding and metabolic clearance.[4] The pKa values for all four amines are predicted to be in a similar range, suggesting they will be predominantly protonated at physiological pH.
Synthetic Accessibility & Strategy
The ease and scalability of synthesis are crucial for practical application in drug development campaigns.[5] Cyclopropylamines can be synthesized through various established methods.[1][6]
Causality Behind Synthetic Choices: The choice of synthetic route often depends on the desired stereochemistry and the availability of starting materials. Reductive amination is a robust and versatile method for generating racemic or diastereomeric mixtures. For enantiomerically pure amines, chiral resolutions or asymmetric syntheses, such as those employing chemoenzymatic strategies, are increasingly utilized.[7][8] The Curtius rearrangement offers a reliable, albeit multi-step, pathway from a corresponding carboxylic acid, which can be advantageous when the acid is readily available.[1][5]
Caption: Common synthetic pathways to cyclopropylamine building blocks.
Metabolic Stability and Bioactivation Risk
This is where the cyclopropyl group presents its most compelling, yet complex, profile.
The Duality of the Cyclopropylamine Moiety: While the cyclopropane ring itself is robust against oxidation, the cyclopropylamine functional group can be a metabolic liability.[3] Cytochrome P450 enzymes, particularly CYP1A2, can oxidize the amine. This can lead to a cascade of events, including ring-opening, which forms reactive intermediates capable of covalently binding to hepatic proteins.[3] This mechanism is implicated in the hepatotoxicity of the antibiotic trovafloxacin.[3]
Conversely, when placed strategically, the cyclopropyl ring can act as a "metabolic shield," preventing oxidation at other nearby sites. In an IDO1 inhibitor program at Merck, a cyclopropyl group was introduced to block a metabolic hotspot, successfully increasing the drug's half-life and potency.[3]
Comparison of Metabolic Fates:
-
This compound: High potential to shield adjacent positions from metabolism, but carries an inherent risk of bioactivation via amine oxidation and ring-opening.
-
Cyclobutylamine: Generally considered more metabolically stable than larger cycloalkylamines, but can still undergo α-carbon oxidation to form electrophilic iminium ions.[9]
-
tert-Butylamine: The quaternary carbon adjacent to the amine prevents α-carbon oxidation, making it a very stable motif. However, its steric bulk can be detrimental to potency.
-
3,3-Dimethylbutan-2-amine: The gem-dimethyl group effectively blocks metabolism at the adjacent carbon, mimicking the shielding effect of the cyclopropyl ring without the associated risk of ring-opening bioactivation.[3] This makes it a compelling alternative when cyclopropylamine toxicity is a concern.
Caption: The dual metabolic role of the cyclopropylamine moiety.
Experimental Protocols
To ensure the trustworthiness and reproducibility of our analysis, we provide detailed, self-validating protocols for two key experiments.
Protocol 1: Determination of Lipophilicity (LogP) by Shake-Flask Method
This protocol describes the classic method for experimentally determining the n-octanol/water partition coefficient.
-
Preparation of Phases:
-
Mix equal volumes of n-octanol and deionized water in a separatory funnel.
-
Shake vigorously for 24 hours to ensure mutual saturation.
-
Allow the phases to separate completely and collect each phase.
-
-
Sample Preparation:
-
Prepare a stock solution of the amine building block in the aqueous phase at a concentration of ~1 mg/mL.
-
-
Partitioning:
-
Add 5 mL of the amine stock solution and 5 mL of the pre-saturated n-octanol to a glass vial.
-
Seal the vial and shake vigorously on a mechanical shaker for 1 hour at a constant temperature (e.g., 25 °C).
-
Centrifuge the vial at 3000 rpm for 10 minutes to ensure complete phase separation.
-
-
Quantification:
-
Carefully remove an aliquot from the aqueous phase.
-
Determine the concentration of the amine in the aqueous phase (C_aq) using a suitable analytical method (e.g., HPLC-UV, LC-MS).[10]
-
The initial concentration in the aqueous phase (C_initial) is known.
-
Calculate the concentration in the octanol phase (C_oct) by mass balance: C_oct = C_initial - C_aq.
-
-
Calculation:
-
Calculate LogP using the formula: LogP = log10(C_oct / C_aq).
-
The protocol is self-validating if the sum of the mass recovered from both phases is within 95-105% of the initial mass.
-
Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay evaluates the rate at which a compound is metabolized by CYP enzymes.
-
Reagent Preparation:
-
Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
-
Prepare a 100 mM stock solution of NADPH in buffer.
-
Prepare a 1 mM stock solution of the amine building block in a suitable organic solvent (e.g., acetonitrile), ensuring the final solvent concentration in the incubation is <1%.
-
-
Incubation:
-
In a 96-well plate, pre-warm the HLM suspension to 37 °C for 5 minutes.
-
Add the amine building block to the HLM suspension to achieve a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. For the T=0 time point and negative control, add buffer instead of NADPH.
-
Incubate the plate at 37 °C with gentle shaking.
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Seal the plate, vortex, and centrifuge at 4000 rpm for 15 minutes to precipitate proteins.
-
-
Analysis:
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.
-
-
Data Interpretation:
-
Plot the natural log of the percent remaining parent compound versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k. A longer half-life indicates greater metabolic stability.[11]
-
Conclusion and Strategic Recommendations
The choice between this compound and its related building blocks is a nuanced decision that requires a careful balancing of competing factors.
-
This compound is an excellent choice when conformational restriction is needed and a nearby metabolic hotspot needs to be shielded. However, its potential for bioactivation must be carefully monitored, especially in later-stage development.
-
Cyclobutylamine and tert-Butylamine offer simpler, often more metabolically stable alternatives, but may not replicate the precise conformational or electronic benefits of the cyclopropyl group and can introduce undesirable steric bulk.
-
3,3-Dimethylbutan-2-amine emerges as a highly strategic alternative. It provides robust metabolic blocking similar to the cyclopropyl group's shielding effect but circumvents the specific mechanism of ring-opening bioactivation, offering a potentially safer profile.
Ultimately, the optimal building block is context-dependent. Early-stage discovery programs may benefit from synthesizing analogs with both cyclopropyl and gem-dimethyl motifs to empirically determine the best balance of potency, selectivity, and safety for a given biological target. This data-driven, comparative approach is the hallmark of modern, efficient drug discovery.
References
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Metabolism of cyclopropyl groups - Hypha Discovery Blogs. (n.d.). Hypha Discovery. [Link]
-
Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Pharmaceutical Sciences & Research. Longdom Publishing. [Link]
-
CYCLOPROPYLAMINE. (n.d.). Ataman Kimya. [Link]
-
Kim, D., Jeon, H.-J., Kwak, Y., Lee, S. J., Nam, T.-G., Yu, J. H., An, H., & Hong, K. B. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. Organic & Biomolecular Chemistry. Royal Society of Chemistry. [Link]
-
Noton, T. M., & Arnold, F. H. (2022). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. ACS Catalysis. National Institutes of Health. [Link]
-
Brandl, T., & de Meijere, A. (2014). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. National Institutes of Health. [Link]
-
Bertus, P., & Caillé, J. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. ACS Publications. [Link]
-
Kalgutkar, A. S., & Vaz, A. D. N. (2020). Is there enough evidence to classify cycloalkyl amine substituents as structural alerts? Biochemical Pharmacology. [Link]
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Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. ACS Publications. [Link]
- Peters, J. A. (1986). Process for the manufacture of cyclopropylamine. U.S. Patent No. US4590292A.
-
Yu, H., & Li, L. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments. [Link]
-
Peng, K., Smith, B. J., & Miller, G. P. (2011). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes. Drug Metabolism and Disposition. National Institutes of Health. [Link]
-
Díez-González, S., & Nolan, S. P. (2010). Chiral cyclopropylamines in the synthesis of new ligands; first asymmetric Alkyl-BIAN compounds. Dalton Transactions. Royal Society of Chemistry. [Link]
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Miyamura, S., Araki, M., Ota, Y., Itoh, Y., Yasuda, S., Masuda, M., Taniguchi, T., Sowa, Y., Sakai, T., Suzuki, T., Itami, K., & Yamaguchi, J. (2016). C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry. [Link]
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Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (n.d.). Agilent. [Link]
-
Knight, A. S., & Zhou, W. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules. [Link]
- Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. (2021).
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A Comparative Guide to the Definitive Structural Confirmation of 1-Cyclopropylpropan-1-amine Derivatives
In the landscape of modern drug discovery and development, the 1-cyclopropylpropan-1-amine scaffold and its derivatives represent a class of compounds with significant therapeutic potential. Their unique three-dimensional structure, conferred by the strained cyclopropyl ring, is often key to their biological activity, influencing everything from receptor binding to metabolic stability.[1] Consequently, unambiguous confirmation of their atomic-level architecture is not merely a procedural step but a cornerstone of successful research and development.
This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of these small molecules, with a central focus on single-crystal X-ray crystallography—the unequivocal gold standard for determining three-dimensional molecular structure. We will explore the causality behind experimental choices, present detailed protocols, and compare the technique's performance against powerful complementary methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)
X-ray crystallography is a powerful, non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances, including bond lengths, bond angles, and absolute stereochemistry.[2] It stands alone in its ability to produce a definitive three-dimensional picture of electron density, revealing the exact arrangement of atoms within a molecule.[3] For novel this compound derivatives, where subtle changes in conformation can dictate efficacy and safety, the certainty provided by SCXRD is invaluable.
The Experimental & Logical Workflow of SCXRD
The journey from a synthesized powder to a fully validated crystal structure is a multi-step process, where each stage is critical for success. The overall workflow is a system of self-validation; a successful outcome in a later stage is contingent on the quality of the preceding steps.
Figure 1: The workflow for solving a small molecule structure by X-ray crystallography.
Step 1: The Crystallization Bottleneck
The most challenging—and often rate-limiting—step in small-molecule crystallography is growing a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions).[3] The inherent flexibility and potential for polymorphism in organic molecules can make crystallization a significant hurdle.[4] For amine-containing compounds, particular care must be taken.
Causality Behind Crystallization Choices: The goal is to slowly bring a supersaturated solution to a point of nucleation and controlled crystal growth. Rapid precipitation leads to amorphous solids or poorly ordered microcrystals, which are unsuitable for diffraction. The choice of solvent is paramount; an ideal solvent will dissolve the compound when warm but allow it to become sparingly soluble as it cools or as the solvent slowly evaporates. For amines, which are basic, the pH of the solution can be critical. It is sometimes advantageous to crystallize the compound as a salt (e.g., a hydrochloride salt) to introduce stronger hydrogen bonding interactions that can favor crystal lattice formation.[5][6]
Experimental Protocol: Crystallization Screening for this compound Derivatives
-
Purity Assessment: Ensure the compound is of the highest possible purity (>98%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder.
-
Solvent Screening (Microscale):
-
Place ~1-2 mg of the compound into several small vials.
-
Add a few drops of various solvents covering a range of polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water, acetic acid).
-
Observe solubility at room temperature and with gentle heating. A good starting point for crystallization is a solvent system where the compound is soluble when hot and poorly soluble when cold.
-
-
Set Up Crystallization Experiments: Based on the screening, set up experiments using the most promising solvents or solvent systems.
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation. Loosely cap the vial (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free area.
-
Vapor Diffusion (Solvent/Anti-Solvent): Dissolve the compound in a small amount of a "good" solvent. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the compound's solubility and promoting crystallization.[7]
-
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.
-
-
Monitoring and Harvesting: Monitor the vials daily without disturbing them. Once suitable crystals have formed, carefully harvest them using a loop or fine needle and immediately proceed to data collection.
Step 2 & 3: Data Collection, Solution, and Refinement
Once a suitable crystal is obtained, it is mounted on a goniometer and cooled in a stream of cold nitrogen gas to minimize thermal motion. The crystal is then rotated in a beam of X-rays, and the resulting diffraction pattern is recorded by a detector.[8][9] This data is used to solve the "phase problem" and generate an electron density map. A molecular model is then built into this map and computationally refined to best fit the experimental data.[2]
Step 4: Structure Validation and Deposition
A crystallographic structure is not complete until it is rigorously validated.[10] This involves checking for consistency between the model and the data, as well as ensuring the model adheres to known chemical principles.[11]
Key Validation Parameters:
-
R-factors (R1, wR2): These values represent the agreement between the observed diffraction data and the data calculated from the final structural model. Lower values indicate a better fit.
-
Goodness-of-Fit (GooF): This should be close to 1.0 for a good model.
-
Geometric Parameters: Bond lengths, angles, and planarity should be chemically reasonable.[10]
Upon successful validation, the data is compiled into a Crystallographic Information File (CIF).[12] It is standard practice to deposit this CIF file with a public database, such as the Cambridge Crystallographic Data Centre (CCDC), to receive a deposition number for publication.[13][14][15]
A Comparative Analysis of Structural Elucidation Techniques
While X-ray crystallography provides the ultimate structural proof, it is not performed in isolation. NMR and MS are indispensable tools that provide complementary information and are often used as preliminary or confirmatory techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of molecules in solution.[16] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[17] For this compound derivatives, ¹H and ¹³C NMR are essential for confirming that the correct carbon skeleton has been synthesized.
-
Strengths: Excellent for determining atom-to-atom connectivity. It is the primary method for observing the molecule's structure and dynamics in a solution state, which can be more biologically relevant than the solid state.
-
Limitations: While advanced NMR techniques (like NOESY) can provide through-space correlations to infer conformation, it does not provide the precise bond lengths and angles of a crystal structure. Interpretation can become very complex for large or highly symmetric molecules.
Mass Spectrometry (MS)
Mass spectrometry is used to measure the mass-to-charge ratio of ions, allowing for the determination of a molecule's exact molecular weight.[18][19] High-resolution mass spectrometry (HRMS) can provide a molecular formula with high confidence.
-
Strengths: Extremely sensitive, requiring very little sample. It provides a definitive molecular weight and, through fragmentation patterns, can offer clues about the molecule's substructures.[20][21]
-
Limitations: MS provides no information about the three-dimensional arrangement of atoms or stereochemistry. Different isomers will often have identical molecular weights.
Performance Comparison at a Glance
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | Absolute 3D structure, bond lengths/angles, stereochemistry, packing | Atomic connectivity, solution-state conformation | Molecular weight, molecular formula, fragmentation |
| Sample State | Solid (single crystal) | Solution | Gas/Liquid/Solid |
| Key Strength | Unambiguous structural determination[22] | Detailed connectivity and solution structure analysis[16] | High sensitivity and accurate mass determination[18] |
| Key Limitation | Requires high-quality single crystals, which can be difficult to obtain[3][23] | Does not provide absolute 3D structure; complex spectra | No stereochemical or conformational information |
| Destructive? | No (crystal is recovered) | No | Yes (sample is consumed) |
Decision-Making Framework for Structural Confirmation
A robust and efficient approach to structural elucidation leverages the strengths of each technique in a logical sequence. The following workflow is recommended for the characterization of novel this compound derivatives.
Figure 2: A logical workflow for selecting the appropriate structural analysis technique.
Conclusion
For researchers and drug development professionals working with this compound derivatives, the structural confirmation process must be rigorous and definitive. While Mass Spectrometry and NMR Spectroscopy are essential for confirming molecular identity and connectivity, single-crystal X-ray crystallography remains the unparalleled gold standard for elucidating the precise three-dimensional atomic arrangement. It provides the highest level of structural evidence, resolving any ambiguity regarding stereochemistry and conformation that is critical for understanding structure-activity relationships (SAR) and advancing a compound through the development pipeline. By employing these techniques in a logical, synergistic workflow, scientists can characterize their novel molecules with the utmost confidence and scientific integrity.
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Liebeschuetz, J. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 7(7), 589-599. Retrieved January 24, 2026, from [Link]
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Wisedchaisri, G., & Gonen, T. (2019). How cryo-electron microscopy and X-ray crystallography complement each other. The FEBS Journal, 286(13), 2446-2453. Retrieved January 24, 2026, from [Link]
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Lee, J., et al. (2017). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Journal of the American Chemical Society, 139(25), 8750-8757. Retrieved January 24, 2026, from [Link]
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Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Retrieved January 24, 2026, from [Link]
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Safety Operating Guide
Navigating the Disposal of 1-Cyclopropylpropan-1-amine: A Guide to Prudent Laboratory Practices
Senior Application Scientist Note: As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is paramount. The proper disposal of chemical reagents is a critical component of this responsibility. This guide provides a framework for the proper disposal of 1-cyclopropylpropan-1-amine. However, a specific Safety Data Sheet (SDS) for this compound was not available through our search resources. The information presented here is based on the general properties of flammable and corrosive aliphatic amines. It is imperative that you consult the official SDS provided by the manufacturer of your specific product for definitive guidance.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with this compound and similar aliphatic amines is essential. While specific data for this compound is pending the review of a manufacturer's SDS, we can infer a likely hazard profile based on structurally related compounds such as cyclopropylamine.[1][2][3][4]
Anticipated Hazards Include:
-
High Flammability: These compounds are often volatile liquids with low flash points. Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[1][2] All sources of ignition, including sparks, open flames, and hot surfaces, must be eliminated from the handling and storage areas.[1][2]
-
Corrosivity: Amines are alkaline and can cause severe skin burns and eye damage upon contact.[1][2] The use of appropriate personal protective equipment (PPE) is mandatory.
-
Toxicity: Harmful if swallowed or inhaled.[2][4] Inhalation may cause respiratory tract irritation.[3]
-
Reactivity: Incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1]
Data Summary: General Properties of Short-Chain Aliphatic Amines
| Property | General Observation for Similar Amines | Citation |
| Physical State | Colorless to light yellow liquid | [3] |
| Odor | Ammonia-like | [3] |
| Flammability | Highly flammable (e.g., UN Hazard Class 3) | [1][3] |
| Corrosivity | Corrosive (e.g., UN Subsidiary Hazard Class 8) | [1] |
| Toxicity | Harmful if swallowed or inhaled | [2][4] |
| Water Solubility | Generally soluble | [3] |
This table is for illustrative purposes and is based on data for related compounds. It is not a substitute for the specific data for this compound found on its SDS.
Personal Protective Equipment (PPE) Protocol
A self-validating system of protection is crucial when handling potentially hazardous chemical waste. The following PPE is considered the minimum requirement when handling this compound waste.
-
Eye and Face Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are essential to protect against splashes.[2]
-
Skin Protection: Wear impervious gloves (consult the manufacturer's SDS for the appropriate glove material and breakthrough time). A chemically resistant lab coat or apron should also be worn. Contaminated clothing must be removed immediately and decontaminated before reuse.
-
Respiratory Protection: All handling of this chemical waste should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1] If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with the appropriate cartridges must be used.
Disposal Workflow
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3] Evaporation in a fume hood is not an acceptable method of disposal.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste this compound in a designated, compatible, and properly labeled hazardous waste container. The original container is often the best choice.[1]
-
The container must be in good condition, with a tightly sealing cap.
-
Do not mix this waste with other waste streams, particularly incompatible chemicals like acids or strong oxidizing agents.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Flammable," "Corrosive," "Toxic").
-
Your institution's environmental health and safety (EHS) department will likely have specific labeling requirements.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
This area should be well-ventilated, away from heat and ignition sources, and separate from incompatible materials.[1]
-
Secondary containment (e.g., a plastic tub) is recommended to contain any potential leaks.
-
-
Arranging for Pickup:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup requests. Disposal must be conducted by a licensed professional waste disposal service.[3]
-
Decision-Making Diagram for Disposal
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
-
Spill Response:
-
Evacuate the immediate area and alert colleagues.
-
Remove all ignition sources.
-
If the spill is small and you are trained to handle it, wear appropriate PPE.
-
Contain the spill and absorb it with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed, labeled hazardous waste container.[1][3]
-
For large spills, evacuate the area and contact your institution's emergency response team immediately.
-
-
First Aid:
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
-
References
-
Angene Chemical. (2021, May 1). Safety Data Sheet: (S)-1-Cyclopropylethan-1-amine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 1-Cyclopropylpropan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). Cyclopropylamine. Retrieved from [Link]
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
